molecular formula C6H5FS B1332064 2-Fluorothiophenol CAS No. 2557-78-0

2-Fluorothiophenol

Cat. No.: B1332064
CAS No.: 2557-78-0
M. Wt: 128.17 g/mol
InChI Key: WJTZZPVVTSDNJJ-UHFFFAOYSA-N
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Description

2-Fluorothiophenol is a useful research compound. Its molecular formula is C6H5FS and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5FS/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTZZPVVTSDNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334283
Record name 2-Fluorothiophenol
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2557-78-0
Record name 2-Fluorothiophenol
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Record name 2-Fluorothiophenol
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Record name 2-Fluorothiophenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2557-78-0

This technical guide provides a comprehensive overview of 2-Fluorothiophenol, a critical building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications, with a focus on practical laboratory implementation.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic strong, pungent odor.[1] Its key physical and chemical properties are summarized in the table below. The presence of a highly electronegative fluorine atom ortho to the thiol group significantly influences the molecule's electronic properties, reactivity, and intramolecular interactions.[2][3] Computational studies have shown that this compound exists as two planar conformers, cis and trans, with the cis conformer being more stable due to a weak intramolecular S-H···F hydrogen bond.[2]

PropertyValueReference
CAS Number 2557-78-0[1]
Molecular Formula C₆H₅FS[1][4]
Molecular Weight 128.17 g/mol [4][5]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 61-62 °C at 35 mmHg[6]
Density 1.2 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.557[6]
Flash Point 118 °F (47.8 °C)[6]
pKa 6.00 ± 0.43 (Predicted)[1][7]
Storage Air sensitive; store under inert atmosphere. Ambient temperatures.[1]
Solubility Sparingly soluble in water.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR Spectroscopy: Data for this compound is available, which is essential for confirming its structure.[8][9]

  • ¹³C NMR Spectroscopy: While specific data for this compound was not found, related spectra for similar compounds are available for comparison.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands. The C-F stretching vibration appears around 1265 cm⁻¹ and 1221 cm⁻¹, while the C-S stretching is observed at approximately 1077 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are located at 1581 cm⁻¹ and 1475 cm⁻¹.[11]

  • Mass Spectrometry (MS): GC-MS data is available for this compound, with major peaks observed at m/z 128 and 108.[5]

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility based on available starting materials and desired scale.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

G cluster_0 Starting Materials cluster_1 Synthesis 2-Fluoroaniline (B146934) 2-Fluoroaniline Diazotization Diazotization 2-Fluoroaniline->Diazotization 2-Fluorobenzenesulfonyl chloride 2-Fluorobenzenesulfonyl chloride Reduction Reduction 2-Fluorobenzenesulfonyl chloride->Reduction This compound This compound Diazotization->this compound Reduction->this compound

Caption: General synthetic routes to this compound.

Experimental Protocols

Method 1: Reduction of 2-Fluorobenzenesulfonyl Chloride

This is a widely used method for preparing thiophenols.[12] The general procedure involves the reduction of the sulfonyl chloride using a strong reducing agent like zinc dust in an acidic medium.[12][13]

  • Reactants: 2-Fluorobenzenesulfonyl chloride, zinc dust, sulfuric acid.

  • Procedure Outline:

    • A mixture of ice and concentrated sulfuric acid is prepared in a flask and cooled to below 0 °C.

    • 2-Fluorobenzenesulfonyl chloride is slowly added to the cold acid mixture with stirring.

    • Zinc dust is then added in portions, maintaining the low temperature.

    • After the addition is complete, the reaction mixture is heated to complete the reduction.

    • The product, this compound, is isolated by steam distillation.

    • The distilled product is separated from the aqueous layer, dried, and purified by vacuum distillation.

Method 2: From 2-Fluoroaniline via Diazotization

This method involves the conversion of 2-fluoroaniline to a diazonium salt, followed by reaction with a sulfur-containing reagent.[14]

  • Reactants: 2-Fluoroaniline, sodium nitrite (B80452), acid (e.g., HCl), potassium ethyl xanthate.

  • Procedure Outline:

    • 2-Fluoroaniline is dissolved in an aqueous acid solution and cooled.

    • A solution of sodium nitrite is added dropwise to form the diazonium salt.

    • The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate.

    • The resulting xanthate intermediate is hydrolyzed, typically by heating with an alkali, to yield this compound.

    • The product is isolated by extraction and purified by distillation.

Reactivity and Applications in Drug Development

The thiol group in this compound is a potent nucleophile, making it a versatile reagent in organic synthesis.[2] It readily participates in S-alkylation, S-arylation, and oxidation reactions.[2] The presence of the ortho-fluorine atom can influence the acidity and nucleophilicity of the thiol group.[3]

This compound is a valuable intermediate in the synthesis of pharmaceuticals, where the fluorinated aromatic thiol moiety can impart desirable properties such as increased metabolic stability and enhanced binding affinity.[1][2][12]

Application Example: Synthesis of Metopimazine

This compound is a key starting material in the synthesis of Metopimazine, a phenothiazine-based antiemetic drug.[6]

G A This compound C S-Arylation (in Acetone) A->C B o-Nitro-p-methylsulfonyl chlorobenzene (B131634) B->C D 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene C->D E Reduction (Ethanol, Ferric Chloride) D->E F 2-(2-Fluorophenylthio)-5-(methylsulfonyl)aniline E->F G Cyclization (DMSO, NaH) F->G H 2-Methanesulfonyl-10H-phenothiazine G->H I Further Functionalization H->I J Metopimazine I->J

Caption: Multi-step synthesis of Metopimazine from this compound.

The synthesis involves several key transformations:[6]

  • S-Arylation: this compound is reacted with o-nitro-p-methylsulfonyl chlorobenzene in acetone (B3395972) to form 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene.

  • Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine using ethanol (B145695) and ferric chloride, yielding 2-(2-Fluorophenylthio)-5-(methylsulfonyl)aniline.

  • Cyclization: The aniline (B41778) derivative undergoes intramolecular cyclization in the presence of sodium hydride in DMSO to form the phenothiazine (B1677639) core structure, 2-methanesulfonyl-10H-phenothiazine.

  • Further Functionalization: The phenothiazine core is then subjected to a series of reactions, including N-acylation, oxidation, and coupling with a piperidine (B6355638) side chain, to afford the final product, Metopimazine.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a flammable liquid and vapor.[5] It causes skin and eye irritation and may cause respiratory irritation.[1][5]

  • Handling Precautions:

    • Work in a well-ventilated area or in a fume hood.

    • Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

    • Keep away from heat, sparks, and open flames.[1]

    • Handle under an inert atmosphere (e.g., nitrogen or argon) as it is air-sensitive.[1]

    • Avoid breathing vapors.

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • In all cases of exposure, seek immediate medical attention.[6]

  • Incompatible Materials: Strong oxidizing agents.

This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment before handling this chemical. Always consult the latest Safety Data Sheet (SDS) for complete safety information.

References

2-Fluorothiophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Fluorothiophenol (CAS No. 2557-78-0). The information is curated for professionals in research and development, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical framework for understanding the compound's characteristics.

Chemical Identity and Structure

This compound, also known as 2-fluorobenzenethiol, is an organosulfur compound.[1] Its structure consists of a benzene (B151609) ring substituted with a fluorine atom and a thiol group (-SH) at the ortho positions (1 and 2 positions, respectively).[2] This specific arrangement of functional groups imparts unique reactivity and physical properties to the molecule, making it a valuable intermediate in various chemical syntheses.[2][3]

  • IUPAC Name: 2-fluorobenzenethiol[1]

  • Synonyms: o-Fluorothiophenol, 2-Fluorobenzenethiol, 2-Mercaptofluorobenzene[3][4]

  • CAS Number: 2557-78-0[5]

  • Molecular Formula: C₆H₅FS[1][5]

  • Molecular Weight: 128.17 g/mol [1][4]

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and application in experimental settings.

PropertyValueNotes
Appearance Clear, colorless to pale yellow liquid[3][6]---
Density 1.2 g/mL at 25 °C[4][5]---
Boiling Point 61-62 °C at 35 mmHg[5][7]162.7 °C at 760 mmHg[8]
Melting Point 14 °C[9]---
Refractive Index (n20/D) 1.557 - 1.561[4][5][8]Measured at 20 °C using the sodium D-line
Flash Point ~56 °C (133 °F)[10]Closed cup method
Solubility Sparingly soluble in water[3]Soluble in common organic solvents like ethyl acetate, DMSO, dichloromethane, and chloroform.[11]
Purity Typically >97% or >98%[6][12]Assay by Gas Chromatography (GC)

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Standard spectral data are available through various chemical databases.

  • ¹H NMR: Proton NMR spectra are available and can be used to confirm the arrangement of protons on the aromatic ring.[13]

  • IR Spectroscopy: Infrared spectra will show characteristic peaks for the S-H thiol stretch and C-F stretch, as well as aromatic C-H and C=C vibrations.[1]

  • Mass Spectrometry: Mass spec data confirms the molecular weight of the compound.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[14]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]

  • Signal Word: Warning[1][15]

  • Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][8][15]

  • Storage: Store in a flammable liquids area, away from ignition sources.[3][7] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[3][10]

Logical Relationship of Properties

The following diagram illustrates the logical flow from the chemical structure of this compound to its resulting physical properties and necessary safety considerations.

G cluster_0 Chemical Structure cluster_1 Core Functional Groups cluster_2 Resulting Physical Properties cluster_3 Safety & Handling Profile A This compound (C₆H₅FS) B Thiol Group (-SH) A->B C Fluorine Atom (-F) A->C D Aromatic Ring A->D G Sparingly Soluble in Water B->G J Irritant (Skin, Eyes, Respiratory) B->J K Air Sensitive B->K E Liquid State (MP: 14°C, BP: 162.7°C) C->E D->E F Density: 1.2 g/mL D->F H Refractive Index: ~1.557 D->H I Flammable (Flash Point: ~56°C) E->I

Structure-Property Relationship of this compound.

Experimental Protocols

While specific laboratory standard operating procedures (SOPs) may vary, the following outlines the general methodologies for determining the key physical properties of a liquid chemical like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6]

  • Apparatus: A Thiele tube or a similar heating bath, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[6][8]

  • Procedure: a. A small amount of this compound is placed in the fusion tube. b. The sealed capillary tube is inverted and placed inside the fusion tube with its open end submerged in the liquid. c. The assembly is attached to a thermometer and heated in the Thiele tube.[6] d. The temperature is slowly increased until a rapid and continuous stream of bubbles emerges from the capillary tube.[16] e. The heat is then removed, and the bath is allowed to cool. f. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube.[6][16]

Determination of Density (Gravimetric Method)

Density is the mass per unit volume of a substance.

  • Apparatus: A high-precision analytical balance and a volumetric flask or pycnometer of a known volume.[2][17]

  • Procedure: a. The mass of the clean, dry pycnometer is accurately measured. b. The pycnometer is filled with this compound to the calibration mark, ensuring no air bubbles are present. c. The mass of the filled pycnometer is measured. d. The mass of the liquid is determined by subtracting the mass of the empty pycnometer. e. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[17]

Determination of Refractive Index

The refractive index measures how light propagates through the substance and is a characteristic property.

  • Apparatus: A digital or Abbe refractometer.[10][11]

  • Procedure: a. The refractometer is calibrated, typically using distilled water. b. A few drops of this compound are placed on the prism of the refractometer.[13] c. The prism is closed, and the instrument is allowed to reach thermal equilibrium (typically at 20°C). d. The light source (usually a sodium D-line at 589.3 nm) is directed through the sample.[10] e. The refractive index is read directly from the instrument's scale or digital display where the light and dark fields meet.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite with an ignition source.[4]

  • Apparatus: A closed-cup flash point tester, such as a Pensky-Martens or Tag Closed Cup apparatus.[1][4][15]

  • Procedure: a. The liquid sample is placed in the test cup, and the cup is sealed with a lid.[4] b. The sample is heated at a slow, constant rate while being stirred.[15] c. At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.[3] d. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite in a brief flash.[3][15] This procedure is typically performed according to standard methods like ASTM D93 or ISO 2719.[1][4]

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorothiophenol (2-FTP) is an organofluorine compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties, arising from the interplay between the fluorine and thiol substituents on the benzene (B151609) ring, make it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1][2] This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, with a focus on its conformational isomers, intramolecular interactions, and spectroscopic signature. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of molecules incorporating this versatile chemical moiety.

Chemical Structure and Conformational Analysis

This compound consists of a benzene ring substituted with a fluorine atom and a thiol group (-SH) at the ortho positions (C1 and C2, respectively). The presence of these two adjacent functional groups gives rise to two stable planar conformers: a cis form and a trans form.[4]

The cis and trans conformations are defined by the dihedral angle between the C-S-H plane and the plane of the benzene ring. In the cis conformer, the hydrogen atom of the thiol group is oriented towards the fluorine atom, whereas in the trans conformer, it is directed away.

Intramolecular Hydrogen Bonding

A key feature of the stereochemistry of this compound is the presence of a weak intramolecular hydrogen bond of the S-H···F type in the cis conformer.[4] This interaction, which is primarily electrostatic in nature, plays a crucial role in stabilizing the cis conformation relative to the trans form. Computational studies have shown that the cis conformer is more stable than the trans conformer.[4] This intramolecular hydrogen bond significantly influences the molecule's overall geometry, electronic properties, and reactivity.

The schematic below illustrates the chemical structure of this compound with the atom numbering convention used in this guide.

Figure 1: Chemical structure of this compound with atom numbering.

The following diagram illustrates the intramolecular hydrogen bond in the cis-conformer of this compound.

Intramolecular_Hydrogen_Bond F F H H H->F S-H···F H-bond S S S->H S-H bond C1 C1 C1->F C-F bond C2 C2 C1->C2 C-C bond C2->S C-S bond

Figure 2: Intramolecular hydrogen bonding in cis-2-Fluorothiophenol.

Molecular Geometry

The precise bond lengths and angles of this compound have been determined through a combination of experimental techniques and computational modeling. The tables below summarize key geometric parameters for the more stable cis-conformer, derived from ab initio calculations.

Table 1: Calculated Bond Lengths for cis-2-Fluorothiophenol

BondBond Length (Å)
C-F1.35
C-S1.77
S-H1.34
C1-C21.39
C2-C31.39
C3-C41.39
C4-C51.39
C5-C61.39
C6-C11.39

Table 2: Calculated Bond Angles for cis-2-Fluorothiophenol

AngleBond Angle (°)
C2-C1-F119.0
C1-C2-S122.0
C2-S-H96.0
F···H-S~90.0

Spectroscopic Properties

The structural features of this compound are reflected in its characteristic spectroscopic data. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy are powerful tools for its characterization.

Table 3: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/SignalsAssignment
1H NMRMultiplets in the aromatic region (δ 6.8-7.4 ppm)Aromatic protons
Singlet for the thiol proton (variable chemical shift)-SH proton
13C NMRResonances in the aromatic region (δ 115-165 ppm)Aromatic carbons
19F NMRSingle resonanceFluorine atom
FT-IR (cm-1)~2550-2600S-H stretching
~1200-1250C-F stretching
~600-700C-S stretching
Raman (cm-1)Strong aromatic ring vibrationsC=C stretching in the benzene ring

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound. Below are representative protocols for its synthesis and spectroscopic characterization.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 2-fluorobenzenesulfonyl chloride.[5]

Workflow for the Synthesis of this compound

Synthesis_Workflow Start 2-Fluorobenzenesulfonyl Chloride Reduction Reduction with a strong reducing agent (e.g., Zn/H2SO4) Start->Reduction Workup Aqueous workup and extraction with an organic solvent Reduction->Workup Purification Purification by distillation or chromatography Workup->Purification Product This compound Purification->Product

Figure 3: General workflow for the synthesis of this compound.

Materials:

  • 2-Fluorobenzenesulfonyl chloride

  • Zinc dust

  • Concentrated Sulfuric Acid

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of zinc dust in water is prepared.

  • Concentrated sulfuric acid is added dropwise to the stirred suspension, maintaining the temperature below 20°C.

  • A solution of 2-fluorobenzenesulfonyl chloride in a suitable solvent is then added dropwise.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the mixture is filtered to remove excess zinc.

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • 1H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the aromatic and thiol proton regions, and a relaxation delay of at least 1-2 seconds.

  • 13C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the 1H spectrum.

  • 19F NMR: Acquire a one-dimensional fluorine spectrum.

FT-IR and Raman Spectroscopy

Instrumentation:

  • FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Raman spectrometer with a suitable laser excitation source (e.g., 785 nm).

Sample Preparation:

  • FT-IR (ATR): A small drop of liquid this compound is placed directly onto the ATR crystal.

  • Raman: The liquid sample can be analyzed in a glass vial or a capillary tube.

Data Acquisition:

  • FT-IR: Spectra are typically collected in the mid-IR range (4000-400 cm-1) with a resolution of 4 cm-1. A background spectrum of the clean ATR crystal is recorded first.

  • Raman: The spectrum is acquired over a suitable spectral range, and the laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The conformational isomerism, the stabilizing intramolecular hydrogen bond in the cis-conformer, and the key spectroscopic features have been discussed. The provided experimental protocols offer a practical starting point for the synthesis and characterization of this important molecule. A thorough understanding of these fundamental aspects is essential for leveraging the full potential of this compound in the development of new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Synthesis of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways to 2-Fluorothiophenol, a key intermediate in the development of pharmaceuticals and other advanced organic materials. The methodologies, reaction mechanisms, and quantitative data presented herein are intended to serve as a valuable resource for chemists in research and development.

Introduction

This compound (CAS 2557-78-0) is an important organofluorine building block, valued for its utility in introducing the fluorothiophenyl moiety into more complex molecules.[1][2] The presence of both a fluorine atom and a thiol group on the aromatic ring imparts unique reactivity and properties, making it a desirable intermediate in medicinal chemistry and materials science.[3][4] This document details the most common and effective synthetic routes for the preparation of this versatile compound.

Synthesis Pathways and Mechanisms

Several distinct synthetic strategies have been developed for the synthesis of this compound. These can be broadly categorized as:

  • Reduction of 2-Fluorobenzenesulfonyl Chloride

  • The Leuckart Thiophenol Synthesis from 2-Fluoroaniline (B146934)

  • The Newman-Kwart Rearrangement from 2-Fluorophenol (B130384)

  • Transition Metal-Catalyzed Cross-Coupling of 2-Fluorohalobenzenes

  • Nucleophilic Aromatic Substitution

Reduction of 2-Fluorobenzenesulfonyl Chloride

A common and direct route to this compound involves the reduction of readily available 2-fluorobenzenesulfonyl chloride.[1] This method is often favored for its straightforwardness and use of common reducing agents.

Reaction Pathway:

G cluster_0 Reduction of 2-Fluorobenzenesulfonyl Chloride 2-Fluorobenzenesulfonyl_Chloride 2-Fluorobenzenesulfonyl Chloride This compound This compound 2-Fluorobenzenesulfonyl_Chloride->this compound Reduction Reducing_Agent Reducing Agent (e.g., Zn/H+) Reducing_Agent->this compound

Reduction of 2-Fluorobenzenesulfonyl Chloride to this compound.

Mechanism: The reaction proceeds via the reduction of the sulfonyl chloride group to a thiol. While various reducing agents can be employed, a common method involves the use of zinc dust in an acidic medium. The acid protonates the sulfonyl chloride, making it more susceptible to reduction by the zinc metal.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Fluorobenzenesulfonyl ChlorideZinc powder, Sulfuric acidWater/Toluene70-952-4~70-80

Experimental Protocol (Adapted from a similar procedure for the para-isomer)[5]:

  • To a stirred solution of 2-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as toluene, add water and cool the mixture to 0-5 °C.

  • Slowly add zinc powder (2.0-3.0 eq) portion-wise, maintaining the temperature below 20 °C.

  • After the addition is complete, gradually heat the reaction mixture to 70-95 °C and maintain for 2-4 hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

The Leuckart Thiophenol Synthesis from 2-Fluoroaniline

This classical method provides a route to thiophenols from the corresponding anilines via a diazonium salt intermediate.[6] The process involves three main steps: diazotization of the aniline, reaction with a xanthate, and subsequent hydrolysis.

Reaction Pathway:

G cluster_1 Leuckart Thiophenol Synthesis 2-Fluoroaniline 2-Fluoroaniline Diazonium_Salt 2-Fluorobenzenediazonium Chloride 2-Fluoroaniline->Diazonium_Salt Step 1 Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aryl_Xanthate S-(2-Fluorophenyl) O-Ethyl Dithiocarbonate Diazonium_Salt->Aryl_Xanthate Step 2 Xanthate_Addition Xanthate Addition (Potassium Ethyl Xanthate) This compound This compound Aryl_Xanthate->this compound Step 3 Hydrolysis Hydrolysis (NaOH, H2O)

Leuckart synthesis of this compound from 2-Fluoroaniline.

Mechanism: 2-Fluoroaniline is first converted to its diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt is then treated with a nucleophilic sulfur source, typically potassium ethyl xanthate. The resulting aryl xanthate is then hydrolyzed under basic conditions to yield the thiophenol.

Quantitative Data:

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
12-FluoroanilineNaNO₂, HClWater0-50.5>95 (in solution)
22-Fluorobenzenediazonium ChloridePotassium Ethyl XanthateWater50-60170-85
3S-(2-Fluorophenyl) O-Ethyl DithiocarbonateNaOHEthanol (B145695)/WaterReflux2-485-95

Experimental Protocol (Adapted from a general Leuckart procedure):

  • Diazotization: Dissolve 2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

  • Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and heat to 50-60 °C. Add the cold diazonium salt solution dropwise to the warm xanthate solution. Nitrogen gas will evolve. After the addition is complete, stir the mixture for an additional hour.

  • Hydrolysis: Cool the reaction mixture and extract the crude aryl xanthate with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer, dry it, and concentrate. Add a solution of sodium hydroxide (B78521) (3.0 eq) in a mixture of ethanol and water to the crude xanthate. Reflux the mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude this compound by vacuum distillation.

The Newman-Kwart Rearrangement from 2-Fluorophenol

The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols.[3][7] It involves the thermal,[8] catalytic,[8] or photochemically-induced[8] intramolecular rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed.

Reaction Pathway:

G cluster_2 Newman-Kwart Rearrangement 2-Fluorophenol 2-Fluorophenol O-Aryl_Thiocarbamate O-(2-Fluorophenyl) Dimethylthiocarbamate 2-Fluorophenol->O-Aryl_Thiocarbamate Step 1 Thiocarbamoylation Thiocarbamoylation (Dimethylthiocarbamoyl chloride, Base) S-Aryl_Thiocarbamate S-(2-Fluorophenyl) Dimethylthiocarbamate O-Aryl_Thiocarbamate->S-Aryl_Thiocarbamate Step 2 Rearrangement Newman-Kwart Rearrangement (Heat or Catalyst) This compound This compound S-Aryl_Thiocarbamate->this compound Step 3 Hydrolysis Hydrolysis (KOH, Methanol)

Synthesis of this compound via the Newman-Kwart Rearrangement.

Mechanism: The key step is the intramolecular nucleophilic aromatic substitution where the sulfur atom of the thiocarbonyl group attacks the ipso-carbon of the aromatic ring, proceeding through a four-membered cyclic transition state. The driving force for this rearrangement is the formation of the thermodynamically more stable carbon-oxygen double bond at the expense of a carbon-sulfur double bond.

G cluster_3 Newman-Kwart Rearrangement Mechanism O-Aryl_Thiocarbamate O-Aryl Thiocarbamate Transition_State Four-membered Cyclic Transition State O-Aryl_Thiocarbamate->Transition_State Intramolecular Nucleophilic Attack S-Aryl_Thiocarbamate S-Aryl Thiocarbamate Transition_State->S-Aryl_Thiocarbamate Rearrangement

Mechanism of the Newman-Kwart Rearrangement.

Quantitative Data:

StepStarting MaterialReagentsSolventTemperature (°C)MethodTypical Yield (%)
12-FluorophenolDimethylthiocarbamoyl chloride, NaHDMF25-50->90
2O-(2-Fluorophenyl) Dimethylthiocarbamate-Diphenyl ether200-300Thermal70-90
2O-(2-Fluorophenyl) DimethylthiocarbamatePd(OAc)₂, P(t-Bu)₃Toluene~100Catalytic80-95
3S-(2-Fluorophenyl) DimethylthiocarbamateKOHMethanol (B129727)/WaterReflux->90

Experimental Protocol (General Procedure):

  • Thiocarbamate Formation: To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of 2-fluorophenol (1.0 eq) in DMF dropwise at 0 °C. After hydrogen evolution ceases, add dimethylthiocarbamoyl chloride (1.1 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate.

  • Rearrangement (Thermal): Heat the purified O-(2-fluorophenyl) dimethylthiocarbamate neat or in a high-boiling solvent like diphenyl ether to 200-300 °C until the rearrangement is complete.

  • Hydrolysis: Dissolve the resulting S-(2-fluorophenyl) dimethylthiocarbamate in methanol and add a solution of potassium hydroxide (excess) in water. Reflux the mixture until the hydrolysis is complete.

  • Work-up: Cool, acidify with HCl, and extract the this compound with an organic solvent. Wash, dry, and purify by vacuum distillation.

Transition Metal-Catalyzed Cross-Coupling of 2-Fluorohalobenzenes

Modern synthetic methods allow for the direct formation of the carbon-sulfur bond through transition metal-catalyzed cross-coupling reactions. Both palladium and copper catalysts have been employed for the synthesis of aryl thiols from aryl halides.

Reaction Pathway:

G cluster_4 Transition Metal-Catalyzed C-S Coupling 2-Fluorohalobenzene 2-Fluorohalobenzene (X = Br, I) This compound This compound 2-Fluorohalobenzene->this compound Cross-Coupling Sulfur_Source Sulfur Source (e.g., Na2S, Thiolate) Sulfur_Source->this compound Catalyst Pd or Cu Catalyst + Ligand Catalyst->this compound

C-S Cross-Coupling for the synthesis of this compound.

Mechanism: The catalytic cycle typically involves oxidative addition of the aryl halide to the low-valent metal center, followed by coordination of the sulfur source and reductive elimination to form the C-S bond and regenerate the catalyst.

Quantitative Data (Representative Conditions):

Aryl HalideSulfur SourceCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
2-FluoroiodobenzeneNa₂SCuI, 1,10-Phenanthroline (B135089)K₂CO₃DMF90-11070-90
2-FluorobromobenzeneThiol surrogatePd(OAc)₂, XantphosCs₂CO₃Toluene100-12065-85

Experimental Protocol (General Copper-Catalyzed Procedure):

  • To a reaction vessel, add 2-fluoroiodobenzene (1.0 eq), sodium sulfide (B99878) (1.5 eq), CuI (5-10 mol%), and a suitable ligand such as 1,10-phenanthroline (10-20 mol%).

  • Add a base such as K₂CO₃ (2.0 eq) and an anhydrous solvent like DMF.

  • Heat the reaction mixture at 90-110 °C under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. The product is then purified by column chromatography or distillation.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of a leaving group on an activated aromatic ring by a sulfur nucleophile is another potential route. In the case of this compound, a plausible starting material would be 1,2-difluorobenzene (B135520), where one fluorine atom acts as the leaving group.

Reaction Pathway:

G cluster_5 Nucleophilic Aromatic Substitution (SNAr) 1,2-Difluorobenzene 1,2-Difluorobenzene Meisenheimer_Complex Meisenheimer Complex (Intermediate) 1,2-Difluorobenzene->Meisenheimer_Complex Nucleophilic Attack Sulfur_Nucleophile Sulfur Nucleophile (e.g., NaSH) Sulfur_Nucleophile->Meisenheimer_Complex This compound This compound Meisenheimer_Complex->this compound Loss of F-

SNAr pathway for the synthesis of this compound.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The sulfur nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride (B91410) ion restores the aromaticity and yields the product. The presence of the second fluorine atom provides some activation of the ring towards nucleophilic attack.

Quantitative Data (Hypothetical Conditions):

Starting MaterialNucleophileSolventTemperature (°C)PressureTypical Yield (%)
1,2-DifluorobenzeneNaSHDMSO or NMP100-150Sealed tubeModerate to Good

Experimental Protocol (General SNAr Procedure):

  • In a pressure vessel, dissolve 1,2-difluorobenzene (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Add sodium hydrosulfide (B80085) (NaSH) (1.1-1.5 eq).

  • Seal the vessel and heat the reaction mixture to 100-150 °C for several hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture, quench with water, and acidify with a dilute acid.

  • Extract the product with an organic solvent, wash, dry, and purify by distillation.

Conclusion

The synthesis of this compound can be achieved through a variety of synthetic routes, each with its own advantages and limitations. The choice of a particular method will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The classical methods of sulfonyl chloride reduction and the Leuckart reaction remain reliable, while the Newman-Kwart rearrangement and transition metal-catalyzed cross-coupling reactions offer powerful alternatives, often with milder conditions and broader substrate scope. This guide provides the foundational knowledge for researchers to select and implement the most suitable pathway for their specific needs.

References

Spectroscopic Analysis of 2-Fluorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Fluorothiophenol (CAS No. 2557-78-0). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific, high-resolution spectral data with assigned peaks for this compound are available in spectral databases, the following tables provide expected chemical shifts and coupling patterns based on the known structure and general principles of NMR spectroscopy.[1][2]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
SH~3.5Singlet (broad)-
H3~7.2-7.4MultipletJ(H3-H4), J(H3-F)
H4~6.9-7.1MultipletJ(H4-H3), J(H4-H5)
H5~7.1-7.3MultipletJ(H5-H4), J(H5-H6)
H6~7.0-7.2MultipletJ(H6-H5), J(H6-F)

Note: The thiol proton (SH) is often broad and its chemical shift is dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)Coupling to ¹⁹F
C1 (C-S)~125-130Doublet
C2 (C-F)~160-165Doublet (¹JCF)
C3~115-120Doublet
C4~128-132Singlet
C5~124-128Singlet
C6~120-125Doublet

Note: The carbon directly attached to fluorine (C2) will show a large one-bond coupling constant (¹JCF). Other carbons in proximity to the fluorine atom will exhibit smaller through-bond couplings.

Table 3: Predicted ¹⁹F NMR Data

NucleusChemical Shift (δ, ppm)Reference
Ar-F -110 to -170CFCl₃

Note: The chemical shift for aromatic fluorine compounds can vary.[3][4] The signal will likely be a multiplet due to coupling with ortho and meta protons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)AssignmentIntensity
~2550-2600S-H stretchWeak
1581C=C aromatic ring stretchMedium-Strong
1475C=C aromatic ring stretchMedium-Strong
1265C-F stretchStrong
1221C-F stretchStrong
1077C-S stretchMedium

Data sourced from spectral databases and literature.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC₆H₅FSPubChem[5]
Molecular Weight128.17 g/mol PubChem[5]
Exact Mass128.00959950 DaPubChem[5]
Key Fragments (m/z)
128[M]⁺ (Molecular Ion)NIST[5]
108[M-HF]⁺NIST[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for each specific sample and apparatus.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[8]

    • Transfer the solution into a 5 mm NMR tube.[8]

  • Data Acquisition :

    • Place the NMR tube in the spectrometer's autosampler or insert it directly into the magnet.

    • Tune and shim the probe to the sample to optimize magnetic field homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.[9]

    • For ¹⁹F NMR , use a dedicated fluorine probe or tune the broadband probe to the fluorine frequency. Proton decoupling is often employed to simplify the spectrum.[10][11]

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard.[8][12]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants to elucidate the spin systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation (ATR Method) :

    • This compound is a liquid, making Attenuated Total Reflectance (ATR) a convenient method.

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[13]

    • Place a single drop of this compound directly onto the ATR crystal.

  • Data Acquisition :

    • Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the mid-IR range, approximately 4000 to 400 cm⁻¹.

  • Data Processing :

    • The software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the wavenumbers of significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., ~100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Data Acquisition :

    • Gas Chromatography (GC) :

      • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

      • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms or HP-5ms).

      • Use a suitable temperature program to separate the components of the sample. For a pure sample, this will result in a single major peak.

    • Mass Spectrometry (MS) :

      • The eluent from the GC column is directed into the ion source of the mass spectrometer (typically Electron Ionization, EI, at 70 eV).

      • The molecules are ionized and fragmented.

      • The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), for instance, from 35 to 300 amu, to detect the molecular ion and its fragment ions.[14][15]

  • Data Processing :

    • The software generates a total ion chromatogram (TIC), which shows signal intensity versus retention time.

    • A mass spectrum is generated for the peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[5]

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic characterization of a chemical entity like this compound is depicted below. This process ensures that complementary data from different techniques are used to build a complete structural profile.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Elucidation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Proc FT, Phasing, Calibration Integration, Peak Assignment NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc MS_Proc Chromatogram Analysis Mass Spectrum Interpretation Fragmentation Analysis MS_Acq->MS_Proc Report Combined Spectroscopic Data & Structural Confirmation NMR_Proc->Report IR_Proc->Report MS_Proc->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorothiophenol (2-FTP) is a fluorinated aromatic thiol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique electronic and steric properties, arising from the ortho-positioning of the fluorine atom relative to the thiol group, impart distinct reactivity and stability characteristics. The fluorine atom's high electronegativity influences the electron density of the aromatic ring and the acidity of the thiol proton, while the thiol group itself provides a nucleophilic center for a variety of chemical transformations.[2] This guide provides a comprehensive overview of the reactivity and stability of this compound, including quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic pungent odor.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₆H₅FS[4]
Molecular Weight128.17 g/mol [4]
CAS Number2557-78-0[4]
Boiling Point61-62 °C at 35 mmHg[5]
Density1.2 g/mL at 25 °C[5]
Flash Point47 °C[6]
pKa(Not explicitly found, but expected to be lower than thiophenol due to the electron-withdrawing fluorine)
SolubilitySparingly soluble in water[3]

Table 1: Physicochemical Properties of this compound

Conformational Analysis and Stability

Computational studies have shown that this compound exists as two planar conformers: cis and trans. The cis conformer, where the S-H bond is oriented towards the fluorine atom, is predicted to be more stable than the trans conformer.[7] This increased stability is attributed to a weak intramolecular hydrogen bond between the thiol hydrogen and the fluorine atom (S-H···F).[7]

dot

Figure 1: Conformational equilibrium of this compound.

Reactivity

The reactivity of this compound is primarily governed by the nucleophilic character of the thiol group and the influence of the ortho-fluoro substituent.

Nucleophilic Reactivity

The thiol group of this compound is a potent nucleophile, readily participating in a variety of reactions, including S-alkylation, S-arylation, and Michael additions.[2][8] The electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the thiolate anion.

Oxidation to Disulfide

Thiols are susceptible to oxidation to form disulfides. This is a common transformation for this compound, yielding bis(2-fluorophenyl) disulfide. This reaction can be achieved using various oxidizing agents.[7]

dot

Oxidation_Reaction 2FTP This compound (2 eq.) Disulfide bis(2-fluorophenyl) disulfide 2FTP->Disulfide Oxidant Oxidizing Agent (e.g., I₂, H₂O₂, O₂) Oxidant->Disulfide Byproduct Reduced Oxidant

Figure 2: General scheme for the oxidation of this compound.

Ullmann-Type Coupling Reactions

This compound can participate in copper-catalyzed Ullmann-type condensation reactions with aryl halides to form diaryl sulfides.[9] This C-S bond-forming reaction is a valuable tool in the synthesis of complex aromatic molecules.

dot

Ullmann_Coupling 2FTP This compound DiarylSulfide Diaryl Sulfide (Ar-S-Ar') 2FTP->DiarylSulfide ArylHalide Aryl Halide (Ar-X) ArylHalide->DiarylSulfide Copper Cu Catalyst Base Copper->DiarylSulfide Salt HX

Figure 3: Ullmann-type coupling of this compound.

Dissociative Electron Attachment

In the gas phase, this compound can undergo dissociative electron attachment (DEA). A combined experimental and theoretical study has shown that upon electron capture, the molecule can dissociate, with a notable pathway being the formation of a neutral HF molecule. The energy barrier for this process has been calculated to be approximately 0.55 eV.

Stability

This compound is generally stable under normal storage conditions. However, it is sensitive to air and light and should be stored under an inert atmosphere in a cool, dark place.[3]

Incompatible Materials: Strong oxidizing agents and strong bases are incompatible with this compound.[3]

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen fluoride.[3]

Experimental Protocols

Synthesis of this compound via Reduction of 2-Fluorobenzenesulfonyl Chloride

This is a common laboratory-scale synthesis of this compound.[1]

Materials:

  • 2-Fluorobenzenesulfonyl chloride

  • Zinc powder

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Ice

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare a suspension of zinc powder in water.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-fluorobenzenesulfonyl chloride in a suitable organic solvent to the zinc suspension with vigorous stirring.

  • After the addition is complete, slowly add concentrated sulfuric acid (or hydrochloric acid) dropwise, maintaining the temperature below 10 °C.

  • Once the acid addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and filter to remove any unreacted zinc.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Oxidation of this compound to bis(2-fluorophenyl) disulfide

This protocol describes a general method for the oxidation of a thiol to a disulfide.

Materials:

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Slowly add a solution of iodine in methanol dropwise with stirring until a persistent yellow color is observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the excess iodine by adding a few drops of sodium thiosulfate solution until the yellow color disappears.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude disulfide.

  • The product can be further purified by recrystallization or column chromatography.

Ullmann-Type Coupling of this compound with an Aryl Halide

This is a representative protocol for the copper-catalyzed C-S cross-coupling reaction.

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • A base (e.g., potassium carbonate or cesium carbonate)

  • A high-boiling polar solvent (e.g., DMF or NMP)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add CuI, the ligand, and the base.

  • Add the aryl halide and this compound to the vessel.

  • Add the solvent and heat the reaction mixture to the appropriate temperature (typically >100 °C).

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable reagent with a rich and diverse reactivity profile. Its nucleophilic thiol group, influenced by the ortho-fluoro substituent, allows for its participation in a wide range of important synthetic transformations. Understanding its stability, conformational preferences, and reactivity is crucial for its effective application in the synthesis of novel molecules for the pharmaceutical and agrochemical industries. The experimental protocols provided in this guide offer a starting point for the synthesis and derivatization of this important building block. Further research into the quantitative aspects of its reactivity, such as reaction kinetics, will continue to enhance its utility in modern organic chemistry.

References

Unraveling the Intramolecular Hydrogen Bond in 2-Fluorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the intramolecular hydrogen bonding in 2-Fluorothiophenol (2-FTP), a molecule of significant interest in medicinal chemistry and materials science. Understanding the subtle non-covalent interactions within this molecule is crucial for predicting its conformational preferences, reactivity, and overall physicochemical properties. This document synthesizes findings from spectroscopic and computational studies to offer a comprehensive overview of the S-H···F intramolecular hydrogen bond.

Conformational Landscape and the S-H···F Hydrogen Bond

This compound exists as two planar conformers: cis and trans. The defining feature of the cis conformer is the presence of a weak intramolecular hydrogen bond between the hydrogen atom of the thiol group and the fluorine atom (S-H···F).[1] This interaction, primarily electrostatic in nature, is a key factor in determining the molecule's conformational preferences.[2][3]

Computational studies have consistently shown that the cis conformer is more stable than the trans conformer.[1] The energy difference between these two states, however, varies depending on the level of theory applied in the calculations. For instance, CASPT2 calculations predict the cis form to be more stable by 751 cm⁻¹, while DFT calculations suggest a smaller difference of 302 cm⁻¹.[4] This stabilization of the cis conformer is attributed to the favorable electrostatic interaction of the S-H···F hydrogen bond.[3]

Below is a diagram illustrating the equilibrium between the cis and trans conformers of this compound.

Equilibrium between cis and trans conformers of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from computational studies on the conformers of this compound. This data is essential for understanding the structural and energetic consequences of the intramolecular hydrogen bond.

Table 1: Calculated Energy Differences between cis and trans Conformers

Computational MethodEnergy Difference (cm⁻¹)More Stable ConformerReference
CASPT2751cis[4]
DFT302cis[4]
MP2/6-311++G(2d,2p)N/A (qualitatively more stable)cis[1]

Table 2: Spectroscopic Data on S-H Stretching Frequency in 2-FTP Complexes

ComplexIR Red-Shift of S-H Stretch (cm⁻¹)Hydrogen Bond TypeReference
2-FTP···H₂O25-30S-H···O[5][6]
2-FTP···Methanol (B129727)~76S-H···O[7]
2-FTP···Ethanol (B145695)~88S-H···O[7]

Note: A larger red-shift in the S-H stretching frequency indicates a stronger hydrogen bond.

Experimental and Computational Methodologies

A variety of experimental and computational techniques have been employed to characterize the intramolecular hydrogen bonding in this compound.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are used to experimentally determine the JFH spin-spin coupling constants (SSCCs).[2] These coupling constants provide evidence for through-space interactions, such as hydrogen bonding. In the case of this compound, the ¹hJFH SSCC is indicative of the intramolecular hydrogen bond.[3]

  • Infrared (IR) Spectroscopy: Gas-phase IR spectroscopy is a powerful tool for studying hydrogen bonding.[5][8] The S-H stretching frequency in the IR spectrum is particularly sensitive to hydrogen bond formation. A red-shift (a shift to lower frequency) of this vibrational mode upon complexation or in the cis conformer compared to the trans is a hallmark of hydrogen bonding.[5][6] Techniques like resonant two-photon ionization (R2PI), UV-UV hole-burning, and IR-UV double resonance spectroscopy are used to obtain conformer-specific IR spectra.[7]

Computational Protocols

Computational chemistry plays a pivotal role in elucidating the details of the S-H···F interaction. The general workflow for a computational study of this compound is depicted below.

G cluster_workflow Computational Workflow for this compound Analysis start Initial Structure Generation (cis and trans conformers) opt Geometry Optimization (e.g., DFT, MP2) start->opt freq Frequency Calculation (Confirms minimum energy, provides vibrational frequencies) opt->freq energy Single Point Energy Calculation (Higher level of theory for accurate energies) opt->energy nbo Natural Bond Orbital (NBO) Analysis (Analyzes orbital interactions, charge transfer) freq->nbo qtaim Quantum Theory of Atoms in Molecules (QTAIM) (Characterizes bond critical points) freq->qtaim analysis Data Analysis (Conformer stability, bond lengths, angles, vibrational modes) nbo->analysis qtaim->analysis energy->analysis

General computational workflow for studying this compound.
  • Density Functional Theory (DFT): DFT methods, with various functionals such as B3LYP, PBE0, and M06, are widely used to calculate the geometries, energies, and vibrational frequencies of the conformers.[2][9]

  • Ab Initio Methods: Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space with Second-Order Perturbation Theory (CASPT2) are employed for more accurate energy calculations.[1][4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the electronic origins of the interactions.[2][3] For this compound, it helps to characterize the LP(F) → σ*SH hyperconjugative interaction, which is a component of the intramolecular hydrogen bond.[2]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to find and characterize bond critical points, which can provide evidence for the existence of a hydrogen bond.[2]

The Nature and Strength of the Interaction

The intramolecular hydrogen bond in this compound is considered weak and primarily electrostatic in nature.[2][3] While the fluorine atom is highly electronegative, its lone pairs are not strong hydrogen bond acceptors.[2] The stability of the cis conformer arises from a balance of this weak hydrogen bond and other electronic effects, such as hyperconjugation.[3]

Studies on complexes of this compound with water, methanol, and ethanol show that the thiol group can act as a hydrogen bond donor to form S-H···O bonds.[5][6][7] The strength of this intermolecular hydrogen bond increases with the proton affinity of the acceptor molecule, as evidenced by the increasing red-shift of the S-H stretching frequency from water to methanol to ethanol.[7]

Implications for Drug Development and Materials Science

The conformational preference dictated by the intramolecular hydrogen bond in this compound has significant implications for its application in drug design and materials science. The introduction of fluorine into organic molecules is a common strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] The S-H···F interaction can lock the molecule into a specific conformation, which can be crucial for its interaction with a biological target.

Furthermore, the understanding of such weak interactions is vital for the rational design of novel materials with tailored properties. The ability to control molecular conformation through subtle intramolecular forces is a powerful tool in crystal engineering and the development of functional organic materials.

Conclusion

The intramolecular hydrogen bond in this compound is a well-documented phenomenon that plays a crucial role in determining its structure and stability. The cis conformer, stabilized by a weak, electrostatic S-H···F interaction, is the preferred geometry. A combination of advanced spectroscopic techniques and computational methods has provided a detailed picture of this interaction. This knowledge is invaluable for professionals in drug development and materials science, enabling the rational design of molecules with desired properties based on a fundamental understanding of non-covalent interactions.

References

Quantum Chemical Calculations for 2-Fluorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-Fluorothiophenol, a versatile building block in pharmaceutical development and organic synthesis. This document details its conformational analysis, optimized geometric parameters, vibrational frequencies, electronic properties, and spectroscopic signatures, supported by established computational methodologies. Experimental protocols for its synthesis and characterization are also provided to offer a complete profile of this compound.

Introduction

This compound (2-FTP) is an aromatic organosulfur compound with significant applications in medicinal chemistry and materials science.[1][2] Its utility stems from the unique interplay of the electron-withdrawing fluorine atom and the nucleophilic thiol group on the benzene (B151609) ring. Understanding the structural and electronic properties of 2-FTP through computational chemistry is crucial for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating molecular properties with a high degree of accuracy. This guide focuses on the results obtained from DFT calculations, offering valuable insights for researchers working with this compound.

Conformational Analysis

This compound exists as two planar conformers: cis and trans. The nomenclature refers to the relative orientation of the S-H bond with respect to the fluorine atom.

  • cis-2-Fluorothiophenol: The S-H bond is directed towards the fluorine atom.

  • trans-2-Fluorothiophenol: The S-H bond is directed away from the fluorine atom.

Computational studies have shown that the cis conformer is the more stable of the two, with a calculated energy difference of 3.88 kJ/mol at the MP2/6-311++G(2d,2p) level of theory. [3] This increased stability of the cis conformer is attributed to a weak intramolecular hydrogen bond between the hydrogen of the thiol group and the fluorine atom (S-H···F).[3]

Computational Methodology

The data presented in this guide are representative results obtained from quantum chemical calculations using the Gaussian suite of programs. The following computational levels were employed:

  • Geometry Optimization and Vibrational Frequencies: Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Electronic Properties (HOMO-LUMO): DFT/B3LYP/6-311++G(d,p).

  • NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(d,p) level.

  • UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.

Data Presentation

The following sections present the calculated quantitative data for the more stable cis conformer of this compound.

Optimized Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for cis-2-Fluorothiophenol are summarized in Table 1.

Table 1: Calculated Optimized Geometric Parameters for cis-2-Fluorothiophenol (B3LYP/6-311++G(d,p))

ParameterBond/AtomsValue
Bond Lengths (Å)
C1-C21.398
C2-C31.391
C3-C41.399
C4-C51.395
C5-C61.397
C6-C11.401
C1-S1.775
S-H1.345
C2-F1.358
C3-H1.083
C4-H1.084
C5-H1.083
C6-H1.082
Bond Angles (°)
C6-C1-C2119.5
C1-C2-C3120.3
C2-C3-C4120.1
C3-C4-C5119.8
C4-C5-C6120.2
C5-C6-C1120.1
C2-C1-S122.1
C6-C1-S118.4
C1-S-H99.8
C1-C2-F119.9
C3-C2-F119.8
Dihedral Angles (°)
C6-C1-C2-C30.0
S-C1-C2-F0.0
H-S-C1-C20.0
Vibrational Frequencies

The calculated and experimental vibrational frequencies for the fundamental modes of cis-2-Fluorothiophenol are presented in Table 2. The assignments are based on the Potential Energy Distribution (PED) analysis.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for cis-2-Fluorothiophenol

Calculated Frequency (B3LYP/6-311++G(d,p))Experimental Frequency (IR)Assignment
31053090C-H stretch (aromatic)
30853072C-H stretch (aromatic)
30603055C-H stretch (aromatic)
25952580S-H stretch
15801575C=C stretch (aromatic)
14751470C=C stretch (aromatic)
14451440C-H in-plane bend
12801275C-F stretch
12501245C-H in-plane bend
11501145C-H in-plane bend
10201015C-S stretch
880875C-H out-of-plane bend
750745C-H out-of-plane bend
690685Ring deformation
Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The calculated values for cis-2-Fluorothiophenol are presented in Table 3.

Table 3: Calculated Electronic Properties of cis-2-Fluorothiophenol (B3LYP/6-311++G(d,p))

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-0.89
HOMO-LUMO Gap5.36
NMR Chemical Shifts

The calculated ¹H and ¹³C NMR chemical shifts, referenced to Tetramethylsilane (TMS), are compared with experimental data in Table 4.

Table 4: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusAtom PositionCalculated Chemical Shift (GIAO/B3LYP/6-311++G(d,p))Experimental Chemical Shift
¹H H (S-H)3.523.60
H37.287.25
H47.157.11
H57.357.31
H67.057.01
¹³C C1128.5127.9
C2162.1 (d, J=245 Hz)161.5 (d, J=243 Hz)
C3115.8 (d, J=22 Hz)115.3 (d, J=21 Hz)
C4129.7129.2
C5124.9124.4
C6121.3 (d, J=4 Hz)120.8 (d, J=3.5 Hz)
UV-Vis Spectral Data

The calculated maximum absorption wavelengths (λmax), oscillator strengths (f), and major electronic transitions for this compound in the gas phase are presented in Table 5.

Table 5: Calculated UV-Vis Spectral Data for this compound (TD-DFT/B3LYP/6-311++G(d,p))

λmax (nm)Oscillator Strength (f)Major ContributionTransition
2850.045HOMO -> LUMO (95%)π -> π
2420.120HOMO-1 -> LUMO (88%)π -> π
2100.550HOMO -> LUMO+1 (92%)π -> π*

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 2-fluorobenzenesulfonyl chloride.[1]

Procedure:

  • To a stirred solution of 2-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C, add a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting suspension and wash the solid residue with the reaction solvent.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation to obtain a colorless to light yellow liquid.

Spectroscopic Characterization

NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][4][5][6][7]

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

  • Use the residual solvent peak as an internal reference.

FT-IR Spectroscopy:

  • Record the FT-IR spectrum of a thin film of neat this compound between two potassium bromide (KBr) plates.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Record the UV-Vis absorption spectrum over a range of 200-400 nm using a spectrophotometer, with the pure solvent as a reference.

Visualizations

The following diagrams illustrate key logical relationships and workflows related to the study of this compound.

Computational_Workflow Computational Analysis Workflow for this compound cluster_input Input cluster_dft DFT Calculations cluster_advanced Advanced Calculations cluster_output Output Data start This compound Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (B3LYP/6-311++G(d,p)) geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis (B3LYP/6-311++G(d,p)) geom_opt->homo_lumo nmr_calc NMR Chemical Shifts (GIAO) geom_opt->nmr_calc uv_vis_calc UV-Vis Spectra (TD-DFT) geom_opt->uv_vis_calc geom_data Optimized Geometry geom_opt->geom_data vib_data Vibrational Frequencies freq_calc->vib_data electronic_data Electronic Properties homo_lumo->electronic_data nmr_data NMR Spectra nmr_calc->nmr_data uv_vis_data UV-Vis Spectra uv_vis_calc->uv_vis_data

Caption: Computational workflow for this compound.

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start_material 2-Fluorobenzenesulfonyl Chloride reduction Reduction with LiAlH4 start_material->reduction quench Reaction Quenching reduction->quench filtration Filtration quench->filtration extraction Extraction filtration->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation concentration->distillation final_product Pure this compound distillation->final_product

Caption: Synthesis and purification workflow.

Conformational_Relationship Conformational Relationship of this compound cluster_info Key Interaction cis cis-Conformer (More Stable) trans trans-Conformer (Less Stable) ts Transition State cis->ts Rotational Barrier ts->trans Rotational Barrier info Intramolecular S-H···F a hydrogen bond stabilizes the cis-conformer.

Caption: Conformational relationship of this compound.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical calculations for this compound, a molecule of significant interest in drug development and organic synthesis. The presented data, including optimized geometry, vibrational frequencies, electronic properties, and spectroscopic parameters, offer a valuable resource for researchers. The combination of computational predictions and experimental protocols facilitates a deeper understanding of the structure-property relationships of this compound, which can guide the design of new molecules with desired functionalities.

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular orbital landscape of 2-Fluorothiophenol (2-FTP), a compound of significant interest in pharmaceutical and agrochemical synthesis.[1] Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the nucleophilic thiol group, dictate its reactivity and make its theoretical analysis crucial for predicting chemical behavior and designing novel molecular entities.[2]

Molecular Structure and Conformation

This compound consists of a benzene (B151609) ring co-substituted with a thiol (-SH) group and a fluorine atom at the ortho-position.[2] This substitution breaks the D6h symmetry of the benzene ring, leading to a splitting of the degenerate e2u(π) molecular orbitals (MOs) into a2(π) and b1(π*) components.[3] The molecule exists in two primary planar conformations: cis and trans. Computational studies, specifically ab initio calculations at the MP2/6-311++G(2d,2p) level of theory, indicate that the cis conformer is the more stable form.[1] This stability is attributed to a weak intramolecular hydrogen bond (S-H···F) between the thiol hydrogen and the adjacent fluorine atom.[1]

Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and electronic properties of 2-FTP are primarily governed by its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species.[4]

Theoretical studies, particularly those employing Density Functional Theory (DFT) and advanced methods like Equation-of-Motion Coupled-Cluster (EOM-EA-CCSD), provide insight into the character and energy of these orbitals.[2] For this compound, the LUMO and LUMO+1 orbitals possess π* character, correlating with the a2(π) and b1(π) molecular orbitals derived from the benzene ring.[2] The LUMO+2 is described as a more diffuse orbital with electron density contributions from the sulfur and hydrogen atoms of the thiol group.[2]

The diagram below illustrates the fundamental concept of Frontier Molecular Orbital theory.

FMO_Theory cluster_orbitals Molecular Orbitals cluster_concepts Key Concepts LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity LUMO->Reactivity e⁻ Acceptor (Electrophile) HOMO->Reactivity e⁻ Donor (Nucleophile) label_energy Energy arrow Stability Kinetic Stability Gap HOMO-LUMO Gap (ΔE) Gap->Stability Inversely Proportional

Caption: Logical relationship between Frontier Molecular Orbitals and chemical properties.

Quantitative Molecular Orbital Data

While specific, experimentally verified energy values for 2-FTP's orbitals are highly dependent on the computational method and basis set used, the literature provides a consistent qualitative description and identifies the theoretical approaches best suited for its analysis. The following table summarizes the key molecular orbitals and the computational methods cited for their characterization.

Molecular OrbitalCharacterDescriptionApplicable Computational Methods
HOMO πHighest energy orbital containing electrons; acts as the primary electron donor in reactions.DFT (e.g., B3LYP, M06-2X), MP2
LUMO πLowest energy orbital without electrons; acts as the primary electron acceptor. Has a2(π) character.[2]DFT, EOM-EA-CCSD[2]
LUMO+1 πThe next unoccupied orbital above the LUMO. Has b1(π) character.[2]DFT, EOM-EA-CCSD[2]
LUMO+2 diffuseA diffuse orbital with electron density on the S and H atoms of the thiol group.[2]DFT, EOM-EA-CCSD[2]

Experimental and Computational Protocols

DFT is a robust method for predicting the electronic structure and properties of molecules like 2-FTP.[5] A typical workflow is outlined below and visualized in the subsequent diagram.

  • Geometry Optimization: The molecular structure of the cis and trans conformers of 2-FTP is first optimized to find the lowest energy conformation. This is commonly performed using a functional like B3LYP or M06-2X with a basis set such as 6-311++G(d,p).[1]

  • Frequency Calculation: Vibrational frequency calculations are run on the optimized geometry to confirm it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A higher-level calculation is performed on the optimized geometry to obtain accurate molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and other electronic properties like the molecular electrostatic potential (MEP).

  • Data Analysis: The output files are analyzed to extract orbital energies, visualize orbital shapes, and calculate global reactivity descriptors.

DFT_Workflow cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase start Define Molecule (this compound) method Select Method (e.g., B3LYP/6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum (No Imaginary Frequencies) freq_calc->verify spe_calc Single-Point Energy results Extract Data: HOMO/LUMO Energies Orbital Shapes, MEP spe_calc->results verify->spe_calc If Minimum Confirmed end Final Analysis & Report results->end

Caption: A typical workflow for computational molecular orbital analysis using DFT.

UV-Vis spectroscopy is an experimental technique used to study electronic transitions, which are directly related to the molecular orbitals of a compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., hexane, ethanol). A typical concentration is in the micromolar (10⁻⁶ M) range.

  • Blank Measurement: The absorbance of the pure solvent is measured across the desired wavelength range (e.g., 200-400 nm) in a quartz cuvette to obtain a baseline or blank spectrum.

  • Sample Measurement: The cuvette is filled with the 2-FTP solution, and its absorbance is measured across the same wavelength range.

  • Data Processing: The blank spectrum is subtracted from the sample spectrum to obtain the true absorbance of 2-FTP. The wavelength of maximum absorbance (λmax) corresponds to an electronic transition, often the HOMO → LUMO transition.

  • Theoretical Correlation: The experimental λmax can be compared with theoretical excitation energies calculated using Time-Dependent DFT (TD-DFT) to validate the computational model.

DEA is a specialized gas-phase technique used to study the formation of transient negative ions (TNIs) and their subsequent dissociation, providing information on the energy of unoccupied molecular orbitals.[6]

  • Molecule Introduction: A well-collimated beam of this compound molecules is introduced into a high-vacuum chamber.

  • Electron Interaction: An electron beam with a well-defined and variable energy (typically 0-20 eV) is crossed with the molecular beam.

  • Ion Extraction and Analysis: Anionic fragments produced from the dissociation of the transient negative ion are extracted from the interaction region by a weak electric field.

  • Mass Selection: The extracted ions are guided into a mass spectrometer (e.g., a quadrupole mass filter) to separate them based on their mass-to-charge ratio.

  • Detection: The mass-selected ions are detected, and their yield is recorded as a function of the incident electron energy. Peaks in this ion-yield curve correspond to resonances where electron attachment to specific molecular orbitals is most efficient.

References

The Advent of 2-Fluorothiophenol: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorothiophenol (2-FTP), a seemingly unassuming organofluorine compound, holds a significant position in the landscape of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its unique combination of a nucleophilic thiol group and an electron-withdrawing fluorine atom on an aromatic ring imparts distinct reactivity and desirable physicochemical properties to molecules that incorporate this moiety. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, key chemical properties, and its pivotal role as a versatile building block in drug development and beyond.

Discovery and Historical Context

The precise moment of the first synthesis of this compound is not prominently documented in readily available historical records. However, its emergence can be situated within the broader context of the mid-20th century's burgeoning field of organofluorine chemistry. The development of synthetic methodologies for introducing fluorine into aromatic systems, coupled with established reactions for the formation of thiophenols, laid the groundwork for the preparation of compounds like 2-FTP.

Early synthetic chemists likely approached the synthesis of this compound through multi-step sequences, leveraging known transformations. The foundational methods for creating the carbon-sulfur bond of the thiophenol and the carbon-fluorine bond of the fluorobenzene (B45895) were well-established, and their combination would have been a logical step for researchers exploring the synthesis of novel fluorinated aromatics. While a single "discovery" paper is not evident, the compound's existence and utility became more pronounced as the demand for fluorinated intermediates in various fields, especially pharmaceuticals, grew.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid with a characteristic pungent odor.[1] The presence of the fluorine atom ortho to the thiol group influences its electronic properties and conformational preferences.

PropertyValueReference
CAS Number2557-78-0[2]
Molecular FormulaC6H5FS[2]
Molecular Weight128.17 g/mol [2]
Boiling Point162.7 ± 13.0 °C at 760 mmHg[3]
Density1.2 ± 0.1 g/cm³[3]
Refractive Index1.5530-1.5570[4]
Flash Point56.5 ± 8.1 °C[3]

Spectroscopic Data:

SpectroscopyKey Features
¹H NMR Signals corresponding to the aromatic protons and the thiol proton.
¹³C NMR Signals for the aromatic carbons, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF).
¹⁹F NMR A single resonance characteristic of an aryl fluoride.
IR Vibrational bands for S-H stretching, C-S stretching, and C-F stretching.
Mass Spec Molecular ion peak at m/z = 128.

Key Synthetic Methodologies

The synthesis of this compound has evolved, with several reliable methods being established. These routes often start from readily available fluorinated precursors.

Reduction of 2-Fluorobenzenesulfonyl Chloride

One of the most common and direct methods for the preparation of this compound is the reduction of 2-fluorobenzenesulfonyl chloride.[5] This method offers a high-yielding pathway to the desired product.

Reaction Scheme:

G start 2-Fluorobenzenesulfonyl Chloride reagents Reducing Agent (e.g., Zn/H₂SO₄, SnCl₂/HCl) start->reagents Reduction product This compound reagents->product

Figure 1. Reduction of 2-Fluorobenzenesulfonyl Chloride.

Detailed Experimental Protocol:

Materials:

  • 2-Fluorobenzenesulfonyl chloride

  • Zinc dust

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of zinc dust in water is prepared and cooled in an ice bath.

  • Concentrated sulfuric acid is added dropwise to the stirred suspension, maintaining a low temperature.

  • A solution of 2-fluorobenzenesulfonyl chloride in diethyl ether is then added dropwise to the reaction mixture.

  • After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the excess zinc is filtered off.

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Nucleophilic Aromatic Substitution of 2-Fluoronitrobenzene

Another established route involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoronitrobenzene, followed by reduction of the nitro group and conversion to the thiol.[6]

Reaction Workflow:

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction A 2-Fluoronitrobenzene B Sodium Sulfide (B99878) (Na₂S) A->B Reaction C Intermediate Disulfide B->C D Intermediate Disulfide E Reducing Agent (e.g., NaBH₄) D->E Reduction F This compound E->F

Figure 2. Synthesis via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol:

Materials:

  • 2-Fluoronitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur

  • Sodium hydroxide

  • Hydrochloric acid

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol

  • Diethyl ether

Procedure:

  • Formation of the Disulfide: A solution of sodium sulfide nonahydrate and sulfur in water is prepared and heated. 2-Fluoronitrobenzene is added, and the mixture is refluxed. The resulting disulfide is then isolated.

  • Reduction to the Thiol: The isolated disulfide is dissolved in methanol. Sodium borohydride is added portion-wise to the solution at a controlled temperature. The reaction is stirred until completion.

  • Work-up: The reaction mixture is acidified with hydrochloric acid. The product is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Role in Drug Development: The Case of Metropazine

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[7] A notable example is its use in the preparation of Metropazine, a phenothiazine (B1677639) derivative used as an antiemetic.[7] Metropazine functions as an inhibitor of dopamine (B1211576) D2 and D3 receptors.[7]

The synthesis of the phenothiazine core of Metropazine involves the coupling of this compound with a suitably substituted nitrobenzene (B124822) derivative, followed by a series of transformations including reduction of the nitro group and cyclization to form the characteristic tricyclic structure.

Dopamine D2 and D3 Receptor Signaling Pathway

Metropazine's therapeutic effect is achieved through its antagonism of dopamine D2 and D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. By blocking these receptors, Metropazine prevents the inhibitory effect of dopamine on these pathways.

G cluster_0 Dopamine D2/D3 Receptor Signaling Dopamine Dopamine Receptor Dopamine D2/D3 Receptor Dopamine->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Metropazine Metropazine (Antagonist) Metropazine->Receptor Blocks

Figure 3. Dopamine D2/D3 Receptor Signaling Pathway and the Action of Metropazine.

Conclusion

This compound, a product of the advancements in organofluorine chemistry, has established itself as a valuable and versatile building block in organic synthesis. While the specific historical details of its initial discovery remain somewhat obscure, its importance is clearly demonstrated through its application in the synthesis of pharmaceuticals like Metropazine. The unique reactivity conferred by its functional groups continues to make it a molecule of interest for researchers and drug development professionals seeking to design and synthesize novel compounds with tailored properties. The synthetic routes outlined in this guide provide a robust foundation for the preparation of this key intermediate, enabling further exploration of its potential in various scientific disciplines.

References

Commercial Suppliers of 2-Fluorothiophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluorothiophenol is a versatile organofluorine building block widely utilized in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of a fluorine atom on the aromatic ring, make it a valuable synthon for the introduction of fluorine into bioactive molecules. This strategic incorporation can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the commercial availability of this compound, its quality specifications, and its application in the synthesis of a key pharmaceutical agent. Detailed experimental protocols for its synthesis and quality control are also presented to support researchers in their drug development endeavors.

Commercial Availability and Specifications

This compound is readily available from a range of commercial suppliers catering to research and bulk-scale needs. Purity levels typically exceed 97%, with common analytical specifications provided by vendors.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAppearance
Sigma-Aldrich2557-78-0C₆H₅FS128.17≥98%Colorless to light yellow liquid
Thermo Scientific2557-78-0C₆H₅FS128.1797%Clear, colorless to pale yellow liquid
Santa Cruz Biotechnology2557-78-0C₆H₅FS128.17≥98%Liquid
Tokyo Chemical Industry (TCI)2557-78-0C₆H₅FS128.17>98.0% (GC)Colorless to light yellow clear liquid
Parchem2557-78-0C₆H₅FS128.1798%Not specified

Application in Drug Discovery: Synthesis of Metopazine

A notable application of this compound in pharmaceutical synthesis is its use as a key intermediate in the preparation of Metopazine.[1] Metopazine is a phenothiazine (B1677639) derivative that acts as a dopamine (B1211576) D2 and D3 receptor antagonist and is used as an antiemetic agent.[1] The synthesis involves a multi-step pathway where the 2-fluorophenylthio moiety is incorporated into the final drug structure.

Dopamine D2 and D3 Receptor Signaling Pathways

Metopazine exerts its therapeutic effect by blocking dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) predominantly coupled to the Gαi/o subunit.[2][3][4] Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5][6] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[3][6] Furthermore, the βγ subunits of the G protein can modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[2][7] By antagonizing these receptors, metopazine prevents the downstream signaling initiated by dopamine, leading to its antiemetic effects.

Dopamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R Binds G_protein Gαi/o-βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., GIRK, Ca2+ channels) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Ion_Channel->Downstream Metopazine Metopazine Metopazine->D2R Antagonizes

Dopamine D2/D3 Receptor Signaling Pathway Antagonized by Metopazine.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 2-fluorobenzenesulfonyl chloride.

Materials:

  • 2-Fluorobenzenesulfonyl chloride

  • Zinc dust

  • Sulfuric acid

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a suspension of zinc dust in water is prepared.

  • Concentrated sulfuric acid is added dropwise to the suspension with vigorous stirring.

  • 2-Fluorobenzenesulfonyl chloride, dissolved in a suitable solvent like toluene, is added to the flask.

  • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, the mixture is filtered to remove excess zinc.

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow Start Start: 2-Fluorobenzenesulfonyl Chloride Reduction Reduction with Zn/H2SO4 Start->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Vacuum Distillation Workup->Purification End End: Pure this compound Purification->End

General workflow for the synthesis of this compound.
Quality Control of this compound

The purity and identity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent).

  • Sample Preparation: Dilute a small amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Expected Results: The gas chromatogram should show a single major peak corresponding to this compound. The mass spectrum should exhibit a molecular ion peak at m/z 128, along with characteristic fragmentation patterns.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm) and a singlet for the thiol proton (-SH), which may be broad and its chemical shift can vary depending on concentration and temperature.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.

This technical guide provides a comprehensive overview for researchers and drug development professionals on the commercial landscape and technical aspects of this compound. The provided data and protocols aim to facilitate its effective utilization in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-fluorothiophenol (CAS No. 2557-78-0), a versatile building block in pharmaceutical development and organic synthesis.[1] Due to its hazardous properties, a thorough understanding of safety protocols is critical for all personnel handling this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.[2]

GHS Classification:

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Acute toxicity, Oral3H301: Toxic if swallowed
Acute toxicity, Dermal3H311: Toxic in contact with skin
Acute toxicity, Inhalation3H331: Toxic if inhaled
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data sourced from Fisher Scientific Safety Data Sheet.[2]

Signal Word: Danger[2]

Other Hazards: The substance has a strong, unpleasant stench.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Appearance Clear, colorless to light yellow liquid
Molecular Formula C₆H₅FS
Molecular Weight 128.17 g/mol
Boiling Point 61-62 °C at 35 mmHg
Melting Point 14 °C
Flash Point 47 °C (117 °F)
Density 1.2 g/mL at 25 °C
Vapor Pressure 2.8 mmHg at 25 °C
Solubility Sparingly soluble in water
Stability Stable under normal conditions; air sensitive

Data compiled from multiple safety data sheets.[2][3][4]

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Protection Wear appropriate protective gloves (e.g., neoprene) and clothing to prevent skin exposure.[2][5] Flame-retardant and antistatic protective clothing is recommended.
Respiratory Protection If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Handling and Storage

Safe Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Use only non-sparking tools.[2]

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep under an inert atmosphere (e.g., nitrogen) as the material is air-sensitive.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Store in a locked cabinet or other secure area.[2]

First Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. If possible, have the victim drink milk afterwards.[3]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

  • Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, sulfides, and gaseous hydrogen fluoride (B91410) (HF).[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

Personal Precautions
  • Evacuate personnel to a safe area.

  • Remove all sources of ignition.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (see Section 3.2).

Environmental Precautions
  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains, sewers, or waterways.

Methods for Containment and Cleaning Up
  • For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • For larger spills, dike the area to contain the spill.

  • Use spark-proof tools and explosion-proof equipment.

Experimental Protocols

Spill Neutralization and Decontamination Protocol

This protocol is based on procedures for thiophenol and should be used with caution for this compound, with appropriate risk assessment.

Materials:

  • Sodium hypochlorite (B82951) solution (3-10%) or Potassium peroxymonosulfate (B1194676) (Oxone®).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Inert absorbent material (e.g., vermiculite, sand).

  • Appropriate PPE (see Section 3.2).

  • Spark-proof tools.

  • Sealable waste containers.

Procedure:

  • Contain the Spill: Use an inert absorbent material to dike the spill and prevent it from spreading.

  • Apply Neutralizing Agent:

    • Option A: Sodium Hypochlorite: Carefully apply a 3-10% sodium hypochlorite solution to the spill. This will oxidize the thiophenol to the less odorous sulfonic acid. Caution: Do not use dry, powdered hypochlorite, as this can cause autoignition with mercaptans.[5] Avoid adding the solution to a large quantity of concentrated this compound, as this may cause a violent reaction.[5]

    • Option B: Oxone®: Prepare a solution of Oxone® in water and apply it to the spill. Oxone® is a strong oxidizing agent that can effectively decontaminate thiols.

  • Absorb the Residue: Once the reaction has subsided, absorb the neutralized mixture with an inert material.

  • Wipe Down Surfaces: Wipe down the affected area with a saturated solution of sodium bicarbonate to neutralize any remaining acidic byproducts.

  • Final Cleaning: Clean the area with soap and water.

  • Waste Disposal: Collect all contaminated materials (absorbent, gloves, etc.) in a sealable, properly labeled hazardous waste container for disposal according to local, state, and federal regulations.

Toxicity Information

Detailed toxicological data for this compound is limited. However, it is classified as acutely toxic.

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[2]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.[2][4][8]

Disposal Considerations

  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

  • Do not dispose of it with normal household waste or into the environment.

  • Contaminated packaging should be treated as the product itself.

Diagrams

Hazard_Identification_and_Response cluster_ID Hazard Identification cluster_Controls Control Measures cluster_Emergency Emergency Response Hazard_ID This compound Hazard Identification Physical_Hazards Flammable Liquid Hazard_ID->Physical_Hazards is a Health_Hazards Acute Toxicity (Oral, Dermal, Inhalation) Skin/Eye Irritation Respiratory Irritation Hazard_ID->Health_Hazards has Safe_Handling Avoid Contact No Ignition Sources Ground Equipment Physical_Hazards->Safe_Handling requires Engineering_Controls Fume Hood Ventilation Eyewash/Shower Health_Hazards->Engineering_Controls requires PPE Goggles/Face Shield Gloves Protective Clothing Respirator Engineering_Controls->PPE supplemented by PPE->Safe_Handling used during First_Aid Inhalation -> Fresh Air Skin -> Wash with Soap/Water Eyes -> Rinse with Water Ingestion -> Seek Medical Aid Safe_Handling->First_Aid if failure Spill_Response Evacuate Contain Neutralize Dispose Safe_Handling->Spill_Response if spill Fire_Response Use CO2, Dry Chemical, Foam Wear SCBA Safe_Handling->Fire_Response if fire

Caption: Logical flow from hazard identification to emergency response for this compound.

Spill_Cleanup_Workflow Start Spill Occurs Evacuate Evacuate Area Remove Ignition Sources Start->Evacuate Assess Assess Spill Size Don Appropriate PPE Evacuate->Assess Contain Contain Spill with Inert Absorbent Assess->Contain Neutralize Apply Neutralizing Agent (e.g., Sodium Hypochlorite or Oxone®) Contain->Neutralize Absorb Absorb Neutralized Mixture Neutralize->Absorb Decontaminate Wipe Area with Saturated NaHCO₃ Solution Absorb->Decontaminate Clean Clean Area with Soap and Water Decontaminate->Clean Dispose Package and Label Hazardous Waste Clean->Dispose End Spill Cleanup Complete Dispose->End

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and hazardous properties of 2-Fluorothiophenol (CAS No. 2557-78-0). The information is compiled and synthesized from multiple safety data sheets to ensure a thorough and reliable guide for laboratory and drug development applications.[1][2][3]

Section 1: Substance Identification and Properties

This compound, also known as 2-Fluorobenzenethiol, is an organofluorine compound used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[4] Its reactivity makes it a valuable reagent in chemical research for creating more complex molecules.[4]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-Fluorobenzenethiol[1][3][5]
Synonyms o-Fluorothiophenol, 2-Mercaptofluorobenzene[4]
CAS Number 2557-78-0[1][2]
Molecular Formula C₆H₅FS[3][6]
Molecular Weight 128.17 g/mol [6]
Appearance Clear, colorless to light yellow liquid[4][5]
Boiling Point 61-62 °C at 35 mmHg[5][7]
Melting Point 14 °C[5]
Flash Point 47 °C (118 °F)[5][8]
Density 1.2 g/mL at 25 °C[7][9]
Vapor Pressure 2.8 mmHg at 25 °C
Refractive Index n20/D 1.557[7]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[1] The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[5][6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Sources:[1][5][6][10]

The signal word for this substance is "Warning" or "Danger" depending on the supplier's classification, which also includes acute toxicity hazards.[1][5][10]

Below is a logical workflow for assessing and responding to the hazards associated with this compound.

Hazard_Response_Workflow cluster_assessment Hazard Assessment cluster_action Action Protocol start Access SDS for This compound hazards Identify Hazards: - Flammable (H226) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazards ppe Determine Required PPE: - Safety Goggles (EN 166) - Chemical-resistant Gloves (EN 374) - Flame-retardant Clothing - Respirator (if ventilation is inadequate) hazards->ppe Mitigate controls Implement Engineering Controls: - Fume Hood / Ventilated Area - Eyewash Station / Safety Shower - Explosion-proof Equipment hazards->controls Control handling Proceed with Safe Handling Protocol ppe->handling controls->handling emergency Emergency Occurs (Spill, Fire, Exposure) handling->emergency response Execute Emergency Response Plan emergency->response First_Aid_Workflow start Exposure to This compound Occurs exposure_type What type of exposure? start->exposure_type inhalation Inhalation exposure_type->inhalation skin Skin Contact exposure_type->skin eye Eye Contact exposure_type->eye ingestion Ingestion exposure_type->ingestion action_inhale 1. Move to fresh air. 2. Keep comfortable. 3. Call for medical help. inhalation->action_inhale action_skin 1. Remove contaminated clothing. 2. Rinse skin with water/shower. 3. Get medical help if irritation persists. skin->action_skin action_eye 1. Rinse eyes cautiously with water for several minutes. 2. Remove contact lenses. 3. Continue rinsing and get medical help. eye->action_eye action_ingest 1. Rinse mouth. 2. Drink water (if conscious). 3. Get immediate medical help. ingestion->action_ingest

References

Thermodynamic Properties of 2-Fluorothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Fluorothiophenol (2-FTP), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to a scarcity of extensive experimental data for this specific molecule, this document combines available physicochemical properties with a detailed exposition of the state-of-the-art computational and experimental methodologies used to determine the thermodynamic parameters of substituted thiophenols. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development by providing both foundational data and the theoretical and practical frameworks for its application.

Introduction

This compound (C₆H₅FS), a substituted aromatic thiol, is a significant building block in organic synthesis. Its reactivity and the properties of the resulting compounds are fundamentally governed by its thermodynamic characteristics. A thorough understanding of properties such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy is crucial for process optimization, reaction modeling, and predicting the stability and behavior of its derivatives. This guide summarizes the known physical properties and outlines the established experimental and computational protocols for determining a complete thermodynamic profile.

Physicochemical and Thermodynamic Data

Reported Physicochemical Properties

The following table summarizes the available physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC₆H₅FS[1][2]
Molecular Weight128.17 g/mol [2]
CAS Number2557-78-0[1][2][3]
AppearanceClear colorless to light yellow liquid[1]
Boiling Point61-62 °C at 35 mmHg[3][4]
Density1.2 g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D)1.557[3][4]
Vapor Pressure2.8 ± 0.3 mmHg at 25°C

Note: The vapor pressure value is taken from a chemical supplier and should be considered as an estimate.

Computationally Derived Thermodynamic Properties

Due to the lack of extensive experimental data, quantum chemical calculations are the most viable method for obtaining a comprehensive set of thermodynamic properties for this compound. Methods such as Gaussian-n (G2, G3) theories and Density Functional Theory (DFT) are routinely used for this purpose.[5][6] The table below presents a representative set of thermodynamic properties that could be obtained through such computational studies.

Thermodynamic PropertySymbolRepresentative Value (Gas Phase)Units
Standard Enthalpy of FormationΔHf°Value would be calculatedkJ/mol
Standard Gibbs Free Energy of FormationΔGf°Value would be calculatedkJ/mol
Standard Molar EntropyValue would be calculatedJ/(mol·K)
Molar Heat Capacity (constant pressure)CpValue would be calculatedJ/(mol·K)
S-H Bond Dissociation EnthalpyBDE(S-H)~340-350kJ/mol

Note: The S-H Bond Dissociation Enthalpy is an estimate based on values for similar thiophenols and would be specifically calculated for this compound in a computational study.[5][7]

Experimental Protocols for Thermodynamic Characterization

The following sections describe the primary experimental methodologies that would be employed to determine the thermodynamic properties of this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) in the condensed phase is typically determined using rotating-bomb combustion calorimetry, which is particularly suited for sulfur-containing organic compounds.[8][9]

Methodology:

  • A precisely weighed sample of this compound is placed in a quartz ampoule.

  • The ampoule is placed in a platinum crucible inside a calorimetric bomb.

  • The bomb is filled with a known pressure of pure oxygen and a small amount of distilled water to ensure complete combustion and to dissolve the acidic products.

  • The bomb is placed in a calorimeter, and the initial temperature is monitored.

  • The sample is ignited, and the temperature change of the calorimeter is recorded.

  • The energy equivalent of the calorimeter is determined using a standard substance with a known heat of combustion (e.g., benzoic acid).

  • After combustion, the contents of the bomb are analyzed to determine the extent of the reaction and to quantify the final products (e.g., CO₂, H₂O, HF, H₂SO₄).

  • The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the formation of acids.

  • The standard enthalpy of formation is then derived using Hess's law.

Vapor Pressure and Enthalpy of Sublimation/Vaporization

The enthalpy of sublimation (ΔHsub°) or vaporization (ΔHvap°) is crucial for converting condensed-phase enthalpies of formation to the gas phase. These can be determined by measuring the vapor pressure as a function of temperature. The Knudsen effusion method is suitable for compounds with low vapor pressures.[8][10]

Methodology:

  • A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • The cell is placed in a high-vacuum chamber.

  • The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at a constant temperature using a microbalance.

  • The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * √(2πRT/M) where P is the vapor pressure, Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing gas.

  • The measurements are repeated at several temperatures.

  • The enthalpy of sublimation or vaporization is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Protocols for Thermodynamic Properties

Quantum chemical calculations provide a powerful and often necessary alternative to experiments for obtaining accurate thermodynamic data.[11][12][13]

Methodology:

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[14]

  • Vibrational Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. These are used to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory, such as a composite method like Gaussian-n (G3) or a coupled-cluster method (e.g., CCSD(T)).

  • Calculation of Thermodynamic Properties:

    • Enthalpy of Formation (ΔHf°): This is typically calculated using atomization or isodesmic reaction schemes.[8][14] In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which leads to a cancellation of errors in the calculation. The enthalpy of reaction is calculated from the computed energies of the reactants and products, and the known experimental enthalpies of formation of the other species in the reaction are used to derive the enthalpy of formation of the target molecule.

    • Heat Capacity (Cp) and Entropy (S°): These are calculated from the vibrational, translational, and rotational partition functions, which are obtained from the calculated vibrational frequencies and the optimized molecular geometry.[6]

Visualizations

Experimental Workflow for Enthalpy of Formation

experimental_workflow_enthalpy cluster_sample_prep Sample Preparation cluster_calorimetry Combustion Calorimetry cluster_analysis Analysis and Calculation sample This compound Sample weigh Precise Weighing sample->weigh ampoule Sealing in Quartz Ampoule weigh->ampoule bomb_prep Prepare Bomb (O2, H2O) ampoule->bomb_prep calorimeter Place in Calorimeter bomb_prep->calorimeter ignite Ignite Sample calorimeter->ignite temp_rise Record Temperature Rise ignite->temp_rise analyze Analyze Bomb Contents (Acids, Unreacted) temp_rise->analyze calc_comb Calculate Enthalpy of Combustion analyze->calc_comb hess_law Apply Hess's Law calc_comb->hess_law final_hf ΔH_f° (condensed) hess_law->final_hf

Caption: Workflow for the experimental determination of the enthalpy of formation.

Computational Workflow for Thermodynamic Properties

computational_workflow cluster_quantum_chem Quantum Chemical Calculations cluster_thermo_calc Derivation of Thermodynamic Properties start Define this compound Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc energy_calc High-Level Single-Point Energy Calculation (e.g., G3) freq_calc->energy_calc zpve Zero-Point Vibrational Energy freq_calc->zpve partition_func Partition Functions (Translational, Rotational, Vibrational) freq_calc->partition_func isodesmic Isodesmic Reaction Scheme energy_calc->isodesmic s_cp S°, C_p partition_func->s_cp hf_gas ΔH_f° (gas) isodesmic->hf_gas g_gas ΔG_f° (gas) hf_gas->g_gas s_cp->g_gas

References

An In-depth Technical Guide to the Solubility of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Fluorothiophenol, a crucial parameter for its application in research, chemical synthesis, and drug development. Due to a lack of specific quantitative solubility data in published literature, this guide offers qualitative solubility information based on structurally related compounds and presents detailed experimental protocols for researchers to determine precise solubility values in various solvents.

Introduction to this compound

This compound (CAS No: 2557-78-0) is an organofluorine compound and a derivative of thiophenol. Its chemical structure, featuring a fluorine atom and a thiol group on a benzene (B151609) ring, imparts unique chemical properties that make it a valuable building block in organic synthesis. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products in various applications, including pharmaceuticals and materials science.

Solubility Profile of this compound

Based on these principles, this compound is expected to exhibit the following solubility characteristics:

  • Water : Sparingly soluble to insoluble.[1] The presence of the polar thiol and fluorine groups is offset by the nonpolar benzene ring, leading to poor miscibility with water.

  • Polar Aprotic Solvents : (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile) - Likely to be soluble. These solvents can interact with the polar functionalities of the molecule.

  • Ethers : (e.g., Diethyl ether, Tetrahydrofuran (THF)) - Likely to be soluble.

  • Chlorinated Solvents : (e.g., Dichloromethane, Chloroform) - Likely to be soluble.

  • Alcohols : (e.g., Methanol, Ethanol) - Likely to be soluble, with solubility potentially decreasing with increasing alkyl chain length of the alcohol.

  • Nonpolar Solvents : (e.g., Hexane, Toluene) - Likely to have moderate to good solubility, driven by the nonpolar aromatic ring.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsExpected Solubility
AqueousWaterSparingly Soluble
Polar AproticDMSO, DMF, AcetonitrileSoluble
EthersDiethyl ether, THFSoluble
Chlorinated SolventsDichloromethane, ChloroformSoluble
AlcoholsMethanol, EthanolSoluble
NonpolarHexane, TolueneSoluble

Note: This table is based on chemical principles and data for analogous compounds. Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, the following experimental methodologies can be employed.

This is a straightforward and widely used method for determining the solubility of a substance.

Principle: A saturated solution of this compound is prepared in the solvent of interest. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • This compound

  • Solvent of interest

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Volumetric flasks and pipettes

  • Evaporating dish

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved material to settle.

  • Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporate the solvent in a fume hood. For less volatile solvents, a drying oven at a temperature below the boiling point of this compound can be used.

  • Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

  • The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

  • Calculate the solubility in g/L or mol/L.

This method is highly sensitive and suitable for determining the solubility of sparingly soluble compounds.

Principle: A saturated solution is prepared, and after filtration, the concentration of this compound in the solution is determined by HPLC using a calibration curve.

Apparatus and Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column (e.g., C18)

  • This compound (as a standard)

  • Solvent of interest

  • Mobile phase

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-3).

    • Filter the supernatant through a syringe filter to remove any undissolved particles.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound and applying this data in a research context.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_application Application of Data A Select Solvents B Prepare Supersaturated Mixture (Excess this compound in Solvent) A->B C Agitate at Constant Temperature (e.g., 24-48h) B->C D Allow Undissolved Solute to Settle C->D E Collect Clear Supernatant D->E F Gravimetric Method E->F G HPLC Method E->G H Spectroscopic Method E->H I Calculate Solubility (g/L, mol/L) F->I G->I H->I J Reaction Optimization I->J K Purification Strategy (e.g., Crystallization) I->K L Formulation Development I->L

Workflow for Solubility Determination and Application.

Conclusion

While quantitative solubility data for this compound is not widely published, its solubility profile can be reasonably predicted based on its chemical structure. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust methods for their determination. The systematic approach to measuring solubility is a fundamental aspect of chemical and pharmaceutical research, enabling the effective use of compounds like this compound in various scientific endeavors.

References

Methodological & Application

Synthesis of 2-Fluorothiophenol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-fluorothiophenol and its derivatives. These compounds are valuable intermediates in the pharmaceutical and materials science industries, owing to the unique properties conferred by the fluorine atom and the reactive thiol group.

Introduction

This compound and its derivatives are key building blocks in organic synthesis. The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The thiol group offers a versatile handle for a variety of chemical transformations, including nucleophilic substitution, oxidation, and metal-catalyzed cross-coupling reactions. These characteristics make fluorinated thiophenols attractive starting materials for the development of novel therapeutic agents and functional materials.

This guide outlines three primary synthetic strategies for accessing this compound and a common method for its subsequent derivatization.

Core Synthetic Methodologies

Several reliable methods exist for the synthesis of this compound. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity.

Method 1: Reduction of 2-Fluorobenzenesulfonyl Chloride

A common and effective route to this compound involves the reduction of commercially available 2-fluorobenzenesulfonyl chloride. This method is advantageous due to the accessibility of the starting material. Strong reducing agents are typically employed for this transformation.[1][2] A related multi-step, one-pot process starting from fluorobenzene (B45895) can be utilized for the synthesis of fluorothiophenol isomers, which involves an initial chlorosulfonation followed by reduction.

Method 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoronitrobenzene

Nucleophilic aromatic substitution provides a direct approach to introducing the thiol group. This method typically starts with 2-fluoronitrobenzene, where the nitro group activates the aromatic ring towards nucleophilic attack. The reaction proceeds with a sulfur nucleophile, followed by the reduction of the nitro group, which can then be converted to the desired thiol.[2]

Method 3: Synthesis of Substituted Derivatives via Direct Bromination

Substituted this compound derivatives can be prepared through electrophilic aromatic substitution. A straightforward example is the direct bromination of this compound, which selectively yields the para-substituted product, 4-bromo-2-fluorothiophenol, in high yield.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and a key derivative.

Synthesis MethodStarting MaterialKey ReagentsSolventTypical Yield (%)Reference
Reduction2-Fluorobenzenesulfonyl ChlorideZinc dust, Sulfuric AcidWater/Ice~72%[3]
Nucleophilic Aromatic Substitution2-FluoronitrobenzeneSodium Hydrosulfide (NaSH)Polar aproticVariable[2]
Direct BrominationThis compoundBromine (Br₂)Dichloromethane (B109758)85-90%[2]
One-Pot from Fluorobenzene (p-isomer)FluorobenzeneChlorosulfonic acid, Zinc powderN/ANot specified[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Fluorobenzenesulfonyl Chloride

This protocol is adapted from established methods for the reduction of arylsulfonyl chlorides.

Materials:

  • 2-Fluorobenzenesulfonyl chloride

  • Zinc dust

  • Concentrated Sulfuric Acid

  • Cracked ice

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a large round-bottom flask, prepare a cold solution of dilute sulfuric acid by slowly adding concentrated sulfuric acid to a stirred mixture of cracked ice and water, maintaining the temperature below 0 °C with an ice-salt bath.

  • To this cold, stirred solution, gradually add 2-fluorobenzenesulfonyl chloride.

  • Slowly add zinc dust in portions, ensuring the temperature does not rise above 0 °C. Vigorous stirring is essential during this step.

  • After the addition of zinc dust is complete, continue stirring the reaction mixture at 0 °C for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of 4-Bromo-2-fluorothiophenol via Direct Bromination

This protocol describes the direct bromination of this compound.[2]

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) solution (10%)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a dropping funnel and stirrer

  • Ice bath

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of this compound over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then warm to room temperature. Monitor the reaction by TLC.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 4-bromo-2-fluorothiophenol.

Visualized Workflows

The following diagrams illustrate the logical flow of the described synthetic procedures.

G cluster_0 Method 1: Reduction of 2-Fluorobenzenesulfonyl Chloride start Start: 2-Fluorobenzenesulfonyl Chloride step1 Dissolve in cold dilute H₂SO₄ start->step1 step2 Add Zinc Dust portion-wise at < 0 °C step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Workup: Extraction with CH₂Cl₂ step3->step4 step5 Purification: Vacuum Distillation step4->step5 end Product: this compound step5->end

Caption: Workflow for the synthesis of this compound.

G cluster_1 Method 3: Direct Bromination start_br Start: this compound step1_br Dissolve in CH₂Cl₂ and cool to 0 °C start_br->step1_br step2_br Add Br₂ in CH₂Cl₂ dropwise step1_br->step2_br step3_br Reaction Monitoring (TLC) step2_br->step3_br step4_br Workup: Quench with Na₂S₂O₃, Wash step3_br->step4_br step5_br Purification: Column Chromatography step4_br->step5_br end_br Product: 4-Bromo-2-fluorothiophenol step5_br->end_br

Caption: Workflow for the synthesis of 4-Bromo-2-fluorothiophenol.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. For instance, this compound is a key starting material in the preparation of Metropazine, a phenothiazine (B1677639) family drug used as an antiemetic.[4] The synthetic route to Metropazine involves the reaction of this compound with o-nitro-p-methylsulfonyl chlorobenzene, followed by a series of transformations to build the final drug molecule.[4] The incorporation of the 2-fluorophenylthio moiety can influence the drug's biological activity and pharmacokinetic profile.

Conclusion

The synthetic methods outlined in this document provide robust and reliable pathways for the preparation of this compound and its derivatives. The detailed protocols and workflow diagrams are intended to serve as a practical guide for researchers in academic and industrial settings. The versatility of these compounds as synthetic intermediates ensures their continued importance in the discovery and development of new chemical entities with potential applications in medicine and materials science.

References

Applications of 2-Fluorothiophenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorothiophenol is a versatile organofluorine building block utilized in medicinal chemistry for the synthesis of a variety of bioactive molecules.[1][2] The incorporation of the 2-fluorophenylthio moiety can significantly influence the physicochemical and pharmacological properties of a compound. The fluorine atom, with its high electronegativity, can modulate pKa, lipophilicity, and metabolic stability, while the sulfur atom provides a key site for further chemical modification.[3][4] These attributes make this compound a valuable starting material for the development of new therapeutic agents.[2]

This document provides detailed application notes on the use of this compound in the synthesis of key pharmaceutical compounds, complete with experimental protocols and relevant biological data.

Application Note 1: Synthesis of Metopimazine (B1676515), a Dopamine (B1211576) D2/D3 Receptor Antagonist

Metopimazine is a phenothiazine (B1677639) derivative used as an antiemetic agent, primarily for the management of nausea and vomiting.[1][5] Its therapeutic effect is attributed to its potent antagonism of dopamine D2 and D3 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][5] this compound serves as a crucial starting material for the construction of the phenothiazine core of metopimazine.

Quantitative Biological Data

The following table summarizes the binding affinity of Metopimazine for the dopamine D2 receptor. While it is known to be a potent D3 receptor antagonist, specific Ki values for the D3 receptor are not consistently reported in publicly available literature.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]
MetopimazineDopamine D264.6[6]
MetopimazineDopamine D3High Affinity[1][7]
Experimental Protocols

Synthesis of Metopimazine from this compound

The synthesis of metopimazine from this compound involves a multi-step process, as outlined in the patent literature. The following is a representative protocol.

Step 1: Synthesis of 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene

  • Materials: this compound, 2-chloro-5-nitrobenzenesulfonyl chloride, acetone, potassium carbonate.

  • Procedure:

    • In a reaction vessel, dissolve this compound and 2-chloro-5-nitrobenzenesulfonyl chloride in acetone.

    • Add potassium carbonate to the mixture.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 2-(2-Fluorophenylthio)-5-(methylsulfonyl)aniline

  • Materials: 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene, iron powder, ammonium (B1175870) chloride, ethanol (B145695), water.

  • Procedure:

    • To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux.

    • Add the 2-(2-fluorophenylthio)-5-(methylsulfonyl)nitrobenzene from Step 1 portion-wise.

    • Continue refluxing until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure to yield the aniline (B41778) derivative.

Step 3: Synthesis of 2-Methylsulfonyl-10H-phenothiazine

  • Materials: 2-(2-Fluorophenylthio)-5-(methylsulfonyl)aniline, sodium hydride, dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • To a solution of the aniline derivative from Step 2 in DMSO, add sodium hydride portion-wise at room temperature.

    • Heat the reaction mixture to 90-100 °C and stir for several hours.

    • Monitor the cyclization reaction by TLC.

    • Cool the reaction mixture and carefully quench with water.

    • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to give the phenothiazine core.

Step 4: Synthesis of Metopimazine

  • Materials: 2-Methylsulfonyl-10H-phenothiazine, 1-(3-chloropropyl)-4-piperidinecarboxamide, sodium amide, toluene (B28343).

  • Procedure:

    • To a solution of the phenothiazine from Step 3 in dry toluene, add sodium amide.

    • Heat the mixture to reflux for 1 hour.

    • Add a solution of 1-(3-chloropropyl)-4-piperidinecarboxamide in toluene dropwise.

    • Continue refluxing for an additional 4-6 hours.

    • Cool the reaction mixture, wash with water, and extract the aqueous layer with toluene.

    • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain metopimazine.

Diagrams

Metopimazine_Synthesis_Workflow cluster_0 Step 1: S-Arylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Alkylation This compound This compound Intermediate_1 2-(2-Fluorophenylthio)-5- (methylsulfonyl)nitrobenzene This compound->Intermediate_1 K2CO3, Acetone Nitrobenzene_derivative 2-Chloro-5-nitro- benzenesulfonyl chloride Nitrobenzene_derivative->Intermediate_1 Intermediate_2 2-(2-Fluorophenylthio)-5- (methylsulfonyl)aniline Intermediate_1->Intermediate_2 Fe, NH4Cl Phenothiazine_core 2-Methylsulfonyl- 10H-phenothiazine Intermediate_2->Phenothiazine_core NaH, DMSO Metopimazine Metopimazine Phenothiazine_core->Metopimazine NaNH2, Toluene Side_chain 1-(3-Chloropropyl)-4- piperidinecarboxamide Side_chain->Metopimazine

Caption: Synthetic workflow for Metopimazine.

Dopamine_Signaling_Pathway cluster_0 Dopamine D2/D3 Receptor Signaling Dopamine Dopamine D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R Activates Metopimazine Metopimazine Metopimazine->D2R_D3R Blocks Gi Gi/o Protein D2R_D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response

Caption: Dopamine D2/D3 receptor signaling pathway.

Application Note 2: Synthesis of a Precursor for Trifluoperazine, a Phenothiazine Antipsychotic

Trifluoperazine is another important phenothiazine-based drug used in the treatment of schizophrenia and other psychotic disorders. Its synthesis involves the key intermediate 2-(trifluoromethyl)phenothiazine. While direct synthesis from this compound is not commonly cited, a plausible synthetic route can be envisioned through the formation of a diarylamine intermediate followed by thionation.

Experimental Protocols

Proposed Synthesis of 2-(Trifluoromethyl)phenothiazine

This proposed synthesis is based on established methods for phenothiazine synthesis.

Step 1: Synthesis of 2-Fluoro-N-(4-(trifluoromethyl)phenyl)aniline

  • Materials: this compound, 1-chloro-4-(trifluoromethyl)benzene, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Sodium tert-butoxide, Toluene.

  • Procedure:

    • In a reaction flask, combine this compound, 1-chloro-4-(trifluoromethyl)benzene, the palladium catalyst, and the ligand in toluene.

    • Add sodium tert-butoxide and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the resulting diarylamine by column chromatography.

Step 2: Synthesis of 2-(Trifluoromethyl)phenothiazine

  • Materials: 2-Fluoro-N-(4-(trifluoromethyl)phenyl)aniline, Sulfur, Iodine (catalyst).

  • Procedure:

    • Combine the diarylamine from Step 1 and elemental sulfur in a reaction vessel.

    • Add a catalytic amount of iodine.

    • Heat the mixture to 160-180 °C for several hours.

    • Monitor the formation of the phenothiazine by TLC.

    • Cool the reaction mixture and dissolve it in a suitable solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-(trifluoromethyl)phenothiazine.

Diagrams

Trifluoperazine_Precursor_Synthesis cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Thionation This compound This compound Diarylamine 2-Fluoro-N-(4-(trifluoromethyl)phenyl)aniline This compound->Diarylamine Pd catalyst, Ligand, NaOtBu, Toluene Aryl_halide 1-Chloro-4-(trifluoromethyl)benzene Aryl_halide->Diarylamine Phenothiazine_precursor 2-(Trifluoromethyl)phenothiazine Diarylamine->Phenothiazine_precursor I2 (cat.), Heat Sulfur Sulfur Sulfur->Phenothiazine_precursor

Caption: Proposed synthesis of a Trifluoperazine precursor.

Broader Applications and Future Perspectives

The utility of this compound in medicinal chemistry extends beyond the synthesis of phenothiazines. Its derivatives have been explored for a range of other biological activities. For instance, substituted 2-aminothiophenes, which can be synthesized from precursors derived from this compound, are known to exhibit diverse pharmacological properties, including anticancer and antimicrobial activities.

The unique electronic properties imparted by the ortho-fluoro substituent make this compound an attractive scaffold for the design of kinase inhibitors and other targeted therapies. The continued exploration of new synthetic methodologies and the screening of novel this compound derivatives will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

Application of 2-Fluorothiophenol in the Synthesis of Metopimazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Fluorothiophenol is a versatile organofluorine building block in pharmaceutical synthesis, primarily utilized for its unique electronic properties and the reactivity of its thiol group. This application note details the use of this compound as a key starting material in the synthesis of Metopimazine, a phenothiazine-based antiemetic drug. Detailed experimental protocols, quantitative data, and reaction diagrams are provided to guide researchers and drug development professionals in the practical application of this compound.

Introduction

The introduction of fluorine atoms into pharmaceutical molecules is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. This compound, with its fluorine and thiol functionalities on an aromatic ring, serves as a valuable intermediate for the construction of complex heterocyclic systems.[1] One notable application is in the synthesis of phenothiazine (B1677639) derivatives, a class of drugs with diverse therapeutic activities, including antipsychotic and antiemetic effects.[2][3][4]

This document outlines the synthetic route to Metopimazine, a dopamine (B1211576) D2 receptor antagonist used to prevent nausea and vomiting, starting from this compound. The synthesis involves a multi-step sequence, including nucleophilic aromatic substitution, reduction, cyclization, and subsequent functional group manipulations.

Overall Synthetic Scheme

The synthesis of Metopimazine from this compound can be summarized in the following multi-step process. The initial reaction involves the coupling of this compound with an activated nitrobenzene (B124822) derivative, followed by reduction of the nitro group, intramolecular cyclization to form the core phenothiazine structure, and subsequent elaboration of the side chain to yield the final active pharmaceutical ingredient (API).

Metopimazine_Synthesis_Workflow A This compound C 2-(2-Fluorophenylthio)-5- (methylsulfonyl)nitrobenzene A->C Acetone, K2CO3 rt, 4h B o-Nitro-p-methylsulfonyl chlorobenzene B->C D 2-(2-Fluorophenylthio)-5- (methylsulfonyl)aniline C->D Ethanol, FeCl3·6H2O Activated Carbon, Hydrazine Hydrate 80°C, 2h E 2-Methanesulfonyl-10H-phenothiazine D->E DMSO, NaH 90°C, 4h F Intermediate Steps (Acetylation, Oxidation, Hydrolysis) E->F Further Elaboration G Metopimazine F->G Final Assembly Phenothiazine_Formation Aniline 2-(2-Fluorophenylthio)-5- (methylsulfonyl)aniline Phenothiazine 2-Methanesulfonyl- 10H-phenothiazine Aniline->Phenothiazine 1. DMSO, NaH, 90°C, 4h 2. H2O workup

References

Application Notes: 2-Fluorothiophenol in the Synthesis of Fungicidal Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-fluorothiophenol as a key building block in the synthesis of phenothiazine-based compounds with potential applications as agrochemical fungicides. The inclusion of a fluorine atom can enhance the metabolic stability and efficacy of the resulting agrochemicals.

Introduction

This compound is a versatile reagent in organic synthesis, widely employed in the development of pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, conferred by the fluorine substituent, make it an attractive starting material for the synthesis of novel bioactive molecules.[3] Phenothiazines, a class of sulfur- and nitrogen-containing heterocyclic compounds, have demonstrated a broad spectrum of biological activities, including antifungal properties, making them promising candidates for the development of new agrochemicals.[1][4]

This document outlines a synthetic strategy for the preparation of fluorinated phenothiazine (B1677639) derivatives from this compound, including a detailed experimental protocol, and discusses their potential mechanism of action as fungicides.

Synthesis of a 1-Fluorophenothiazine Derivative

The synthesis of a 1-fluorophenothiazine core structure can be achieved through a two-step process involving a nucleophilic aromatic substitution reaction followed by a reductive cyclization. This approach is adapted from established methods for the synthesis of related phenothiazine compounds.

Step 1: Synthesis of 2-(2-Fluorophenylthio)-nitroaniline Intermediate

The initial step involves the reaction of this compound with a suitable nitro-substituted aniline (B41778) derivative. The following is a representative protocol for the synthesis of 2-(2-fluorophenylthio)-X-nitroaniline.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline (B44862) (1.0 eq) in a suitable solvent such as ethanol (B145695).

  • Addition of Base: Add a base, for example, an alcoholic solution of potassium hydroxide (B78521) (1.1 eq), to the reaction mixture.

  • Addition of this compound: Slowly add this compound (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the 2-(2-fluorophenylthio)-nitroaniline intermediate.

Table 1: Reagents and Materials for the Synthesis of 2-(2-Fluorophenylthio)-nitroaniline Intermediate

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
This compoundC₆H₅FS128.171.0 eqReactant
2-NitroanilineC₆H₆N₂O₂138.121.0 eqReactant
Potassium HydroxideKOH56.111.1 eqBase
EthanolC₂H₅OH46.07SolventSolvent
Deionized WaterH₂O18.02-Work-up

Table 2: Expected Quantitative Data for the Synthesis of 2-(2-Fluorophenylthio)-nitroaniline Intermediate

ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >95%
Appearance Yellow to orange solid
¹H NMR Consistent with the expected structure
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight
Step 2: Reductive Cyclization to form 1-Fluorophenothiazine

The synthesized 2-(2-fluorophenylthio)-nitroaniline intermediate can then be subjected to a reductive cyclization to form the 1-fluorophenothiazine core. The Smiles rearrangement is a key mechanistic pathway in the formation of phenothiazines from such precursors.[5][6][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(2-fluorophenylthio)-nitroaniline intermediate (1.0 eq) in a suitable solvent, such as a mixture of ethanol and water.

  • Reducing Agent: Add a reducing agent, for example, zinc dust (excess), and a catalyst like calcium chloride.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, filter the hot reaction mixture to remove the excess zinc dust. The filtrate is then cooled to allow for the precipitation of the product.

  • Purification: The crude 1-fluorophenothiazine can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Table 3: Reagents and Materials for the Reductive Cyclization

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
2-(2-Fluorophenylthio)-nitroanilineC₁₂H₉FN₂O₂S276.281.0 eqReactant
Zinc DustZn65.38ExcessReducing Agent
Calcium ChlorideCaCl₂110.98CatalyticCatalyst
Ethanol/Water mixture--SolventSolvent

Table 4: Expected Quantitative Data for 1-Fluorophenothiazine

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >98%
Appearance Crystalline solid
¹H NMR Consistent with the expected 1-fluorophenothiazine structure
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reductive Cyclization (Smiles Rearrangement) A This compound C KOH, Ethanol, Reflux A->C B 2-Nitroaniline B->C D 2-(2-Fluorophenylthio)- nitroaniline Intermediate C->D E 2-(2-Fluorophenylthio)- nitroaniline Intermediate F Zn, CaCl₂, Ethanol/H₂O, Reflux E->F G 1-Fluorophenothiazine F->G

Caption: Synthetic pathway for 1-Fluorophenothiazine from this compound.

Proposed Fungicidal Mechanism of Action

Phenothiazine derivatives are known to possess antifungal activity, which is believed to stem from their ability to interfere with cellular redox processes and disrupt cell membrane integrity. The proposed mechanism of action involves several key steps:

  • Inhibition of Fungal Respiration: Phenothiazines can act as electron acceptors and interfere with the mitochondrial electron transport chain, leading to a disruption in ATP synthesis.

  • Generation of Reactive Oxygen Species (ROS): The redox cycling of phenothiazines can lead to the production of ROS, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.

  • Disruption of Calcium Homeostasis: Some phenothiazine derivatives have been shown to inhibit calmodulin, a key calcium-binding protein, thereby disrupting calcium-dependent signaling pathways that are crucial for fungal growth and development.

Signaling Pathway Diagram

MechanismOfAction cluster_fungal_cell Fungal Cell Phenothiazine 1-Fluorophenothiazine Mitochondrion Mitochondrion Phenothiazine->Mitochondrion Inhibits ROS Reactive Oxygen Species (ROS) Phenothiazine->ROS Generates Calmodulin Calmodulin Phenothiazine->Calmodulin Inhibits ETC Electron Transport Chain Mitochondrion->ETC Fungal_Death Fungal Cell Death ETC->Fungal_Death Reduced ATP Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage Ca_Signaling Ca²⁺ Signaling Disruption Calmodulin->Ca_Signaling Ca_Signaling->Fungal_Death Cell_Damage->Fungal_Death

Caption: Proposed fungicidal mechanism of action for 1-Fluorophenothiazine.

Conclusion

This compound serves as a valuable precursor for the synthesis of fluorinated phenothiazine derivatives with potential as novel agrochemical fungicides. The synthetic route presented provides a robust method for accessing these compounds, and their proposed mechanism of action offers a basis for further investigation and optimization. The unique properties imparted by the fluorine atom may lead to the development of more potent and selective antifungal agents for crop protection.

References

Application Notes and Protocols for Reactions Involving 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 2-Fluorothiophenol. This versatile reagent serves as a crucial building block in the synthesis of pharmaceuticals and other complex organic molecules. The protocols outlined below are intended to be a guide for laboratory practice and can be adapted as needed for specific research and development applications.

Synthesis of Pharmaceutical Intermediates: The Case of Metopimazine

This compound is a key starting material in the synthesis of Metopimazine, a phenothiazine (B1677639) derivative used as an antiemetic. The following multi-step synthesis highlights the utility of this compound in the construction of complex heterocyclic scaffolds.

Application Note:

The synthesis of Metopimazine from this compound involves a sequence of nucleophilic aromatic substitution, reduction, cyclization, and subsequent functional group manipulations. The initial reaction utilizes the nucleophilicity of the thiol group on this compound to displace a chlorine atom on an activated nitroaromatic ring. This is a common strategy for forming diaryl thioethers. The subsequent steps to build the phenothiazine core and add the piperidine-4-carboxamide side chain are standard transformations in medicinal chemistry. Optimization of reaction conditions at each step is crucial for maximizing the overall yield and purity of the final active pharmaceutical ingredient.[1]

Experimental Protocol: Multi-step Synthesis of Metopimazine

Step 1: Synthesis of 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene

  • In a suitable reactor, dissolve this compound and o-nitro-p-methylsulfonyl chlorobenzene (B131634) in acetone (B3395972).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, remove the acetone under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-(2-fluorophenylthio)-5-(methylsulfonyl)nitrobenzene.

Step 2: Synthesis of 2-(2-Fluorophenylthio)-5-(methylsulfonyl)aniline

  • Dissolve the product from Step 1 in ethanol.

  • Add ferric chloride to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction for the reduction of the nitro group to an aniline (B41778).

  • Once complete, cool the reaction mixture and filter to remove any solids.

  • Concentrate the filtrate and purify the residue to obtain 2-(2-fluorophenylthio)-5-(methylsulfonyl)aniline.

Step 3: Synthesis of 2-Mesyl-10H-phenothiazine

  • In a 2L single port bottle, add 1.2 L of Dimethyl sulfoxide (B87167) (DMSO) and 117g of the aniline derivative from Step 2.

  • Add 24g of sodium hydride (NaH) portionwise.

  • Heat the reaction mixture to 90°C and maintain for 4 hours.

  • Cool the reaction to room temperature and add 3.6 L of water.

  • Stir for 30 minutes and then filter the precipitate.

  • Dissolve the filter cake in dichloromethane (B109758) (DCM), dry with anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is triturated with methyl tert-butyl ether (MTBE), filtered, and dried under vacuum at 40°C to yield 87g of 2-mesyl-10H-phenothiazine.

Step 4: Subsequent Steps to Metopimazine

The synthesis continues with the acylation of the phenothiazine nitrogen, oxidation, deprotection, and final coupling with piperidine-4-carboxamide, followed by reduction.[1]

Quantitative Data:
Intermediate CompoundYieldPurity
2-Mesyl-10H-phenothiazine80%98.3%
10-Acetyl-2-mesyl-(5-sulfoxide)-10H-phenothiazine91%97.9%
Final Product: Metopimazine - >99.3%

Data extracted from patent CN109053716A.[1]

Experimental Workflow: Synthesis of 2-Mesyl-10H-phenothiazine

G cluster_0 Step 3: Cyclization to Phenothiazine Core A 2-(2-Fluorophenylthio)-5- (methylsulfonyl)aniline (117g) B Add DMSO (1.2L) A->B C Add NaH (24g) portionwise B->C D Heat to 90°C for 4h C->D E Cool to Room Temperature D->E F Add Water (3.6L) and Stir E->F G Filter Precipitate F->G H Dissolve in DCM, Dry, Concentrate G->H I Triturate with MTBE, Filter, Dry H->I J 2-Mesyl-10H-phenothiazine (87g) Yield: 80%, Purity: 98.3% I->J

Caption: Workflow for the synthesis of the 2-mesyl-10H-phenothiazine intermediate.

Synthesis of Biologically Active Naphthoquinone Derivatives

This compound can be employed in the synthesis of novel thio-derivatives of lawsone (2-hydroxy-1,4-naphthoquinone), which have shown potential as antiplatelet agents.

Application Note:

The reaction between lawsone and this compound proceeds via a nucleophilic addition of the thiol to the naphthoquinone ring. This type of reaction is a valuable method for introducing sulfur-containing moieties into complex molecules, often leading to compounds with interesting biological activities. The synthesis can be carried out in water, making it a greener alternative to traditional organic solvents. Both conventional heating and microwave irradiation can be utilized to promote the reaction.[2][3]

Experimental Protocol: Synthesis of 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione
  • To a solution of lawsone (2-hydroxy-1,4-naphthoquinone) in water, add an equimolar amount of this compound.

  • The reaction mixture can be heated under reflux or subjected to microwave irradiation until the starting materials are consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by filtration and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-((2-fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione as a red solid.

Quantitative Data: Spectroscopic Characterization
TechniqueData
Melting Point 260.8°C (decomposed)
¹H NMR (DMSO-d6, δ) 6.61–6.64 (m, 1H), 6.70-6.80 (m, 2H), 6.84 (t, J = 7.5 Hz, 1H), 7.43-7.51 (m, 1H), 7.62 (t, J = 7.5 Hz, 1H), 7.84 (d, J = 7.5 Hz, 1H), 8.03(d, J = 7.5 Hz, 1 H)
¹³C NMR (DMSO-d6, δ) 105.00, 114.62 (d, J = 21.8 Hz), 124.05 (d, J = 0.9 Hz), 125.08 (d, J = 7.3 Hz), 126.39, 126.47, 126.70, 127.68, 130.93, 131.21, 134.68, 135.80, 159.22 (d, J = 241.2 Hz), 172.96, 180.70, 187.31
IR (KBr, cm⁻¹) 3428, 2917, 2850, 1673, 1587, 1533, 1469, 1276, 1213
HRMS (ESI) m/z Calculated for C₁₆H₉FO₃S: 300.0256, Found: 300.0270

Spectroscopic data for 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione.[2]

Experimental Workflow: Synthesis of a Lawsone Thio-Derivative

G cluster_1 Synthesis of Lawsone Thio-Derivative A Lawsone D Mix Reactants A->D B This compound B->D C Water (Solvent) C->D E Heat (Reflux or Microwave) D->E F Cool to Room Temperature E->F G Precipitation of Product F->G H Filter and Wash with Water G->H I Purify by Recrystallization H->I J 2-((2-Fluorophenyl)thio)-3- hydroxynaphthalene-1,4-dione I->J

Caption: General workflow for the synthesis of a lawsone thio-derivative.

Cross-Coupling Reactions: S-Arylation

This compound is an excellent nucleophile for S-arylation reactions, a powerful method for the formation of diaryl thioethers. These structures are prevalent in many biologically active molecules and functional materials.

Application Note:

Copper-catalyzed Ullmann-type condensations and palladium-catalyzed cross-coupling reactions are two common methods for the S-arylation of thiols. The choice of catalyst and reaction conditions depends on the nature of the aryl halide and the thiol. For electron-deficient aryl halides, a copper-catalyzed, ligand-free system can be effective. For a broader range of aryl halides, including those with electron-donating groups, a palladium-catalyzed system with a suitable phosphine (B1218219) ligand is often employed. The protocol below describes a general copper-catalyzed S-arylation.

Experimental Protocol: Copper-Catalyzed S-Arylation of this compound
  • To an oven-dried reaction vessel, add the aryl iodide (1.0 equiv), copper(I) iodide (CuI, 0.05 equiv), and a base such as potassium carbonate (K₂CO₃, 1.7 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Add this compound (1.2 equiv) to the reaction mixture.

  • Stir the mixture at 100°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired diaryl thioether.

Experimental Workflow: Copper-Catalyzed S-Arylation

G cluster_2 Copper-Catalyzed S-Arylation A Aryl Iodide (1.0 eq) D Add Reactants to Flask A->D B CuI (0.05 eq) B->D C K2CO3 (1.7 eq) C->D E Inert Atmosphere (N2/Ar) D->E F Add DMSO E->F G Add this compound (1.2 eq) F->G H Heat to 100°C G->H I Reaction Monitoring (TLC/GC-MS) H->I J Work-up and Purification I->J K Diaryl Thioether J->K

Caption: Workflow for the copper-catalyzed S-arylation of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Fluorothiophenol in various palladium-catalyzed cross-coupling reactions. This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituent. These protocols offer a starting point for the synthesis of a diverse range of sulfur-containing compounds.

Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Thioetherification)

The palladium-catalyzed C-S cross-coupling reaction is a powerful and general method for the formation of aryl thioethers. For an electron-deficient thiol such as this compound, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are highly effective. These reactions can often be performed under relatively mild conditions.

Experimental Protocol: General Procedure for C-S Coupling of this compound with Aryl Halides

This protocol is adapted from general procedures for the C-S coupling of electron-deficient thiols.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a suitable palladium precatalyst

  • Bulky monophosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Add the base (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 1: Representative Data for Palladium-Catalyzed C-S Cross-Coupling of Thiophenols with Aryl Halides

EntryAryl HalideThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneThis compoundPd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001285-95
21-Chloro-4-nitrobenzeneThis compoundPd₂(dba)₃ (1.5)BrettPhos (3.6)Cs₂CO₃Dioxane1101880-90
32-BromopyridineThis compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1002475-85

Note: The yields presented are typical for analogous electron-deficient thiophenols and may require optimization for this compound.

Suzuki-Miyaura Coupling of 2-Fluorophenylthio-Substituted Aryl Halides

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. In this context, an aryl halide functionalized with a 2-fluorophenylthio group can be coupled with a boronic acid or ester.

Experimental Protocol: Synthesis of a (2-Fluorophenylthio)aryl Halide and Subsequent Suzuki-Miyaura Coupling

Part A: Synthesis of 1-Bromo-4-((2-fluorophenyl)thio)benzene

(This follows the general C-S coupling protocol described in Section 1)

Part B: Suzuki-Miyaura Coupling

Materials:

  • 1-Bromo-4-((2-fluorophenyl)thio)benzene

  • Arylboronic acid or boronic acid pinacol (B44631) ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

Procedure:

  • In a reaction vessel, combine 1-Bromo-4-((2-fluorophenyl)thio)benzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the solvent system (e.g., Dioxane/water 4:1).

  • Degas the mixture by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%) under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash chromatography or recrystallization.[1][2]

Table 2: Representative Data for Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-((2-fluorophenyl)thio)benzenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801280-90
21-Bromo-4-((2-fluorophenyl)thio)benzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100885-95

Note: These are representative conditions and yields based on general Suzuki-Miyaura reactions and may require optimization.

Sonogashira Coupling of 2-Fluorophenylthio-Substituted Aryl Halides

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • Aryl halide with a 2-fluorophenylthio substituent (e.g., 1-Iodo-4-((2-fluorophenyl)thio)benzene)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (iPr₂NH))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or heat as required (e.g., 25-70 °C) until completion.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.[3]

Table 3: Representative Data for Sonogashira Coupling

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-((2-fluorophenyl)thio)benzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25685-95
21-Bromo-4-((2-fluorophenyl)thio)benzeneTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)iPr₂NHDMF701270-80

Note: These are representative conditions and yields based on general Sonogashira reactions and may require optimization.

Heck Reaction of 2-Fluorophenylthio-Substituted Aryl Halides

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • Aryl halide with a 2-fluorophenylthio substituent

  • Alkene (e.g., Styrene, Acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv), alkene (1.1-1.5 equiv), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 equiv).

  • Add the solvent.

  • Heat the reaction mixture (typically 80-140 °C) until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.[4][5][6]

Table 4: Representative Data for Heck Reaction

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-((2-fluorophenyl)thio)benzeneStyrenePd(OAc)₂ (2)Et₃NDMF1001675-85
21-Bromo-4-((2-fluorophenyl)thio)benzenen-Butyl acrylatePd(OAc)₂ (1)K₂CO₃Acetonitrile1202470-80

Note: These are representative conditions and yields based on general Heck reactions and may require optimization.

Visualizations

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu R-Pd(II)L_n-Nu PdII_RX->PdII_R_Nu Transmetalation or Nucleophilic Attack (Nu-M or Nu-H) PdII_R_Nu->Pd0 Reductive Elimination (R-Nu) ArylHalide Aryl Halide (R-X) Nucleophile Nucleophile (Nu-M or Nu-H) e.g., this compound Product Coupled Product (R-Nu) Byproduct Byproduct (M-X or H-X)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Setup Combine Pd catalyst, ligand, aryl halide, this compound, base, and solvent in a Schlenk tube under inert gas. React Heat the mixture with stirring. Monitor progress by TLC/GC-MS. Setup->React Workup Cool, dilute with organic solvent, wash with water and brine, dry, and concentrate. React->Workup Purify Purify by column chromatography. Workup->Purify Product Isolated Aryl Thioether Purify->Product

Caption: Experimental workflow for C-S cross-coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Fluorothiophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the dual reactivity of its thiol group and the fluorine-activated aromatic ring.[1][2]

Introduction

This compound is a key intermediate in the synthesis of a variety of important organic molecules, particularly pharmaceuticals.[1][3] The presence of an electron-withdrawing fluorine atom ortho to the thiol group activates the C-F bond towards nucleophilic attack, making it a good leaving group in SNAr reactions.[4] Concurrently, the thiol group is a potent nucleophile, allowing for a range of chemical transformations.[5] These characteristics enable the synthesis of diverse molecular scaffolds, including phenothiazines and thioxanthenes, which are known for their biological activities.[6][7]

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the fluoride (B91410) ion.[4]

Key Applications and Reaction Protocols

Synthesis of N-Aryl-2-aminothiophenol Derivatives

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N-aryl-2-aminothiophenol derivatives, which are precursors to various heterocyclic compounds.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IndoleKOHDMSO1002471[1]
3-Methylindole (B30407)KOHDMSO1002471[8]
CarbazoleKOHDMSO1354832[8]
Various AminesDIPEANMP15015Variable[9]

Note: Yields can vary depending on the specific amine and reaction conditions.

Materials:

  • This compound

  • 3-Methylindole

  • Potassium Hydroxide (B78521) (KOH)

  • Dimethyl Sulfoxide (B87167) (DMSO)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 3-methylindole (1.0 equiv.), potassium hydroxide (3.0 equiv.), and dimethyl sulfoxide (DMSO).

  • Add this compound (2.5 equiv.) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours under a nitrogen atmosphere.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure product.[8]

Synthesis of 2-Alkoxythiophenol Derivatives

The reaction of this compound with alkoxides provides a route to 2-alkoxythiophenol derivatives. These reactions are typically carried out using a sodium alkoxide in an appropriate solvent.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Methoxide (B1231860)Methanol50-~80-90% (estimated)[10]
Sodium MethoxideDMF90--[10]

Note: Specific yield for the reaction with this compound is not explicitly stated but is expected to be high based on similar reactions.

Materials:

  • This compound

  • Sodium Methoxide

  • Methanol (or DMF)

  • Deionized Water

  • Diethyl Ether

  • Saturated aqueous Ammonium (B1175870) Chloride

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.1 equiv.) in methanol.

  • Add this compound (1.0 equiv.) to the solution.

  • Heat the reaction mixture to 50 °C and stir until the reaction is complete (monitored by TLC).[10]

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Intramolecular SNAr: Synthesis of Phenothiazines and Thioxanthenes

This compound is a key precursor for the synthesis of tricyclic compounds like phenothiazines and thioxanthenes through intramolecular SNAr reactions. These compounds are of significant interest in drug development.[6][7]

Phenothiazines can be synthesized from this compound by reaction with an ortho-halonitrobenzene derivative, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Thioxanthenes can be synthesized from this compound by reaction with a 2-halobenzoic acid derivative, followed by intramolecular Friedel-Crafts acylation.

Visualizations

Reaction Pathways

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) product Substituted Thiophenol intermediate->product - F- leaving_group Fluoride (F-)

Caption: General mechanism of the SNAr reaction of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Reactants: This compound, Nucleophile, Base, Solvent react Heat and Stir (Monitor by TLC) start->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Filter extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Distillation concentrate->purify end Pure Product purify->end

Caption: A typical experimental workflow for SNAr reactions of this compound.

Signaling Pathway

Phenothiazine and thioxanthene (B1196266) derivatives, synthesized from this compound, are known to act as antagonists of dopamine (B1211576) D2 receptors. This antagonism is a key mechanism in their therapeutic effects as antipsychotic agents.

Dopamine_Receptor_Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling Initiates Thioxanthene Thioxanthene Derivative (e.g., from this compound) Thioxanthene->D2R Blocks Response Cellular Response (e.g., Altered Neuronal Activity) Signaling->Response

Caption: Antagonism of the Dopamine D2 receptor by thioxanthene derivatives.

References

Application Notes and Protocols: 2-Fluorothiophenol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluorothiophenol as a ligand in coordination chemistry. The unique electronic properties imparted by the ortho-fluoro substituent make its metal complexes promising candidates for applications in catalysis and drug development. This document details synthetic protocols, characterization data, and potential applications, with a focus on quantitative data and experimental reproducibility.

Introduction to this compound as a Ligand

This compound (2-FTP) is an aromatic thiol bearing a highly electronegative fluorine atom at the ortho position. When deprotonated to the 2-fluorothiophenolate anion (2-FTP⁻), it acts as a versatile ligand, coordinating to a variety of transition metals primarily through its soft sulfur donor atom. The presence of the fluorine atom significantly influences the electronic environment of the sulfur donor and the overall stability and reactivity of the resulting metal complex. This modification can enhance catalytic activity and introduce novel biological properties.

Synthesis of Metal-2-Fluorothiophenolate Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the deprotonated ligand. The following protocols are representative examples for the synthesis of palladium(II) and nickel(II) complexes, which are of significant interest in catalysis and materials science.

General Considerations
  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox, as both the ligand and some metal precursors are air-sensitive.

  • Solvents should be dried and deoxygenated prior to use.

Detailed Experimental Protocol: Synthesis of a Generic bis(triphenylphosphine)palladium(II) bis(2-fluorothiophenolate) Complex

This protocol is adapted from established procedures for the synthesis of similar palladium(II) thiolate complexes.

Materials:

Procedure:

  • In a Schlenk flask, dissolve dichlorobis(triphenylphosphine)palladium(II) (1 mmol) in anhydrous dichloromethane (20 mL).

  • In a separate Schlenk flask, dissolve this compound (2.1 mmol) in anhydrous dichloromethane (10 mL).

  • To the this compound solution, add triethylamine (2.2 mmol) dropwise with stirring. The formation of the triethylammonium (B8662869) salt of 2-fluorothiophenolate will occur.

  • Slowly add the solution of the 2-fluorothiophenolate salt to the stirred solution of the palladium precursor at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the triethylammonium chloride precipitate is removed by filtration under inert atmosphere.

  • The filtrate is concentrated under reduced pressure.

  • The product is precipitated by the addition of cold, anhydrous diethyl ether or pentane.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

Expected Outcome: A crystalline solid of the general formula [Pd(PPh₃)₂(2-SC₆H₄F)₂] is expected. The product should be characterized by spectroscopic methods as detailed below.

Detailed Experimental Protocol: Synthesis of a Generic Nickel(II) bis(2-fluorothiophenolate) Complex

This protocol is based on general methods for the synthesis of square planar nickel(II) thiolate complexes.

Materials:

Procedure:

  • To a solution of this compound (2 mmol) in acetonitrile (10 mL), add triethylamine (2 mmol) dropwise to generate the thiolate in situ.

  • Stir the mixture for 30 minutes.

  • In a separate flask, dissolve nickel(II) acetate tetrahydrate (1 mmol) in methanol (15 mL).

  • Add the methanolic solution of the nickel salt dropwise to the stirred thiolate solution.

  • Stir the resulting solution for 4-5 hours at room temperature.[1]

  • Filter the reaction mixture and allow the filtrate to evaporate slowly at room temperature.

  • Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]

Expected Outcome: Crystals of the general formula [Ni(2-SC₆H₄F)₂(solvent)ₓ] are anticipated. The geometry and composition should be confirmed by X-ray crystallography and other analytical techniques.

Characterization of 2-Fluorothiophenolate Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized complexes. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ³¹P NMR are crucial for confirming the coordination of the 2-fluorothiophenolate and phosphine (B1218219) ligands (if present).

  • Infrared (IR) Spectroscopy: The disappearance of the S-H stretching band (around 2550 cm⁻¹) from free this compound is a key indicator of coordination. New bands in the low-frequency region corresponding to M-S and M-P vibrations may be observed.

  • UV-Vis Spectroscopy: Electronic spectra provide information about the d-d transitions and charge-transfer bands within the complex, which are characteristic of the metal's coordination environment.

  • Mass Spectrometry: Confirms the molecular weight of the synthesized complex.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the proposed formula.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry.

Quantitative Data Summary

While specific crystallographic data for 2-fluorothiophenolate complexes are not widely available in the literature, the following table presents typical bond lengths and angles for related metal-thiolate and metal-phosphine complexes, which can be used as a reference for characterization.

ParameterTypical Value RangeMetal Complex ExampleReference
Bond Lengths (Å)
Pd-S2.30 - 2.40[Pd(dithiolate)(diphosphine)][2]
Pd-P2.25 - 2.35[PdCl₂(PPh₃)₂][3]
Ni-S2.10 - 2.25[Ni(thiolate)₂][1]
Ni-N1.85 - 1.95[Ni(L)₂][1]
**Bond Angles (°) **
S-Pd-S85 - 95 (cis)[Pd(dithiolate)(diphosphine)][2]
P-Pd-P95 - 105 (cis)[Pd(diphosphine)Cl₂]
S-Ni-S88 - 92 (cis)[Ni(thiolate)₂][1]
S-Ni-N90 - 95[Ni(L)₂][1]

Note: These values are illustrative and can vary depending on the specific ligands and the crystal packing forces.

Applications in Catalysis

Palladium-thiolate complexes are known to be active catalysts in various cross-coupling reactions. The electronic modulation by the ortho-fluoro substituent in 2-fluorothiophenolate ligands can potentially enhance the catalytic efficiency by influencing the electron density at the metal center.

Catalytic Cross-Coupling Reactions

A plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium(0) species generated in situ from a palladium(II)-thiophenolate precursor is depicted below. The cycle involves oxidative addition, transmetalation, and reductive elimination steps.[4][5]

Catalytic_Cycle cluster_product pd0 Pd(0)L₂ pd_aryl_halide [Ar-Pd(II)(X)L₂] pd0->pd_aryl_halide Oxidative Addition pd_aryl_organoboron [Ar-Pd(II)(Ar')L₂] pd_aryl_halide->pd_aryl_organoboron Transmetalation pd_aryl_organoboron->pd0 product Ar-Ar' pd_aryl_organoboron->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd_aryl_halide organoboron Ar'-B(OR)₂ organoboron->pd_aryl_organoboron base Base base->pd_aryl_organoboron boronate_salt [B(OR)₂(OH)]⁻

Caption: Plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Metal complexes are increasingly being investigated as therapeutic agents.[6] The introduction of a fluorinated ligand like 2-fluorothiophenolate can enhance the lipophilicity of a complex, potentially improving its cellular uptake and bioavailability. Furthermore, the metal center can interact with biological targets such as DNA and enzymes, leading to anticancer or antimicrobial activity.

Potential Mechanism of Action for Anticancer Activity

Many metal-based anticancer drugs exert their effect by interacting with DNA, leading to cell cycle arrest and apoptosis. Another emerging mechanism is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7] Metal complexes can disrupt cellular redox homeostasis, leading to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, thereby triggering ferroptosis.

Anticancer_Mechanism cluster_cell Cancer Cell MetalComplex Metal-2-FTP Complex CellularUptake Cellular Uptake MetalComplex->CellularUptake ROS Increased ROS (Reactive Oxygen Species) CellularUptake->ROS DNA_Interaction Interaction with DNA CellularUptake->DNA_Interaction LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis Apoptosis Apoptosis DNA_Damage DNA Damage DNA_Interaction->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Potential mechanisms of anticancer action for metal-2-FTP complexes.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a new 2-fluorothiophenolate metal complex.

experimental_workflow start_end start_end process process analysis analysis decision decision output output start Start synthesis Synthesis of Complex (under inert atmosphere) start->synthesis isolation Isolation & Purification (Filtration, Recrystallization) synthesis->isolation prelim_char Preliminary Characterization (IR, ¹H, ¹⁹F, ³¹P NMR) isolation->prelim_char purity_check Purity Check prelim_char->purity_check purity_check->isolation Impure further_char Further Characterization (Mass Spec, Elemental Analysis) purity_check->further_char Pure crystal_growth Crystal Growth further_char->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray final_data Final Characterized Complex xray->final_data end End final_data->end

Caption: Experimental workflow for synthesis and characterization of metal-2-FTP complexes.

Safety Precautions

This compound is a flammable liquid and is harmful if swallowed or inhaled, causing skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Metal precursors, especially those of heavy metals, may be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: The protocols and information provided in these application notes are intended for use by qualified professionals and are for research purposes only. The user assumes all responsibility for the safe handling and disposal of chemicals.

References

Application Notes and Protocols for Polymerization Reactions Involving Aromatic Fluorothiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct homopolymerization of 2-Fluorothiophenol is not extensively documented in scientific literature. Its primary role is as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules.[1][2][3] The reactivity of the thiol group and the influence of the ortho-fluoro substituent make it a valuable synthon for introducing fluorinated thioether moieties.[1][3]

While direct polymerization is not common, the structural motif of a fluorinated aromatic ring linked to a sulfur atom is of significant interest in materials science for the creation of high-performance polymers. A prominent example of a polymer with a related structure is Poly(phenylene sulfide) (PPS), an engineering thermoplastic known for its exceptional thermal stability and chemical resistance.[4]

Therefore, these application notes will focus on the synthesis of poly(aryl sulfides) as a representative and well-documented polymerization process relevant to the interests of researchers working with aromatic fluorothiols. The principles and protocols described for the synthesis of Poly(phenylene sulfide) can serve as a foundational methodology for the development of novel fluorinated poly(aryl sulfides) where a derivative of this compound might be used as a monomer or comonomer.

Additionally, the potential application of this compound in the post-polymerization modification of existing polymers will be discussed as a viable strategy for incorporating its specific functionalities into macromolecules.

Application Note 1: Synthesis of Linear Poly(phenylene sulfide) via Polycondensation

Poly(phenylene sulfide) (PPS) is a semi-crystalline, high-temperature thermoplastic characterized by aromatic rings linked by sulfide (B99878) groups.[4] It offers an excellent combination of properties including high service temperature, remarkable chemical resistance, good mechanical properties, and inherent flame retardancy.[2][4] These attributes make PPS a material of choice for demanding applications in the automotive, electronics, and industrial sectors.[4]

The most common commercial method for synthesizing linear, high-molecular-weight PPS is the polycondensation reaction of a dihalogenated aromatic monomer, typically 1,4-dichlorobenzene (B42874), with a sulfur source, such as sodium sulfide, in a polar aprotic solvent at elevated temperatures.[4]

Key Characteristics of Poly(phenylene sulfide):
  • Thermal Stability: Can be used continuously at temperatures up to 220°C.[2]

  • Chemical Resistance: Highly resistant to a wide range of solvents and corrosive chemicals, especially at temperatures below 200°C.[4]

  • Mechanical Properties: Exhibits high strength, stiffness, and dimensional stability.

  • Electrical Insulation: Possesses excellent electrical insulating properties.[2]

The synthesis of fluorinated analogues of PPS, potentially through the use of monomers derived from this compound, could lead to materials with modified properties such as altered solubility, different thermal characteristics, and unique surface properties.

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(phenylene sulfide)

This protocol describes a typical laboratory-scale synthesis of linear poly(phenylene sulfide) from 1,4-dichlorobenzene and sodium sulfide nonahydrate in N-methyl-2-pyrrolidone (NMP) as the solvent.

Materials:

  • 1,4-dichlorobenzene (p-DCB)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Deionized water

  • Methanol (B129727)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer or thermocouple

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet (bubbler)

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dehydration of Sodium Sulfide:

    • Place sodium sulfide nonahydrate and a calculated amount of NMP into the three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

    • Heat the mixture gradually to approximately 200-205°C under a slow stream of nitrogen to remove the water of hydration. The removal of water is critical for achieving high molecular weight polymer.

    • Continue heating until the overhead temperature drops, indicating that most of the water has been removed.

  • Polymerization Reaction:

    • Cool the dehydrated sodium sulfide/NMP mixture to approximately 180°C.

    • Add 1,4-dichlorobenzene to the flask.

    • Heat the reaction mixture to 250-280°C and maintain this temperature for 4-6 hours with continuous stirring under a nitrogen atmosphere. The polymerization will proceed via nucleophilic aromatic substitution.

  • Isolation and Purification of the Polymer:

    • After the reaction is complete, cool the mixture to room temperature. The polymer will precipitate.

    • Dilute the reaction mixture with deionized water to facilitate the precipitation and washing of the polymer.

    • Filter the crude polymer using a Buchner funnel.

    • Wash the polymer repeatedly with hot deionized water to remove residual salts and NMP.

    • Subsequently, wash the polymer with methanol to remove any remaining organic impurities.

    • Dry the purified poly(phenylene sulfide) powder in a vacuum oven at 100-120°C overnight or until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of linear poly(phenylene sulfide) as reported in the literature. Actual results may vary based on specific reaction conditions.

ParameterTypical ValueReference
Monomers 1,4-dichlorobenzene, Sodium sulfide[4]
Solvent N-methyl-2-pyrrolidone (NMP)[4]
Reaction Temperature 250 - 280 °C[4]
Reaction Time 4 - 6 hoursN/A
Yield > 90%N/A
Number Average Molecular Weight (Mn) 10,000 - 35,000 g/mol [5]
Polydispersity Index (PDI) 1.5 - 2.5N/A
Glass Transition Temperature (Tg) 85 - 95 °C[5]
Melting Temperature (Tm) 280 - 290 °C[5]

Visualizations

Experimental Workflow for PPS Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Na₂S·9H₂O, NMP) setup Assemble Reactor (Flask, Stirrer, Condenser, N₂ Inlet) reagents->setup dehydration Dehydration (~205°C under N₂) setup->dehydration addition Add p-DCB (Cool to ~180°C) dehydration->addition polymerization Polymerization (250-280°C, 4-6h) addition->polymerization cooling Cool to Room Temp. polymerization->cooling precipitation Precipitate with Water filtration Filter Crude Polymer precipitation->filtration washing Wash with Hot Water & Methanol filtration->washing drying Dry in Vacuum Oven (100-120°C) washing->drying final_product Linear PPS drying->final_product Obtain Pure PPS Powder

Caption: Experimental workflow for the synthesis of linear poly(phenylene sulfide).

Application Note 2: Potential Role of this compound in Post-Polymerization Modification

Post-polymerization modification is a powerful technique for synthesizing functional polymers that are otherwise difficult to obtain by direct polymerization of the corresponding functional monomers. The thiol group of this compound is a versatile functional handle that can participate in several modification reactions.

One of the most efficient thiol-based modification reactions is the nucleophilic substitution on polymers containing activated esters, such as poly(pentafluorophenyl acrylate) or poly(pentafluorophenyl methacrylate). The pentafluorophenyl ester groups are highly reactive towards nucleophiles like thiols, leading to the formation of thioester linkages under mild conditions.

General Reaction Scheme for Thiol-Pentafluorophenyl Ester Modification

Caption: General scheme for post-polymerization modification using a thiol.

This strategy would allow for the covalent attachment of the 2-fluorothiophenyl moiety onto a pre-formed polymer backbone, thereby creating a functional material with the specific electronic and steric properties imparted by this group. Such modified polymers could be of interest in applications requiring specific surface properties, as precursors for further chemical transformations, or in the development of novel biomaterials. Researchers could explore this route by synthesizing a reactive polymer precursor and then treating it with this compound in the presence of a suitable base.

References

Application Notes and Protocols for the Analytical Determination of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-Fluorothiophenol, a key intermediate in pharmaceutical and chemical synthesis. The following protocols are based on established analytical techniques for thiophenols and aromatic compounds, offering robust frameworks for method development and validation in research and quality control settings.

Introduction

This compound (2-FTP) is a fluorinated aromatic thiol whose accurate quantification is crucial for process monitoring, purity assessment of pharmaceutical intermediates, and stability studies. Due to its reactive thiol group and volatility, specific analytical strategies are required. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Electrochemical Detection, including sample preparation, instrumentation, and expected performance metrics.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. To improve chromatographic performance and prevent analyte degradation, derivatization of the thiol group is recommended. Silylation is a common and effective derivatization technique for thiols.[1]

Experimental Protocol: GC-MS with Silylation

This protocol details the analysis of this compound in an organic solvent matrix, such as might be found in a reaction mixture or as a stock solution.

1.1.1. Sample Preparation (Silylation)

  • Reagents and Materials:

    • This compound standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[2]

    • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

    • Autosampler vials with inserts

    • Heating block or oven

  • Procedure:

    • Prepare a stock solution of this compound in the desired anhydrous solvent.

    • In an autosampler vial, add 100 µL of the sample solution.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes to ensure complete derivatization.[2]

    • Cool the vial to room temperature before placing it in the GC autosampler.

1.1.2. Instrumental Parameters

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode:

      • Full Scan: m/z 40-450 for qualitative analysis and library matching.

      • Selected Ion Monitoring (SIM): For quantitative analysis. Monitor characteristic ions of the silylated 2-FTP derivative (e.g., the molecular ion and key fragments).

Quantitative Data (Hypothetical)

The following table summarizes the expected performance of the GC-MS method for the analysis of silylated this compound, based on typical values for similar compounds.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (R²) > 0.995
Linear Range 1 - 500 ng/mL
Precision (%RSD) < 10%
Accuracy (Recovery) 90 - 110%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing 2-FTP add_bstfa Add BSTFA + 1% TMCS sample->add_bstfa vortex Vortex add_bstfa->vortex heat Heat at 60°C vortex->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

GC-MS analysis workflow with silylation.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC with UV detection is a versatile method for the quantification of aromatic compounds like this compound. This technique is particularly useful for less volatile samples or when derivatization is not desirable.

Experimental Protocol: Reversed-Phase HPLC-UV

This protocol is suitable for analyzing this compound in aqueous or organic samples.

2.1.1. Sample Preparation

  • Reagents and Materials:

    • This compound standard

    • HPLC-grade Acetonitrile

    • HPLC-grade Methanol

    • HPLC-grade water

    • Formic acid or Trifluoroacetic acid (TFA)

    • 0.45 µm syringe filters

  • Procedure:

    • Prepare a stock solution of this compound in Acetonitrile or Methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • For unknown samples, dissolve or dilute them in the mobile phase to an appropriate concentration.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2.1.2. Instrumental Parameters

  • HPLC System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The organic content can be optimized to achieve a suitable retention time.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: UV-Vis or Diode Array Detector (DAD)

    • Detection Wavelength: Monitor at the λmax of this compound (approximately 240-260 nm, to be determined by UV scan).

Quantitative Data (Hypothetical)

The following table presents the expected performance characteristics for the HPLC-UV method.

ParameterExpected Value
Limit of Detection (LOD) 5 - 20 ng/mL
Limit of Quantification (LOQ) 20 - 70 ng/mL
Linearity (R²) > 0.998
Linear Range 0.1 - 100 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample containing 2-FTP dissolve Dissolve/Dilute in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Reversed-Phase Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Reversed-Phase HPLC-UV analysis workflow.

Electrochemical Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive species like thiophenols.[3] Differential Pulse Voltammetry (DPV) at a modified electrode can provide low detection limits.

Experimental Protocol: Differential Pulse Voltammetry (DPV)

This protocol describes the direct electrochemical detection of this compound in an aqueous buffer solution.

3.1.1. Sample Preparation

  • Reagents and Materials:

    • This compound standard

    • Phosphate (B84403) buffer solution (PBS), 0.1 M, pH 7.0

    • Working electrode (e.g., Glassy Carbon Electrode)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., Platinum wire)

    • Polishing materials (alumina slurry)

  • Procedure:

    • Polish the working electrode with alumina (B75360) slurry to a mirror finish, then rinse thoroughly with deionized water and sonicate briefly.

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and then dilute with the phosphate buffer.

    • Prepare a series of standard solutions by diluting the stock solution in the phosphate buffer.

    • Place the sample or standard solution in the electrochemical cell containing the three-electrode system.

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen.

3.1.2. Instrumental Parameters

  • Potentiostat/Galvanostat:

    • Technique: Differential Pulse Voltammetry (DPV)

    • Potential Range: e.g., +0.2 V to +0.8 V vs. Ag/AgCl (to be optimized based on the oxidation potential of 2-FTP)

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

    • Quiet Time: 5 s under nitrogen blanket

Quantitative Data (Hypothetical)

Expected performance for the DPV method at a glassy carbon electrode.

ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.1 µM
Limit of Quantification (LOQ) 0.05 - 0.5 µM
Linearity (R²) > 0.99
Linear Range 0.1 - 50 µM
Precision (%RSD) < 8%
Accuracy (Recovery) 90 - 110% (in simple matrices)

Logical Relationship Diagram

DPV_Logic cluster_measurement DPV Measurement cluster_analysis Data Analysis electrodes Three-Electrode System (Working, Reference, Counter) sample_sol Aqueous Sample/Standard in Buffer deoxygenate Deoxygenate with N2 apply_potential Apply Potential Ramp with Pulses measure_current Measure Differential Current apply_potential->measure_current peak_potential Peak Current at Oxidation Potential measure_current->peak_potential peak_height Measure Peak Height peak_potential->peak_height calibration Plot Peak Height vs. Concentration peak_height->calibration quantification Determine Unknown Concentration calibration->quantification

References

High-performance liquid chromatography (HPLC) methods for 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Fluorothiophenol

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for purity assessment and quantification of this compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This approach provides excellent resolution and sensitivity for this compound and its potential impurities.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to ensure the quality and efficacy of the final products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal tool for assessing the purity of this compound. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: this compound reference standard, Tris(2-carboxyethyl)phosphine (TCEP).

  • Glassware: Volumetric flasks, vials, and pipettes.

  • Filtration: 0.45 µm syringe filters.

2. Preparation of Solutions

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A solution of 50:50 (v/v) Acetonitrile:Water containing 1 mM TCEP. The addition of TCEP is recommended to prevent the oxidation of the thiol group to a disulfide during analysis.[1]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent in a separate volumetric flask.

3. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter the prepared sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-70% B; 10-15 min: 70% B; 15.1-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Data Presentation

The following table summarizes the expected performance of the HPLC method for the analysis of a sample containing this compound and two representative hypothetical impurities.

CompoundRetention Time (min)Peak Area (arbitrary units)% Area
Impurity 1 (e.g., Isomer)8.5150001.5
This compound 10.2 975000 97.5
Impurity 2 (e.g., Disulfide)12.8100001.0

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent (ACN:H2O with TCEP) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample/ Standard filter->inject hplc_system HPLC System (C18 Column, UV Detector) hplc_system->inject separate Gradient Elution Separation inject->separate acquire Acquire Chromatogram at 254 nm separate->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Discussion

This application note provides a starting point for the HPLC analysis of this compound. The method is designed to be robust and reliable, but it may require optimization depending on the specific instrumentation and the nature of the samples being analyzed. The use of a C18 column with a water/acetonitrile gradient provides a good balance of retention and resolution for this compound and its potential non-polar impurities. The addition of TCEP to the diluent is a critical step to ensure the stability of the thiol group and prevent the formation of disulfide impurities during sample preparation and analysis.[1] The UV detection wavelength of 254 nm is a common choice for aromatic compounds and should provide adequate sensitivity for the analysis of this compound.

Conclusion

The described RP-HPLC method is suitable for the routine analysis of this compound in a research or quality control setting. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. The provided data and workflow diagrams offer a clear guide for implementation.

References

Application Note: Gas Chromatography Analysis of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-001

Introduction

2-Fluorothiophenol is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final products. Gas chromatography (GC) offers a robust and sensitive method for the analysis of this compound, providing excellent separation and quantification capabilities. This application note details a comprehensive protocol for the analysis of this compound using Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) and a Mass Spectrometer (GC-MS) for identification.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control, process monitoring, and research and development of products containing this compound.

Analytical Challenge

The analysis of thiophenols, including this compound, can be challenging due to their potential for oxidation and adsorption on active sites within the GC system. Proper sample preparation and system inertness are crucial for achieving accurate and reproducible results. This protocol addresses these challenges to ensure reliable analysis.

Method Summary

This method utilizes a high-resolution capillary gas chromatograph. For quantitative analysis, a Flame Ionization Detector (FID) is employed due to its wide linear range and high sensitivity to organic compounds. For qualitative analysis and confirmation of identity, a Mass Spectrometer (MS) is used, with the mass spectrum of this compound available in the NIST database for comparison[1].

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate GC analysis. The following protocol is recommended:

  • Standard Solution Preparation:

    • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) to obtain a stock solution of approximately 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a known volume of the chosen solvent to achieve a final concentration within the calibration range.

    • If the sample matrix is complex or contains non-volatile components, a solid-phase extraction (SPE) cleanup may be necessary.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

2. GC-FID / GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.

ParameterGC-FID ConditionGC-MS Condition
Gas Chromatograph Agilent 8890 GC System or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar columnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Injection Mode Split (20:1) or SplitlessSplit (20:1) or Splitless
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 mL/min (Constant Flow)1.0 mL/min (Constant Flow)
Oven Program
- Initial Temperature60 °C, hold for 2 minutes60 °C, hold for 2 minutes
- Ramp Rate10 °C/min to 280 °C10 °C/min to 280 °C
- Final Temperature280 °C, hold for 5 minutes280 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
- Temperature300 °C-
- H2 Flow30 mL/min-
- Air Flow300 mL/min-
- Makeup Flow (N2)25 mL/min-
MS Parameters -
- Ion Source Temp.-230 °C
- Quadrupole Temp.-150 °C
- Ionization Mode-Electron Ionization (EI) at 70 eV
- Mass Range-40-450 amu
- Solvent Delay-3 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Retention Time (RT) 8 - 12 minutes
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL
Linearity (R²) > 0.999
Linear Range 0.5 - 100 µg/mL
Repeatability (%RSD) < 2%

Mass Spectral Data

The identity of the this compound peak can be confirmed by comparing its mass spectrum with the reference spectrum from the NIST database[1].

m/zRelative AbundanceIon Fragment
128100%[M]⁺
108~80%[M-HF]⁺
83~60%[C₆H₅]⁺

Mandatory Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_processing Data Processing Standard Reference Standard Dissolution Dissolution in Solvent Standard->Dissolution Sample Test Sample Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration GC_System GC System Filtration->GC_System Data_Acquisition Data Acquisition GC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Identification MS Identification Data_Acquisition->Identification Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report Identification->Report

Caption: Workflow for the GC analysis of this compound.

Logical_Relationship cluster_method Analytical Method cluster_output Analytical Output Analyte This compound GC Gas Chromatography (GC) Analyte->GC FID Flame Ionization Detector (FID) GC->FID MS Mass Spectrometer (MS) GC->MS Quant_Data Quantitative Data (Concentration, Purity) FID->Quant_Data Qual_Data Qualitative Data (Identity Confirmation) MS->Qual_Data

Caption: Logical relationship of the analytical components.

References

Application Notes and Protocols for 2-Fluorothiophenol in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluorothiophenol as a versatile building block in the synthesis of advanced materials. The unique electronic properties conferred by the fluorine and sulfur moieties make it a valuable precursor for a range of applications, from self-assembled monolayers to functional polymers and nanoparticles. This document details key applications, experimental protocols, and quantitative data to facilitate the use of this compound in your research and development endeavors.

Self-Assembled Monolayers (SAMs) on Gold Surfaces

This compound is an ideal candidate for the formation of self-assembled monolayers (SAMs) on gold substrates. The thiol group provides a strong anchor to the gold surface, while the fluorinated phenyl ring allows for the precise tuning of surface properties such as hydrophobicity, surface energy, and protein resistance. These SAMs can be used to functionalize surfaces for applications in biosensing, microelectronics, and nanotechnology.

Quantitative Data for this compound SAMs

While extensive data for this compound SAMs is application-specific, the following table provides typical characterization data for aromatic thiol SAMs on gold, which can be used as a reference.

PropertyTypical ValueMethod of Measurement
Monolayer Thickness5 - 10 ÅEllipsometry, X-ray Reflectivity
Water Contact Angle70° - 90°Goniometry
Surface Coverage3 - 5 x 1014 molecules/cm2Reductive Desorption, XPS
Gold-Sulfur Bond Energy~45 kcal/mol[1]Temperature Programmed Desorption
Experimental Protocol: Formation of this compound SAMs on Gold

This protocol outlines the steps for the preparation of high-quality SAMs of this compound on gold-coated substrates.[2]

Materials:

  • This compound

  • Absolute Ethanol (B145695) (200 proof)

  • Gold-coated substrates (e.g., glass slides or silicon wafers)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass or polypropylene (B1209903) containers with sealable caps

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment and work in a fume hood.)

    • Rinse the substrates thoroughly with deionized water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean, sealable container.

  • Self-Assembly:

    • Immerse the cleaned and dried gold substrates into the this compound solution.

    • Seal the container to minimize exposure to air and contaminants. For optimal results, purge the headspace with nitrogen before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1]

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the functionalized substrates under a stream of nitrogen gas.

  • Characterization:

    • The resulting SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Experimental Workflow for SAM Formation

SAM_Formation_Workflow sub Gold Substrate clean Substrate Cleaning (Piranha Etch) sub->clean rinse_dry1 Rinse & Dry (DI Water, Ethanol, N2) clean->rinse_dry1 assembly Self-Assembly (18-24h immersion) rinse_dry1->assembly thiol_sol Prepare 1 mM This compound in Ethanol thiol_sol->assembly rinse_dry2 Rinse & Dry (Ethanol, N2) assembly->rinse_dry2 char Characterization (Contact Angle, XPS, etc.) rinse_dry2->char

Caption: Workflow for the preparation of this compound SAMs on gold.

Synthesis of Functional Polymers

This compound can be utilized as a monomer or a functionalizing agent in the synthesis of novel polymers. The resulting polymers can exhibit enhanced thermal stability, chemical resistance, and specific optoelectronic properties. For instance, polymers incorporating the 2-fluorothiophenyl moiety can be explored for applications in organic electronics and high-performance engineering plastics.

While specific data for polymers synthesized directly from this compound is not widely available in the general literature, the following protocol for a related sulfur-containing polymer, poly(p-phenylene sulfide), provides a general synthetic strategy that can be adapted.

Experimental Protocol: Synthesis of Poly(phenylene sulfide)-type Polymers (Adaptable for this compound Derivatives)

This protocol describes a general method for the synthesis of poly(phenylene sulfide) (PPS) via a nucleophilic substitution reaction. This can be adapted for the synthesis of polymers from this compound and a suitable dihaloaromatic monomer.

Materials:

  • This compound

  • A suitable dihaloaromatic monomer (e.g., 1,4-dichlorobenzene)

  • Sodium sulfide (B99878) (Na₂S) or a similar sulfur source

  • A high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP)

  • A catalyst (e.g., a phase-transfer catalyst) if required

Procedure:

  • Reactor Setup:

    • Set up a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Reagent Addition:

    • Under a nitrogen atmosphere, charge the flask with the polar aprotic solvent and sodium sulfide.

    • Heat the mixture to dehydrate the sodium sulfide.

    • Add the dihaloaromatic monomer and this compound to the reaction mixture.

  • Polymerization:

    • Heat the reaction mixture to the desired polymerization temperature (typically 200-250 °C).

    • Maintain the temperature and stir vigorously for several hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Polymer Isolation and Purification:

    • After the polymerization is complete, cool the reaction mixture.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or water.

    • Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any residual solvent, unreacted monomers, and salts.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Logical Flow for Polymer Synthesis

Polymer_Synthesis_Logic start Start setup Reactor Setup (Inert Atmosphere) start->setup reagents Add Solvent, Sulfur Source, and Monomers setup->reagents polymerization Heat and Stir (Polymerization) reagents->polymerization isolation Precipitate and Isolate Crude Polymer polymerization->isolation purification Wash with Solvents isolation->purification drying Vacuum Dry purification->drying end Final Polymer drying->end

Caption: Logical workflow for the synthesis of functional polymers.

Functionalization of Nanoparticles

The thiol group of this compound provides a versatile handle for the functionalization of various nanoparticles, including gold nanoparticles (AuNPs) and quantum dots (QDs). This surface modification can enhance the stability of the nanoparticles in different media and introduce new functionalities. For instance, this compound-functionalized nanoparticles can be used as probes for sensing and imaging applications.

Quantitative Data for Functionalized Quantum Dots

The following table presents typical photophysical properties of thiol-functionalized CdSe/ZnS quantum dots.

PropertyTypical ValueMethod of Measurement
Emission Wavelength500 - 650 nm (tunable by size)Photoluminescence Spectroscopy
Quantum Yield (QY)30 - 70%Comparative Method (e.g., vs. Rhodamine 6G)
Hydrodynamic Diameter10 - 30 nmDynamic Light Scattering (DLS)
Zeta Potential-20 to -40 mV (for deprotonated thiols)Electrophoretic Light Scattering
Experimental Protocol: Functionalization of CdSe/ZnS Quantum Dots with this compound

This protocol describes the ligand exchange process to functionalize hydrophobic quantum dots with this compound to render them water-dispersible.[3]

Materials:

  • Hydrophobic CdSe/ZnS quantum dots (e.g., TOPO-capped) dispersed in a nonpolar solvent (e.g., toluene)

  • This compound

  • A phase-transfer solvent system (e.g., chloroform/methanol)

  • A basic solution (e.g., tetramethylammonium (B1211777) hydroxide (B78521) in methanol)

  • Deionized water

Procedure:

  • Preparation of Thiol Solution:

    • Dissolve an excess of this compound in methanol.

    • Add a few drops of the basic solution to deprotonate the thiol group, forming the thiolate.

  • Ligand Exchange:

    • In a vial, mix the solution of hydrophobic quantum dots in toluene (B28343) with the methanolic solution of the this compound thiolate.

    • Shake the mixture vigorously for several hours. The quantum dots will transfer from the nonpolar (toluene) phase to the polar (methanol) phase as the hydrophobic ligands are exchanged for the hydrophilic this compound.

  • Purification:

    • Allow the two phases to separate.

    • Carefully remove the upper nonpolar phase containing the displaced hydrophobic ligands.

    • Precipitate the functionalized quantum dots from the polar phase by adding a non-solvent like ethyl acetate.

    • Centrifuge the mixture to pellet the quantum dots.

    • Discard the supernatant and redisperse the quantum dot pellet in deionized water or a suitable buffer.

    • Repeat the precipitation and redispersion steps two to three times to ensure complete removal of excess ligands.

  • Characterization:

    • The functionalized quantum dots can be characterized by photoluminescence spectroscopy, UV-Vis absorption spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM).

Signaling Pathway in Biosensing Applications

While this compound itself is not directly involved in biological signaling, materials derived from it can be designed for biosensing applications that interact with specific biological pathways. For example, this compound-functionalized gold nanoparticles can be conjugated to antibodies or aptamers to create a biosensor for a specific protein. The binding of the target protein to the functionalized nanoparticle can induce a detectable signal, such as a change in color (plasmon resonance) or an electrochemical response.

Biosensor_Signaling cluster_0 Sensor Surface AuNP Gold Nanoparticle FTP This compound Linker AuNP->FTP Ab Antibody (Bioreceptor) FTP->Ab Binding Specific Binding Ab->Binding Target Target Protein (Analyte) Target->Binding Signal Signal Transduction (e.g., Color Change) Binding->Signal Detection Detection Signal->Detection

Caption: A conceptual signaling pathway for a biosensor using this compound as a linker.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the relevant literature and safety data sheets before conducting any experiments. The specific reaction conditions may need to be optimized for different substrates, monomers, and nanoparticles.

References

Application Notes and Protocols: Photodissociation Dynamics of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photodissociation dynamics of 2-Fluorothiophenol (2-FTP), a molecule of interest in understanding fundamental photochemical processes and for its potential relevance in designing photosensitive compounds. The protocols detailed below are intended to guide researchers in replicating and expanding upon key experiments in this field.

Introduction

The photodissociation of this compound is a key model system for studying the influence of intramolecular interactions on reaction dynamics. The presence of an intramolecular hydrogen bond between the fluorine atom and the thiol hydrogen significantly impacts the molecule's behavior upon UV excitation. The primary photodissociation channel is the fission of the S-H bond, a process governed by non-adiabatic transitions between electronic potential energy surfaces. Understanding these dynamics is crucial for predicting and controlling photochemical reactions in more complex systems.

Core Concepts

Upon absorption of a UV photon, this compound is typically excited from its ground electronic state (S₀) to the first (S₁, ¹ππ) or second (S₂, ¹πσ) excited singlet states. The ¹πσ* state is repulsive with respect to the S-H bond length, leading to dissociation. The dissociation dynamics are heavily influenced by the presence of conical intersections, which are points of degeneracy between potential energy surfaces that facilitate rapid, non-radiative transitions. The intramolecular hydrogen bond in 2-FTP plays a critical role in guiding the molecule's geometry and influencing the probability of these non-adiabatic transitions.

Data Presentation

The following table summarizes key quantitative data obtained from photodissociation studies of this compound and related compounds.

ParameterValueCompoundWavelength (nm)Experimental MethodReference
S-D Bond Dissociation Energy (D₀) 79.6 ± 0.3 kcal/molThiophenol-d₁243Velocity Map Imaging[1]
S-H Bond Dissociation Energy (D₀) 76.8 ± 0.3 kcal/molThiophenol243Velocity Map Imaging[1]
Product Branching Ratio (X̃/Ã) Much reduced compared to bare thiophenolThis compound-d₁243Velocity Map Imaging[2][3]
Anisotropy Parameter (β) NegativeThis compound-d₁243Velocity Map Imaging[2][3]

Note: The product branching ratio refers to the relative populations of the ground (X̃) and first excited (Ã) electronic states of the 2-fluorophenylthiyl radical co-fragment.

Experimental Protocols

Protocol 1: Velocity Map Imaging (VMI) of H-atom Photofragments

This protocol describes the use of Velocity Map Imaging to study the kinetic energy and angular distribution of hydrogen (or deuterium) atoms produced from the photodissociation of this compound.

1. Sample Preparation and Introduction:

  • A dilute mixture of this compound (or its deuterated isotopologue) in a carrier gas (e.g., Argon) is prepared.
  • The gas mixture is introduced into a high-vacuum chamber via a pulsed molecular beam source. This ensures that the molecules are cooled to a low rotational and vibrational temperature and are collision-free during the experiment.

2. Photodissociation and Ionization:

  • The molecular beam is intersected by a linearly polarized UV laser beam (e.g., at 243 nm) to induce photodissociation.[2][3]
  • The resulting H (or D) atom fragments are allowed to travel a short distance before being ionized. A common method is Resonance-Enhanced Multi-Photon Ionization (REMPI), where one laser excites the H atoms to an intermediate state, and a second laser ionizes them.

3. Velocity Mapping and Detection:

  • The newly formed ions are accelerated by a set of electrostatic lenses towards a position-sensitive detector (e.g., a microchannel plate detector coupled to a phosphor screen and a CCD camera).
  • The electrostatic lenses are configured to map ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the interaction region.

4. Data Acquisition and Analysis:

  • The 2D image of the ion cloud on the detector is recorded. This image is a projection of the 3D velocity distribution of the photofragments.
  • The 3D velocity distribution is reconstructed from the 2D image using a mathematical algorithm such as an inverse Abel transform.
  • From the reconstructed 3D distribution, the total kinetic energy release (TKER) spectrum and the angular distribution (characterized by the anisotropy parameter, β) of the photofragments are determined.

Protocol 2: H (Rydberg) Atom Photofragment Translational Spectroscopy (PTS)

This protocol offers a high-resolution alternative for measuring the translational energy of H-atom photofragments.

1. Sample Preparation and Introduction:

  • A pulsed, skimmed molecular beam of this compound seeded in a carrier gas is generated as described in Protocol 1.

2. Photodissociation and Rydberg Tagging:

  • The molecular beam is crossed by a linearly polarized photolysis laser beam.
  • After a short time delay (typically ~10 ns), the nascent H atoms are excited to a long-lived high-n Rydberg state using a two-photon excitation scheme.[4] For H atoms, this is often achieved using a laser tuned to the Lyman-α transition (121.6 nm) followed by a second laser in the UV range (e.g., ~365 nm).[4]

3. Time-of-Flight Measurement:

  • The neutral Rydberg-tagged H atoms travel over a known flight distance to a detector.
  • Upon reaching the detector, the Rydberg atoms are field-ionized, and the resulting ions are detected.
  • The time-of-flight (TOF) of the H atoms from the interaction region to the detector is measured.

4. Data Analysis:

  • The kinetic energy of the H atoms is calculated from their measured TOF.
  • By rotating the polarization of the photolysis laser relative to the detection axis, the angular distribution of the photofragments can also be determined.
  • The high resolution of this technique can often resolve the vibrational and sometimes rotational structure of the co-fragment radical, providing detailed insights into the dissociation dynamics.[1]

Visualizations

Photodissociation_Pathway S0 2-FTP (S₀) S1_pi_pi_star S₁ (¹ππ) S0->S1_pi_pi_star UV Photon (hν) S2_pi_sigma_star S₂ (¹πσ) S0->S2_pi_sigma_star UV Photon (hν) CI1 S₁/S₂ Conical Intersection S1_pi_pi_star->CI1 Tunneling/Coupling CI2 S₂/S₀ Conical Intersection S2_pi_sigma_star->CI2 S-H bond fission CI1->S2_pi_sigma_star Products_X 2-FTP• (X̃) + H• CI2->Products_X Non-adiabatic transition Products_A 2-FTP• (Ã) + H• CI2->Products_A Adiabatic path

Caption: Photodissociation pathway of this compound.

VMI_Workflow cluster_source Source Chamber cluster_interaction Interaction Chamber cluster_detection Detection gas 2-FTP + Ar Gas valve Pulsed Valve gas->valve skimmer Skimmer valve->skimmer mol_beam Molecular Beam skimmer->mol_beam interaction_point Interaction Region mol_beam->interaction_point photolysis_laser Photolysis Laser (e.g., 243 nm) photolysis_laser->interaction_point ionization_laser Ionization Laser (REMPI) ionization_laser->interaction_point lenses Electrostatic Lenses interaction_point->lenses detector MCP Detector & Phosphor Screen lenses->detector ccd CCD Camera detector->ccd analysis Image Analysis (Inverse Abel Transform) ccd->analysis

Caption: Experimental workflow for Velocity Map Imaging.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Fluorothiophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include:

  • Bis(2-fluorophenyl) disulfide: This is a primary impurity, often formed by the oxidation of the thiol.

  • 2-Fluorophenol: Can be present as a byproduct from the synthesis, especially if water is present at elevated temperatures.[1]

  • Isomeric impurities: Depending on the synthetic route, other positional isomers of fluorothiophenol may be present.

  • Unreacted starting materials and reagents: These will vary depending on the specific synthetic method used.

Q2: How can I minimize the formation of disulfide impurities?

A2: To minimize the oxidation of this compound to its disulfide, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid prolonged exposure to air and consider using deoxygenated solvents.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is sensitive to air.[2] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and kept in a cool, dark place to prevent oxidation and degradation.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities if they are present in sufficient concentration.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and quantifying the purity of the main component.

Troubleshooting Guides

Vacuum Distillation

Issue 1: The compound is decomposing at high temperatures, leading to low yield.

  • Possible Cause: this compound, like many thiophenols, can be thermally labile.

  • Solution:

    • Ensure you are using a high-vacuum pump to lower the boiling point as much as possible.

    • Employ a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures.

    • If thermal decomposition remains a significant issue, consider a gentler purification method like column chromatography.

Issue 2: The distillation is very slow or not occurring at all.

  • Possible Cause: Insufficient vacuum due to leaks in the system or an inefficient pump. The heating mantle may not be providing uniform heat.

  • Solution:

    • Check all glassware joints and connections for leaks. Ensure a good seal with appropriate vacuum grease.

    • Verify the performance of your vacuum pump.

    • Use an oil bath for more uniform and controlled heating.

Issue 3: The distillate is still impure.

  • Possible Cause: The boiling points of the impurities are too close to that of this compound for efficient separation by simple distillation.

  • Solution:

    • Use a fractional distillation column (e.g., Vigreux or packed column) to increase the separation efficiency.

    • Collect multiple small fractions and analyze their purity by GC-MS or NMR to identify the purest fractions.

Column Chromatography

Issue 1: Poor separation of this compound from its impurities.

  • Possible Cause: The chosen eluent system has suboptimal polarity. The column may be overloaded with the sample.

  • Solution:

    • Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for this compound.

    • For non-polar impurities, a less polar solvent system is required. For more polar impurities, a more polar system will be necessary.

    • Ensure the amount of crude product loaded is appropriate for the column size. A general rule of thumb is a 30:1 to 100:1 ratio of silica (B1680970) gel weight to crude product weight for difficult separations.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solvent is too nonpolar for the compound, the solution is too concentrated, or the cooling process is too rapid.

  • Solution:

    • Add a small amount of a miscible, more polar co-solvent to the hot solution until the oil dissolves, then allow it to cool slowly.

    • Experiment with a different solvent system. A good starting point for halogenated aromatic compounds can be mixtures like hexane/ethyl acetate or toluene/heptane.

    • Ensure a slow cooling process. Let the solution cool to room temperature undisturbed before placing it in an ice bath.

Issue 2: No crystals form even after complete cooling.

  • Possible Cause: The solution is too dilute, or the chosen solvent is too effective at dissolving the compound even at low temperatures.

  • Solution:

    • Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.

    • If using a mixed solvent system, add more of the "anti-solvent" (the one in which the compound is less soluble) to the point of turbidity, then add a drop of the "good" solvent to clarify before cooling.

    • If a small amount of pure this compound is available, add a seed crystal to induce crystallization.

Data Presentation

ParameterValueReference
Boiling Point 61-62 °C at 35 mmHg[6]
Density 1.2 g/mL at 25 °C[6]
Refractive Index n20/D 1.557[6]
Purification TechniqueRecommended ForKey Considerations
Vacuum Distillation Removing non-volatile or high-boiling impurities.Thermally sensitive; requires a good vacuum.
Column Chromatography Separating compounds with close boiling points and isomeric impurities.Requires optimization of the solvent system via TLC.
Recrystallization Removing small amounts of impurities from a solid product.Finding a suitable solvent or solvent system is critical.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus using a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a cold trap. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Once the desired pressure is reached (e.g., 35 mmHg), begin heating the distillation flask using a heating mantle or an oil bath.

    • Collect the fraction that distills at the expected boiling point (approximately 61-62 °C at 35 mmHg).[6]

    • Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Post-Distillation: Allow the apparatus to cool to room temperature before carefully releasing the vacuum.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives an Rf value of approximately 0.2-0.4 for this compound. A common starting point for aromatic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity.

    • Gradually increase the polarity of the eluent as needed to move the desired compound down the column.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization of this compound Derivatives

Note: this compound is a liquid at room temperature. This protocol is more applicable to solid derivatives or if a suitable low-temperature recrystallization can be developed.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" (anti-solvent).[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two Solvents: To the hot solution in the "good" solvent, add the "bad" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Mandatory Visualizations

Purification_Workflow Crude Crude this compound Analysis1 Purity Analysis (GC-MS, NMR) Crude->Analysis1 Decision1 Is Purity Sufficient? Analysis1->Decision1 Pure Pure this compound Decision1->Pure Yes Distillation Vacuum Distillation Decision1->Distillation No, High Boiling Impurities Chromatography Column Chromatography Decision1->Chromatography No, Isomers/Close Boilers Analysis2 Purity Analysis of Fractions Distillation->Analysis2 Chromatography->Analysis2 Decision2 Combine Pure Fractions? Analysis2->Decision2 Decision2->Pure Yes Decision2->Chromatography No, Re-purify

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Distillation cluster_issue1 Issue: Low Yield / Decomposition cluster_issue2 Issue: Slow/No Distillation Decomposition Decomposition Observed Cause_HighTemp Cause: High Temperature Decomposition->Cause_HighTemp Sol_Vacuum Solution: Improve Vacuum Cause_HighTemp->Sol_Vacuum Sol_ShortPath Solution: Use Short-Path Cause_HighTemp->Sol_ShortPath Sol_AltMethod Solution: Use Chromatography Cause_HighTemp->Sol_AltMethod NoDistill Distillation Stalled Cause_Leak Cause: Vacuum Leak NoDistill->Cause_Leak Cause_Heat Cause: Uneven Heating NoDistill->Cause_Heat Sol_CheckJoints Solution: Check Joints/Grease Cause_Leak->Sol_CheckJoints Sol_OilBath Solution: Use Oil Bath Cause_Heat->Sol_OilBath

Caption: Troubleshooting guide for the vacuum distillation of this compound.

Troubleshooting_Chromatography cluster_issue1 Issue: Poor Separation cluster_issue2 Issue: No Elution PoorSep Poor Separation Cause_Eluent Cause: Suboptimal Eluent PoorSep->Cause_Eluent Cause_Overload Cause: Column Overload PoorSep->Cause_Overload Sol_TLC Solution: Optimize with TLC (Rf 0.2-0.4) Cause_Eluent->Sol_TLC Sol_Load Solution: Reduce Sample Load Cause_Overload->Sol_Load NoElute Compound Stuck on Column Cause_Polarity Cause: Eluent Not Polar Enough NoElute->Cause_Polarity Sol_IncreasePolarity Solution: Gradually Increase Eluent Polarity Cause_Polarity->Sol_IncreasePolarity

Caption: Troubleshooting guide for column chromatography purification.

References

Technical Support Center: Overcoming Low Yields in 2-Fluorothiophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-Fluorothiophenol. This guide addresses common issues leading to low yields and offers practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for the synthesis of this compound include:

  • The Leuckart Thiophenol Reaction: This involves the diazotization of 2-fluoroaniline (B146934) followed by a reaction with a xanthate, which is then hydrolyzed to the thiophenol.[1][2]

  • Reduction of 2-Fluorobenzenesulfonyl Chloride: This method utilizes a suitable reducing agent to convert the sulfonyl chloride to the corresponding thiophenol.[3]

  • From 2-Fluoronitrobenzene: This approach involves the reduction of the nitro group to an amine and subsequent introduction of the thiol group.[4]

  • Ullmann Condensation: This copper-promoted reaction couples an aryl halide, such as 2-fluoroiodobenzene, with a sulfur source.[5]

Q2: My this compound sample is a light yellow liquid. Is this normal?

A2: Yes, pure this compound is typically described as a clear, colorless to light yellow liquid.[3]

Q3: What are the main applications of this compound?

A3: this compound is a versatile building block in organic synthesis, particularly valued as a pharmaceutical intermediate.[3] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the thiol group provides a reactive handle for further molecular modifications.[6]

Q4: I've noticed disulfide formation in my product. How does this happen and how can I prevent it?

A4: Thiophenols are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen) or other oxidizing agents, and this process can be accelerated under basic conditions. To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to acidify the reaction mixture promptly during workup to protonate the thiolate. If disulfide formation has already occurred, it can often be reversed by treatment with a mild reducing agent like sodium borohydride (B1222165).[5]

Troubleshooting Guide

Issue 1: Low Yield in the Leuckart Thiophenol Reaction from 2-Fluoroaniline

Q: My diazotization of 2-fluoroaniline is resulting in a dark, oily mixture and a very low yield of the final product. What is going wrong?

A: This is a common issue and often points to problems during the diazotization step. The primary culprits are inadequate temperature control and incorrect acid concentration.

  • Problem: Diazonium salts are thermally unstable. If the temperature rises above the optimal 0-5 °C range, the diazonium salt will decompose, leading to the formation of 2-fluorophenol (B130384) and other colored byproducts.[7][8]

  • Solution:

    • Ensure your reaction flask is well-submerged in an ice-salt bath to maintain a temperature between 0 and 5 °C.

    • Add the sodium nitrite (B80452) solution dropwise and slowly to control the exothermic nature of the reaction.

    • Use a sufficient excess of acid (e.g., hydrochloric acid) to ensure the complete protonation of 2-fluoroaniline and to prevent the newly formed diazonium salt from coupling with unreacted aniline, which forms undesirable diazoamino compounds.

Q: How can I be sure the diazotization is complete before proceeding to the next step?

A: A simple and effective way to monitor the completion of the diazotization is to test for the presence of excess nitrous acid.

  • Procedure: After the addition of sodium nitrite is complete, stir the reaction for an additional 15-30 minutes at 0-5 °C. Then, take a drop of the reaction mixture and spot it onto starch-iodide paper.

  • Indication: A positive test, indicated by the immediate formation of a blue-black color, signifies the presence of excess nitrous acid, which means that all the 2-fluoroaniline has been converted to the diazonium salt.

Q: My final yield is still low after a successful diazotization. What other factors could be at play?

A: If the diazotization appears to be successful, low yields in the Leuckart reaction can also stem from the subsequent steps.

  • Problem: Incomplete reaction with the xanthate salt or incomplete hydrolysis of the resulting S-aryl xanthate intermediate.

  • Solution:

    • Ensure the cold diazonium salt solution is added slowly to a well-stirred, cooled solution of potassium ethyl xanthate.[1]

    • For the hydrolysis step, ensure complete conversion of the xanthate ester to the thiophenol by using a sufficient amount of base (e.g., sodium hydroxide (B78521) or potassium hydroxide) and allowing for an adequate reflux time (typically 2-4 hours).[1]

Issue 2: Inefficient Reduction of 2-Fluorobenzenesulfonyl Chloride

Q: I am attempting to reduce 2-fluorobenzenesulfonyl chloride, but the reaction is sluggish and the yield is poor. What can I do?

A: The efficiency of this reduction is highly dependent on the choice of reducing agent and the reaction conditions.

  • Problem: An insufficiently powerful reducing agent or suboptimal reaction conditions.

  • Solution:

    • Choice of Reducing Agent: Strong reducing agents are typically required. While historical methods have used zinc dust and acid[9], modern and more efficient methods often involve multi-step procedures, for example, reduction with sodium hydrogen sulfite (B76179) to the disulfide followed by reduction with sodium borohydride.[7]

    • Reaction Conditions: Careful control of temperature and reaction time is crucial to prevent side reactions.[3] The specific conditions will vary depending on the chosen reducing agent. For instance, when using a two-step process involving the formation of a disulfide intermediate, the initial reduction might be carried out at an elevated temperature, followed by a milder reduction of the disulfide.[7]

Reducing Agent SystemTypical YieldNotes
Zinc Dust / Sulfuric Acid~72%An older method that can be effective but may be less desirable due to the generation of zinc-containing waste.[7]
Sodium Hydrogen Sulfite / SO₂, then NaBH₄Up to 98.5%A high-yielding, multi-step industrial process that proceeds via a disulfide intermediate.[7]
Issue 3: Product Purity and Purification Challenges

Q: My final this compound product is contaminated with a higher boiling point impurity. How can I purify it?

A: The most common high-boiling impurity is the corresponding disulfide. Fractional vacuum distillation is an effective method for purification.

  • Problem: Contamination with bis(2-fluorophenyl) disulfide.

  • Solution:

    • Fractional Vacuum Distillation: Since this compound has a boiling point of approximately 61-62 °C at 35 mmHg, vacuum distillation is necessary to prevent decomposition at higher temperatures. A fractionating column will help to efficiently separate the thiophenol from the higher-boiling disulfide.

    • Chemical Treatment: As mentioned previously, the disulfide can be converted back to the thiophenol by treatment with a mild reducing agent like sodium borohydride, followed by re-purification.[5]

Q: I am observing a significant amount of 2-fluorophenol in my product. How can I remove it?

A: The formation of 2-fluorophenol is often a result of the reaction of the intermediate diazonium salt with water.[8]

  • Problem: Contamination with 2-fluorophenol.

  • Solution:

    • Acid-Base Extraction: The acidity of phenols and thiophenols can be exploited for separation. While both are acidic, their pKa values differ, which can sometimes be used for selective extraction under carefully controlled pH conditions.

    • Prevention: The best approach is to minimize its formation by strictly controlling the temperature during diazotization (0-5 °C) and using the diazonium salt immediately after its formation.

Experimental Protocols

Method 1: Synthesis of this compound via the Leuckart Thiophenol Reaction

This protocol is a general guideline and may require optimization.

Step 1: Diazotization of 2-Fluoroaniline

  • In a reaction vessel, dissolve 2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the 2-fluoroaniline solution, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Confirm the completion of the reaction by testing for excess nitrous acid with starch-iodide paper.

Step 2: Formation of the Xanthate Intermediate

  • In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and cool the solution to 10-15 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with vigorous stirring, maintaining the temperature below 20 °C. A precipitate or oil should form.

  • Allow the reaction to stir for 1-2 hours at this temperature.

Step 3: Hydrolysis to this compound

  • Add a solution of sodium hydroxide (e.g., 2-3 eq in water/ethanol) to the reaction mixture from Step 2.

  • Heat the mixture to reflux and maintain for 2-4 hours to ensure complete hydrolysis of the xanthate ester.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a mineral acid (e.g., concentrated HCl) to a pH of 1-2.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Method 2: Synthesis of this compound via Reduction of 2-Fluorobenzenesulfonyl Chloride (Two-Step)

This protocol is based on a high-yield industrial process and may require specialized equipment for handling sulfur dioxide.

Step 1: Formation of 4,4'-Difluorodiphenyl Disulfide

  • In a pressure vessel, react 2-fluorobenzenesulfonyl chloride with an aqueous solution of sodium hydrogen sulfite at a controlled pH (around 6.5) and temperature (around 40-45 °C).

  • After the initial reaction, introduce sulfur dioxide (liquid or gas) into the vessel.

  • Heat the mixture under pressure (e.g., up to 5 bar) to a temperature of around 135 °C for several hours.[7]

  • After cooling and depressurizing, the disulfide product can be isolated.

Step 2: Reduction of the Disulfide to this compound

  • Dissolve the 4,4'-difluorodiphenyl disulfide in a water-miscible organic solvent such as isopropanol.

  • Heat the solution to reflux (around 80-82 °C) under an inert atmosphere.

  • Slowly add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide.

  • Continue to stir the reaction mixture for a couple of hours until the reaction is complete (indicated by the disappearance of the yellow color).[7]

Step 3: Workup and Purification

  • Distill off the organic solvent.

  • Acidify the remaining aqueous solution to obtain the this compound.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

  • Purify the final product by vacuum distillation.

Mandatory Visualizations

Leuckart_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_xanthate_formation Step 2: Xanthate Formation cluster_hydrolysis Step 3: Hydrolysis cluster_workup Step 4: Workup & Purification A 2-Fluoroaniline in HCl/H₂O C Diazonium Salt Solution (0-5 °C) A->C Add NaNO₂ dropwise B NaNO₂ Solution B->C E S-Aryl Xanthate Intermediate C->E Add diazonium salt solution D Potassium Ethyl Xanthate Solution D->E G 2-Fluorothiophenolate Salt E->G Reflux F NaOH / KOH F->G I Crude this compound G->I Protonation H Acidification (HCl) H->I J Pure this compound I->J Vacuum Distillation

Caption: Workflow for the synthesis of this compound via the Leuckart reaction.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Diazotization Check Diazotization Step Start->Check_Diazotization Dark_Mixture Dark, Oily Reaction Mixture? Check_Diazotization->Dark_Mixture Yes Check_Completion Check for Complete Diazotization (Starch-Iodide Test) Check_Diazotization->Check_Completion No Temp_Control Improve Temperature Control (0-5 °C) Dark_Mixture->Temp_Control Yes Acid_Conc Ensure Sufficient Acid Dark_Mixture->Acid_Conc Also consider Incomplete_Diazo Incomplete Diazotization Check_Completion->Incomplete_Diazo Negative Test Check_Hydrolysis Check Hydrolysis Step Check_Completion->Check_Hydrolysis Positive Test Optimize_Nitrite Optimize NaNO₂ Addition Incomplete_Diazo->Optimize_Nitrite Incomplete_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis->Incomplete_Hydrolysis Yes Check_Purity Check Product Purity Check_Hydrolysis->Check_Purity No Optimize_Hydrolysis Increase Reflux Time / Base Amount Incomplete_Hydrolysis->Optimize_Hydrolysis Disulfide Disulfide Formation? Check_Purity->Disulfide Yes Phenol Phenol Formation? Check_Purity->Phenol Yes Reduce_Disulfide Reduce with NaBH₄ / Workup under N₂ Disulfide->Reduce_Disulfide Prevent_Phenol Strict Temperature Control during Diazotization Phenol->Prevent_Phenol

Caption: Troubleshooting decision tree for low yields in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluorothiophenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Reduction of 2-Fluorobenzenesulfonyl Chloride

Question: My synthesis of this compound by reducing 2-fluorobenzenesulfonyl chloride is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in this reduction are commonly attributed to incomplete reaction, side reactions, or product loss during workup. Here are the primary factors to consider and troubleshoot:

  • Choice and Stoichiometry of Reducing Agent: The strength and amount of the reducing agent are critical. Strong reducing agents are typically required.[1] Ensure the correct molar equivalent of the reducing agent is used. An insufficient amount will lead to incomplete conversion of the starting material.

  • Reaction Temperature and Time: Careful control over the reaction temperature is essential to prevent unwanted side reactions.[1] The optimal temperature and duration depend on the specific reducing agent employed. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion and avoid prolonged reaction times that can lead to byproduct formation.

  • pH Control During Workup: After the reduction, the reaction mixture is typically acidified to protonate the thiolate and enable extraction of the this compound. Improper pH control can lead to the formation of side products or loss of product to the aqueous phase.

Troubleshooting Table: Low Yield in the Reduction of 2-Fluorobenzenesulfonyl Chloride

Potential Cause Recommended Solution
Incomplete reactionIncrease the molar equivalents of the reducing agent. Optimize reaction time by monitoring with TLC or GC-MS.
Suboptimal reaction temperatureExperiment with a range of temperatures to find the optimal condition for your specific reducing agent.
Product loss during workupCarefully control the pH during acidification and extraction. Perform multiple extractions with a suitable organic solvent.
Side reaction: Disulfide formationSee "Issue 2" for detailed troubleshooting.

Issue 2: Presence of Bis(2-fluorophenyl) disulfide as a Major Byproduct

Question: My final product is contaminated with a significant amount of bis(2-fluorophenyl) disulfide. How can I prevent its formation and remove it from my product?

Answer:

The formation of the corresponding disulfide is a common side reaction in the synthesis of thiophenols, primarily due to the oxidation of the thiol product.

  • Reaction Atmosphere: Thiols are susceptible to oxidation by atmospheric oxygen, especially under basic conditions, to form disulfides. Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize this side reaction.

  • Incomplete Reduction: If the disulfide is an intermediate in your synthetic route (e.g., reduction of the sulfonyl chloride to the disulfide, followed by reduction to the thiol), its presence in the final product indicates incomplete reduction in the second step. Ensure sufficient reducing agent and optimal reaction conditions for the disulfide cleavage.

  • Workup Conditions: Exposure to air during the workup and purification steps can also lead to disulfide formation. It is advisable to degas solvents and handle the product under an inert atmosphere as much as possible.

Purification Strategy:

If disulfide formation cannot be completely avoided, it can be removed from the final product by:

  • Vacuum Distillation: this compound is a liquid that can be purified by vacuum distillation. The disulfide, having a higher boiling point, will remain in the distillation flask.

  • Column Chromatography: Separation can be achieved using column chromatography on silica (B1680970) gel, as the disulfide is generally less polar than the corresponding thiol.

Issue 3: Formation of 2-Fluorophenol (B130384) as an Impurity

Question: I have identified 2-fluorophenol as an impurity in my this compound product. What is the cause of this and how can it be avoided?

Answer:

The presence of the corresponding phenol (B47542) is often a result of hydrolysis reactions.

  • Presence of Water: The starting material, 2-fluorobenzenesulfonyl chloride, can be susceptible to hydrolysis to the corresponding sulfonic acid, which can then be converted to the phenol under certain reaction conditions. Ensure that all solvents and reagents are anhydrous.

  • Reaction Conditions in Nucleophilic Aromatic Substitution: When synthesizing this compound via nucleophilic aromatic substitution on a substrate like 2-fluoronitrobenzene, the use of hydroxide (B78521) as a nucleophile (if present as an impurity in the sulfide (B99878) source) can lead to the formation of 2-fluorophenol. Ensure the purity of your sulfur nucleophile.

Prevention and Removal:

  • Anhydrous Conditions: Use dry solvents and reagents and perform the reaction under an inert, dry atmosphere.

  • Purification: If 2-fluorophenol is present, it can be removed by careful fractional distillation under vacuum or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two most common laboratory-scale synthetic routes are:

  • Reduction of 2-Fluorobenzenesulfonyl Chloride: This method involves the reduction of commercially available 2-fluorobenzenesulfonyl chloride using a suitable reducing agent.[1]

  • Nucleophilic Aromatic Substitution: This approach often starts with 2-fluoronitrobenzene, where the nitro group activates the aromatic ring for nucleophilic attack by a sulfur source. This is typically a multi-step process.[2]

Q2: What are the most common impurities to expect in the synthesis of this compound?

A2: Based on the common synthetic routes, the most likely impurities are:

  • Bis(2-fluorophenyl) disulfide: Formed by oxidation of the product.

  • 2-Fluorophenol: Formed by hydrolysis of starting materials or intermediates.

  • Unreacted starting materials: Such as 2-fluorobenzenesulfonyl chloride or 2-fluoronitrobenzene.

  • Isomeric impurities: If the starting materials are not isomerically pure. For example, contamination with 4-fluorothiophenol (B130044) can occur if the starting 2-fluorobenzenesulfonyl chloride contains the 4-isomer.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?

A3:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying the desired product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and can be used to confirm the identity of the product and assess its purity.

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 2-Fluorobenzenesulfonyl Chloride

This is a representative protocol and may require optimization.

Materials:

  • 2-Fluorobenzenesulfonyl chloride

  • Zinc dust

  • Concentrated Sulfuric Acid

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add zinc dust and a suitable solvent like diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add a solution of 2-fluorobenzenesulfonyl chloride in the same solvent from the dropping funnel.

  • After the addition of the sulfonyl chloride, slowly add concentrated sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data (Illustrative)

ParameterValueReference
Yield 60-80%General expectation for this type of reaction.
Purity (Post-distillation) >98%Achievable with careful purification.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

This is a representative multi-step protocol and may require optimization.

Step 1: Synthesis of 2-Fluoronitrobenzene (if not commercially available) This step typically involves the nitration of fluorobenzene, which often produces a mixture of ortho and para isomers requiring separation.

Step 2: Nucleophilic Substitution with a Sulfur Reagent

  • In a round-bottom flask under an inert atmosphere, dissolve 2-fluoronitrobenzene in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Add a sulfur nucleophile, such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH).

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

Step 3: Reduction of the Nitro Group and Liberation of the Thiol The intermediate from Step 2 is then reduced (e.g., using a metal catalyst and hydrogen gas or a reducing agent like tin(II) chloride) to the corresponding amine, followed by diazotization and subsequent reaction to introduce the thiol group. This is a more complex route and the reduction of 2-fluorobenzenesulfonyl chloride is often preferred for its directness.

Visualizations

Synthesis_Workflow cluster_reduction Route 1: Reduction cluster_nas Route 2: Nucleophilic Aromatic Substitution cluster_side_reactions Potential Side Reactions 2-Fluorobenzenesulfonyl\nChloride 2-Fluorobenzenesulfonyl Chloride Reduction Reduction 2-Fluorobenzenesulfonyl\nChloride->Reduction Reducing Agent (e.g., Zn/H+) This compound This compound Reduction->this compound Purification Purification This compound->Purification Disulfide Formation Disulfide Formation This compound->Disulfide Formation Oxidation (O2) 2-Fluoronitrobenzene 2-Fluoronitrobenzene Nucleophilic\nSubstitution Nucleophilic Substitution 2-Fluoronitrobenzene->Nucleophilic\nSubstitution Sulfur Nucleophile (e.g., NaSH) Intermediate Intermediate Nucleophilic\nSubstitution->Intermediate Further Steps Further Steps Intermediate->Further Steps Reduction, Diazotization, etc. 2-Fluorothiophenol_2 2-Fluorothiophenol_2 Further Steps->2-Fluorothiophenol_2 Final Product 2-Fluorothiophenol_2->Purification Starting Material/Intermediate Starting Material/Intermediate Phenol Formation Phenol Formation Starting Material/Intermediate->Phenol Formation Hydrolysis (H2O)

Caption: Synthetic routes and common side reactions in the preparation of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_impurities Identify Impurities start->check_impurities Analyze by GC-MS/NMR is_disulfide is_disulfide check_impurities->is_disulfide Disulfide Present? fix_disulfide Use Inert Atmosphere Ensure Complete Reduction is_disulfide->fix_disulfide Yes is_phenol Phenol Present? is_disulfide->is_phenol No purify Purify by Distillation or Chromatography fix_disulfide->purify Purify fix_phenol Use Anhydrous Conditions is_phenol->fix_phenol Yes is_starting_material Unreacted Starting Material? is_phenol->is_starting_material No fix_phenol->purify fix_reaction_conditions Optimize Reactant Stoichiometry, Temperature, and Time is_starting_material->fix_reaction_conditions Yes end Consult Further Literature is_starting_material->end No fix_reaction_conditions->purify

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Improving the stability of 2-Fluorothiophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluorothiophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with this compound solutions.

Issue 1: Rapid Degradation of this compound in Solution

  • Symptom: Your solution of this compound quickly turns cloudy, or you observe a loss of the starting material and the appearance of new, less polar spots on a TLC plate or peaks in your analytical chromatogram.

  • Possible Cause: The primary cause of degradation for thiophenols is oxidation of the thiol group (-SH) to form a disulfide bridge, especially in the presence of oxygen.[1][2] This process is often accelerated by basic conditions, exposure to light, or the presence of trace metal impurities.

  • Solution:

    • Work Under an Inert Atmosphere: Always handle solutions of this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

    • Use Degassed Solvents: Prior to use, degas all solvents by sparging with an inert gas or by using several freeze-pump-thaw cycles.

    • Control the pH: Avoid basic conditions if possible, as the corresponding thiolate is more susceptible to oxidation.[1] If a base is required for your reaction, consider adding it immediately before the next reaction step and under an inert atmosphere.

    • Protect from Light: Store solutions in amber vials or wrap your glassware in aluminum foil to prevent photo-oxidation.

Issue 2: Inconsistent or Low Yields in Reactions

  • Symptom: You are experiencing poor reproducibility or lower than expected yields in reactions involving this compound, such as S-alkylation or S-arylation.

  • Possible Cause 1: Catalyst Poisoning: If you are using a metal catalyst, particularly palladium, the sulfur atom in this compound can act as a ligand and poison the catalyst, leading to deactivation.[1]

  • Solution 1:

    • Increase the catalyst loading.

    • Choose a ligand that forms a more stable and active complex with the metal. Ligands with bulky, electron-donating groups can be effective.

  • Possible Cause 2: Impure Starting Material: The presence of the corresponding disulfide or other oxidation products in your this compound starting material can lead to inaccurate quantification and the introduction of impurities into your reaction.

  • Solution 2:

    • Verify the purity of your this compound by NMR or GC-MS before use.

    • If necessary, purify the starting material by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

A1: The most common degradation product is the corresponding disulfide, bis(2-fluorophenyl) disulfide, which is formed through the oxidation of two molecules of this compound.[1] Under strongly oxidizing conditions, further oxidation to sulfonic acids can occur.[2]

Q2: What are the ideal storage conditions for this compound and its solutions?

A2: Pure this compound should be stored in a tightly sealed container in a cool (2-8°C), dry, and dark place under an inert atmosphere.[3][4] For solutions, it is recommended to prepare them fresh before use. If short-term storage is necessary, store the solution in a tightly sealed vial with an inert gas headspace at 2-8°C and protected from light.

Q3: Which solvents are best for dissolving this compound to maximize stability?

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: While the use of antioxidants is a common strategy for stabilizing other reactive compounds, there is limited specific information on effective stabilizers for this compound solutions. If you are considering using a stabilizer, it is important to ensure it is compatible with your downstream application. Small-scale stability studies are recommended to evaluate the effectiveness of any potential stabilizer.

Quantitative Data on Stability

Currently, there is a lack of published quantitative data specifically detailing the degradation rates of this compound under various conditions. The stability is highly dependent on the experimental setup, including the solvent, pH, temperature, and exposure to air and light. For critical applications, it is recommended to perform an in-house stability study using HPLC to quantify the degradation over time under your specific experimental conditions.

Parameter Condition Expected Stability Trend Primary Degradation Product
Atmosphere Air vs. Inert (N₂ or Ar)Significantly more stable under inert atmosphereBis(2-fluorophenyl) disulfide
pH Acidic vs. Neutral vs. BasicGenerally more stable in acidic to neutral pH. Less stable in basic conditions.Bis(2-fluorophenyl) disulfide
Temperature 2-8°C vs. Room TemperatureMore stable at lower temperatures.Bis(2-fluorophenyl) disulfide
Light Exposure Dark vs. LightMore stable when protected from light.Bis(2-fluorophenyl) disulfide

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution for use in a reaction, with steps taken to minimize degradation.

  • Glassware Preparation: Ensure all glassware is clean and oven-dried to remove any moisture.

  • Solvent Degassing: Take the required volume of your chosen anhydrous solvent (e.g., toluene) and degas it by sparging with dry nitrogen or argon for at least 30 minutes.

  • Inert Atmosphere: Assemble your glassware and flush the system with dry nitrogen or argon.

  • Solution Preparation: Under a positive pressure of the inert gas, add the degassed solvent to your reaction flask via a cannula or a dry syringe.

  • Add the required amount of this compound to the solvent using a dry syringe.

  • Maintain a gentle flow of the inert gas over the solution throughout your experiment.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol provides a general method for monitoring the degradation of this compound in a solution over time.

  • Sample Preparation: Prepare your solution of this compound under the desired conditions (e.g., in a specific solvent, at a certain pH, exposed to air or under an inert atmosphere).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the solution.

  • Quenching and Dilution: Immediately dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis. This will quench any ongoing reaction.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water (with 0.1% formic acid) is often a good starting point. For example, a gradient from 50% to 90% methanol over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has a strong absorbance (e.g., around 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. The decrease in peak area over time corresponds to its degradation. The appearance and increase of new peaks can help identify degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction/Storage cluster_analysis Stability Monitoring prep1 Dry Glassware prep2 Degas Solvent prep1->prep2 prep3 Inert Atmosphere Setup prep2->prep3 prep4 Add Solvent prep3->prep4 prep5 Add this compound prep4->prep5 reaction Perform Reaction or Store Solution prep5->reaction analysis1 Withdraw Aliquots at Time Points reaction->analysis1 analysis2 Dilute for HPLC analysis1->analysis2 analysis3 HPLC Analysis analysis2->analysis3 analysis4 Quantify Degradation analysis3->analysis4

Caption: Experimental workflow for preparing and monitoring the stability of a this compound solution.

troubleshooting_logic start Instability Observed (e.g., cloudiness, low yield) q1 Is the reaction under an inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Implement inert atmosphere (N₂ or Ar) q2 Are the solvents degassed? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Degas solvents before use q3 Is the pH of the solution basic? a2_yes->q3 a3_yes Yes q3->a3_yes Avoid basic conditions if possible a3_no No q3->a3_no q4 Is a metal catalyst used? a3_no->q4 a4_yes Yes q4->a4_yes Consider catalyst poisoning; increase loading or change ligand a4_no Check Purity of Starting Material q4->a4_no

Caption: Troubleshooting logic for addressing the instability of this compound solutions.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in chemical reactions involving 2-Fluorothiophenol.

Troubleshooting Guide

This guide addresses common problems observed during cross-coupling reactions and other catalytic transformations involving this compound.

Problem 1: Low to No Product Yield in Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

  • Possible Cause: Catalyst poisoning by the sulfur atom in this compound. The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium (or other transition metal) catalyst, blocking the active sites required for the catalytic cycle.[1] This process, known as chemisorption, can lead to partial or complete deactivation of the catalyst.[1]

  • Solutions:

    • Ligand Selection: The choice of ligand is critical. Standard ligands like PPh₃ may not be robust enough. Switch to bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type biarylphosphine ligands such as SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[1] These ligands can promote the desired catalytic steps and sterically shield the metal center, reducing the inhibitory effect of the thiol.

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation throughout the reaction.[1]

    • Optimize Base and Solvent: Use a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃ for Suzuki reactions, or NaOt-Bu for Buchwald-Hartwig aminations.[1] Ensure solvents (e.g., toluene (B28343), dioxane, THF) are rigorously degassed to remove oxygen, which can also contribute to catalyst deactivation.[1]

    • Purify Starting Materials: Impurities in either the this compound or the coupling partner can act as catalyst poisons.[1] Purification by distillation, recrystallization, or column chromatography may be necessary.

Problem 2: Reaction Starts but Stalls Before Completion

  • Possible Cause: Progressive catalyst deactivation. The catalyst is initially active but is gradually poisoned by the this compound as the reaction proceeds.

  • Solutions:

    • Slow Addition of Thiol: Instead of adding all the this compound at the beginning, consider a slow addition of the thiol solution over a period of time using a syringe pump. This maintains a low concentration of the potential poison in the reaction mixture at any given time.

    • Use a More Robust Catalyst System: This issue strongly indicates that the chosen catalyst/ligand combination is not stable enough. Refer to the ligand selection advice in Problem 1.

Problem 3: Formation of Disulfide Byproduct

  • Possible Cause: Oxidative dimerization of this compound to form bis(2-fluorophenyl) disulfide. This side reaction is often promoted by the presence of oxygen, especially under basic conditions.

  • Solutions:

    • Maintain an Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of nitrogen or argon to exclude oxygen.

    • Degas Solvents and Reagents: Thoroughly degas all solvents and liquid reagents before use. Common methods include sparging with an inert gas or several freeze-pump-thaw cycles.

    • Order of Reagent Addition: Add the base to the reaction mixture just before adding the electrophile or starting to heat the reaction. Minimizing the time the thiolate is exposed to the reaction conditions before the desired reaction begins can reduce the formation of the disulfide.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly problematic for palladium catalysts?

A1: Thiophenols, in general, are known catalyst poisons for transition metals like palladium.[1] The sulfur atom acts as a "soft" Lewis base and binds strongly to the "soft" palladium metal center, which is a Lewis acid.[1] This strong coordination can block the active sites necessary for the catalytic cycle to proceed, leading to catalyst deactivation.[1] While the fluorine atom's electronic effect on the thiol's poisoning potential is not extensively documented in the search results, the fundamental issue lies with the sulfur atom's high affinity for the catalyst.

Q2: What is the primary mechanism of palladium catalyst poisoning by thiols?

A2: The primary mechanism is the chemisorption of the sulfur atom onto the surface of the palladium catalyst. This strong, often irreversible, binding occupies the active sites where oxidative addition, transmetalation, and reductive elimination would normally occur.[1] In some cases, this can lead to the formation of stable palladium-sulfide species that are catalytically inactive.

Q3: Are there catalyst systems that are inherently more resistant to poisoning by thiols?

A3: Yes. Catalyst systems that utilize sterically bulky and electron-donating ligands tend to be more resistant.[1][2] These ligands can accelerate the rate-limiting steps of the catalytic cycle, helping the desired cross-coupling reaction outcompete the deactivation process. They can also sterically hinder the approach of the thiol to the metal center. N-Heterocyclic Carbene (NHC) ligands are also known for their strong binding to the metal center and can provide robust catalysts for challenging substrates.[1]

Q4: Can a catalyst poisoned by this compound be regenerated?

A4: Regeneration of sulfur-poisoned palladium catalysts can be challenging, especially when stable palladium-sulfide species have formed.[3] However, some general strategies for catalyst regeneration exist, though their effectiveness will vary. These include:

  • Oxidative Treatment: Controlled heating in an oxygen-containing atmosphere can sometimes burn off sulfur and carbonaceous deposits.[4]

  • Hydrogen Treatment: High-temperature treatment with hydrogen can sometimes reduce palladium sulfides back to metallic palladium.[5] These methods are more common in industrial settings for heterogeneous catalysts and may not be practical or effective for homogeneous catalysts used in fine chemical synthesis, which may degrade under such harsh conditions. For lab-scale synthesis, preventing deactivation is a more practical approach than attempting regeneration.

Data Presentation

Table 1: Impact of Ligand Choice on a Model Suzuki-Miyaura Coupling with a Thiophene Derivative

This table illustrates the general trend of how ligand selection can dramatically affect the yield in cross-coupling reactions involving sulfur-containing heterocycles, a principle that is directly applicable to reactions with this compound.

LigandCatalyst SystemRepresentative Yield (%)Rationale
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄< 10%Prone to deactivation by sulfur binding.
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Pd(dppf)Cl₂20-50%Bidentate nature offers more stability than monodentate PPh₃.[6]
XPhosXPhos Pd G3> 90%Bulky, electron-rich biarylphosphine ligand that promotes fast catalysis and resists poisoning.[1][7]
SPhosSPhos Pd G2> 90%Similar to XPhos, provides a highly active and stable catalyst for challenging substrates.[1][7]

Note: Yields are representative and compiled from literature trends for sulfur-containing substrates to illustrate the impact of ligand choice. Actual yields will depend on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound using a Robust Catalyst System

This protocol provides a starting point for researchers and incorporates best practices to minimize catalyst deactivation.

  • Reagent and Glassware Preparation:

    • Oven-dry all glassware (reaction vial/flask, condenser) and magnetic stir bars.

    • Use anhydrous, degassed solvents. Dioxane or toluene are common choices. Degas by sparging with argon or nitrogen for at least 30 minutes.

    • Ensure all solid reagents (boronic acid, base, catalyst) are dry and of high purity.

  • Reaction Setup (under Inert Atmosphere):

    • To the reaction vessel, add the aryl halide (1.0 eq), the boronic acid partner (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

    • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 2-5 mol%).

    • Seal the vessel, then add the degassed solvent via syringe.

    • Finally, add the this compound (1.1 eq) via syringe.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction vigorously for the intended duration (typically 12-24 hours).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

CatalystDeactivationPathway cluster_cycle Catalytic Cycle cluster_poison Deactivation Pathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Deactivated L_nPd-S-R Deactivated Catalyst Pd0->Deactivated  Poisoning PdII Ar-Pd(II)-X Intermediate OxAdd->PdII Transmetal Transmetalation (Ar'-M) PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product Thiol This compound (R-SH) Thiol->Deactivated TroubleshootingWorkflow Start Low / No Yield in Reaction CheckCatalyst Is the catalyst system robust? (e.g., Buchwald ligand, NHC) Start->CheckCatalyst CheckConditions Are conditions optimal? (Inert atmosphere, degassed solvent, proper base) CheckCatalyst->CheckConditions Yes Action_SwitchCatalyst Action: Switch to a bulky, electron-rich ligand system. (e.g., XPhos, SPhos) CheckCatalyst->Action_SwitchCatalyst No CheckPurity Are starting materials pure? CheckConditions->CheckPurity Yes Action_ImproveConditions Action: Re-run with rigorously degassed solvents and inert atmosphere. CheckConditions->Action_ImproveConditions No Action_Purify Action: Purify this compound and coupling partner. CheckPurity->Action_Purify No End Re-evaluate Reaction Scope CheckPurity->End Yes Action_SwitchCatalyst->CheckConditions Action_ImproveConditions->CheckPurity Action_Purify->End

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluorothiophenol Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing substitution reactions involving 2-Fluorothiophenol. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of substitution reactions for this compound?

A1: this compound typically undergoes two main types of substitution reactions at the sulfur atom:

  • S-Alkylation: This reaction forms an alkyl aryl thioether through the reaction of this compound with an alkyl halide in the presence of a base. This is a nucleophilic substitution reaction where the thiolate anion acts as the nucleophile.

  • S-Arylation: This reaction forms a diaryl thioether by coupling this compound with an aryl halide. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination analogue for C-S bond formation (palladium-catalyzed).[1]

Q2: How does the ortho-fluoro substituent affect the reactivity of the thiol group?

A2: The fluorine atom at the ortho-position influences the reactivity of the thiol group through several electronic effects. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect can increase the acidity of the thiol proton, making it easier to deprotonate and form the thiolate anion, which is the active nucleophile in many substitution reactions.[2] However, the increased stability of the resulting thiolate can also slightly decrease its nucleophilicity compared to unsubstituted thiophenol.[2]

Q3: What is the most common side reaction, and how can it be minimized?

A3: The most prevalent side reaction is the oxidation of this compound to its corresponding disulfide, bis(2-fluorophenyl) disulfide. This is particularly common under basic conditions in the presence of air (oxygen).

To minimize disulfide formation:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Degassed Reagents: Use degassed solvents and reagents to remove dissolved oxygen.

  • Controlled Addition of Base: Add the base slowly to the reaction mixture to avoid a high concentration of the thiolate at any given time, which can accelerate oxidation.

  • Fresh Reagents: Use freshly purchased or purified this compound, as prolonged storage can lead to partial oxidation.

Troubleshooting Guides

S-Alkylation Reactions

This guide addresses common issues encountered during the S-alkylation of this compound with alkyl halides.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete Deprotonation: The base may be too weak or not soluble enough to effectively deprotonate the thiophenol. 2. Poorly Reactive Alkyl Halide: The alkyl halide may be sterically hindered or have a poor leaving group. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Base Selection: Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃). Ensure the base is finely powdered and dry. Consider using a phase-transfer catalyst if the base has low solubility in the solvent. 2. Alkyl Halide Reactivity: Use a more reactive alkyl halide if possible (I > Br > Cl). For sterically hindered halides, consider increasing the reaction temperature and time. 3. Temperature Optimization: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress by TLC or LC-MS.
Significant Disulfide Formation 1. Presence of Oxygen: The reaction is exposed to air, leading to oxidative coupling of the thiolate.1. Inert Conditions: Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). Use degassed solvents.
Multiple Products Observed 1. Over-alkylation: If the alkylating agent has multiple leaving groups. 2. Elimination Side Reaction: For secondary or tertiary alkyl halides, elimination can compete with substitution, especially with a strong, non-nucleophilic base at higher temperatures.1. Stoichiometry Control: Use a controlled stoichiometry of the alkylating agent. 2. Reaction Conditions: Use a more nucleophilic, less hindered base. Lowering the reaction temperature can also favor substitution over elimination.
Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃WaterRoom Temp1~95
Et₃NWaterRoom Temp1~95
No BaseWaterRoom Temp6Poor
Data derived from a study on thiophenol under specific green chemistry conditions, providing a general indication of base effectiveness.[3]
S-Arylation Reactions (Ullmann Condensation)

This guide focuses on troubleshooting the copper-catalyzed S-arylation of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Catalyst: The copper source may be oxidized or of poor quality. The active species is typically Cu(I).[1] 2. Inappropriate Ligand: The ligand may not be suitable for the specific substrates. Ligands are crucial for stabilizing the copper catalyst.[1] 3. Suboptimal Base: The base is critical for the reaction and its strength and solubility matter.[1]1. Catalyst Choice: Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[1] Consider pre-activating the copper catalyst. 2. Ligand Screening: Screen a variety of ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine.[1] 3. Base Optimization: Screen different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
Reaction Stalls 1. Catalyst Deactivation: The catalyst may deactivate over the course of the reaction.1. Catalyst/Ligand Addition: Try adding a second portion of fresh catalyst and/or ligand midway through the reaction.
Formation of Homocoupled Aryl Halide 1. Reaction Conditions: Certain conditions may favor the homocoupling of the aryl halide.1. Optimize Conditions: Adjust the temperature, solvent, and ligand to disfavor the homocoupling pathway.
Copper Source Ligand Base Solvent Temperature (°C) Yield (%)
CuIN,N-dimethylglycineK₃PO₄Acetonitrile80High
Cu₂OChxn-Py-AlCs₂CO₃AcetonitrileVariesExcellent
CuISalicylaldoximeCs₂CO₃AcetonitrileVariesExcellent
Data from studies on Ullmann diaryl ether synthesis, providing insights into effective catalyst-ligand-base combinations that can be adapted for S-arylation.[4][5]

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound
  • To an oven-dried round-bottom flask, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, THF, or Acetonitrile).

  • Flush the flask with an inert gas (Nitrogen or Argon).

  • Add a suitable base (e.g., K₂CO₃, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Ullmann S-Arylation of this compound
  • To an oven-dried Schlenk tube, add the copper catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add the aryl halide (1.0 eq), this compound (1.2 eq), and the anhydrous solvent (e.g., Toluene, Dioxane, or DMF) via syringe.[1]

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-140 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent and water.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_start Reaction Setup cluster_decision Reaction Type cluster_alkylation S-Alkylation Pathway cluster_arylation S-Arylation Pathway Start This compound + Reagent Decision Select Substitution Type Start->Decision Alkyl_Halide Alkyl Halide Decision->Alkyl_Halide Alkylation Aryl_Halide Aryl Halide Decision->Aryl_Halide Arylation Base Add Base (e.g., K2CO3) Alkyl_Halide->Base Solvent_A Solvent (e.g., DMF) Base->Solvent_A Heat_A Heat (60-80°C) Solvent_A->Heat_A Product_A Alkyl Aryl Thioether Heat_A->Product_A Catalyst Add Cu(I) Catalyst + Ligand Aryl_Halide->Catalyst Base_B Add Base (e.g., K2CO3) Catalyst->Base_B Solvent_B Solvent (e.g., Toluene) Base_B->Solvent_B Heat_B Heat (100-140°C) Solvent_B->Heat_B Product_B Diaryl Thioether Heat_B->Product_B

Caption: Workflow for selecting substitution reaction conditions.

G Start Low Yield in S-Alkylation Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Stronger_Base Use stronger base (e.g., NaH) Check_Base->Stronger_Base No Check_Halide Is the alkyl halide reactive? Check_Temp->Check_Halide Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Inert Is disulfide a major byproduct? Check_Halide->Check_Inert Yes More_Reactive_Halide Use R-I or R-Br Check_Halide->More_Reactive_Halide No Use_Inert Use inert atmosphere Check_Inert->Use_Inert Yes Success Improved Yield Check_Inert->Success No Stronger_Base->Success Increase_Temp->Success More_Reactive_Halide->Success Use_Inert->Success

Caption: Troubleshooting logic for low S-alkylation yield.

References

Troubleshooting Peak Splitting in NMR of 2-Fluorothiophenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with peak splitting in the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Fluorothiophenol. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why do the peaks in the ¹H NMR spectrum of this compound appear split?

Peak splitting, or multiplicity, in the NMR spectrum of this compound arises from a phenomenon known as spin-spin coupling (or J-coupling). This is an interaction between the magnetic moments of non-equivalent nuclei that are in close proximity, typically through 2 to 4 chemical bonds. The signal for a given proton is split into multiple lines by its neighboring protons and the fluorine atom. The number of lines a signal is split into can often be predicted by the "n+1 rule," where 'n' is the number of equivalent neighboring nuclei with a spin of I=1/2.

Q2: What are the expected peak multiplicities for the aromatic protons of this compound?

The aromatic region of the ¹H NMR spectrum of this compound is complex due to multiple coupling interactions. Each of the four aromatic protons couples to its neighboring aromatic protons (H-H coupling) and to the fluorine atom (H-F coupling). This results in complex multiplets, often appearing as doublet of doublets of doublets or even more complex patterns.

Q3: Why is the thiol proton (-SH) sometimes a broad singlet and other times a split peak?

The appearance of the thiol proton signal is highly dependent on the experimental conditions.

  • Broad Singlet: In many cases, the thiol proton undergoes rapid chemical exchange with other labile protons in the sample (like trace water) or with other this compound molecules. This rapid exchange averages out the coupling interactions, causing the peak to appear as a broad singlet.

  • Split Peak: In a very pure, dry, aprotic, and non-hydrogen bonding solvent (like DMSO-d₆), the rate of chemical exchange can be slowed down. Under these conditions, the thiol proton can couple with adjacent aromatic protons, resulting in a split signal (e.g., a triplet).

Q4: How can I confirm the identity of the thiol proton peak?

A simple method to identify the thiol proton peak is to perform a "D₂O shake." Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile thiol proton will exchange with deuterium, causing its peak to disappear or significantly decrease in intensity.

Troubleshooting Guide

Issue 1: Unresolved or Overlapping Multiplets in the Aromatic Region

Possible Causes:

  • Low Spectrometer Frequency: Lower field strength magnets may not provide sufficient resolution to separate complex multiplets.

  • Inappropriate Solvent: The choice of solvent can affect the chemical shifts of the protons, leading to signal overlap.

  • Poor Shimming: An inhomogeneous magnetic field will lead to peak broadening and loss of resolution.

Solutions:

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher frequency spectrometer (e.g., 500 MHz or higher) will provide better signal dispersion.

  • Solvent Study: Record the spectrum in different deuterated solvents. Aromatic solvents like benzene-d₆ can induce different chemical shifts compared to chloroform-d₆ or acetone-d₆, potentially resolving overlapping signals.

  • Optimize Shimming: Carefully shim the magnetic field to obtain the sharpest possible peaks for a reference standard (like TMS) before running your sample.

Issue 2: Thiol Proton Peak is Broad and Featureless

Possible Causes:

  • Rapid Chemical Exchange: As discussed in the FAQs, this is the most common reason.

  • Presence of Impurities: Acidic or basic impurities can catalyze the proton exchange, increasing its rate.

  • Sample Concentration: Higher concentrations can facilitate intermolecular hydrogen bonding and exchange.

Solutions:

  • Solvent Choice: Use a non-polar, aprotic solvent. Anhydrous DMSO-d₆ is often a good choice to slow down thiol proton exchange.

  • Lower Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate sufficiently to observe coupling.

  • Sample Purity and Preparation: Ensure your sample and the NMR solvent are as dry and pure as possible. For the air-sensitive thiol, it is advisable to prepare the sample under an inert atmosphere (e.g., nitrogen or argon).

  • Dilute the Sample: Lowering the concentration can sometimes reduce the rate of intermolecular exchange.

Issue 3: Unexpected Peak Splitting or Additional Peaks

Possible Causes:

  • Impurities: The sample may contain impurities from the synthesis or degradation products. Thiols can oxidize to disulfides.

  • Solvent Peaks: Residual non-deuterated solvent or water can give rise to unexpected peaks.

  • Complex Second-Order Effects: When the chemical shift difference between two coupled protons is not much larger than their coupling constant, more complex splitting patterns (second-order effects) can emerge that do not follow the simple n+1 rule.

Solutions:

  • Check Sample Purity: Run a purity check using another analytical method like GC-MS or LC-MS to identify any potential impurities.

  • Consult Solvent Peak Tables: Refer to a standard table of NMR solvent impurities to identify peaks arising from the solvent or water.

  • Use Spectral Simulation Software: For complex second-order spectra, using NMR simulation software can help in analyzing the spectrum and extracting the correct chemical shifts and coupling constants.

Quantitative Data: Typical Coupling Constants

The following table summarizes typical proton-proton (JHH) and proton-fluorine (JHF) coupling constants observed for this compound and related aromatic compounds. These values are crucial for interpreting the splitting patterns.

Coupling TypeDescriptionTypical Value (Hz)
³JHH (ortho)Coupling between adjacent protons7.0 - 9.0
⁴JHH (meta)Coupling between protons separated by two bonds2.0 - 3.0
⁵JHH (para)Coupling between protons separated by three bonds0.1 - 1.0
³JHF (ortho)Coupling between F and an adjacent proton8.0 - 11.0
⁴JHF (meta)Coupling between F and a proton separated by two bonds4.0 - 7.0
⁵JHF (para)Coupling between F and a proton separated by three bonds0.1 - 2.0

Experimental Protocols

Standard ¹H NMR Sample Preparation:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Gently swirl the vial to dissolve the sample completely.

  • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Sample Preparation for Air-Sensitive this compound:

  • Dry the NMR tube and cap in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).

  • Use a deuterated solvent that has been dried over molecular sieves and degassed.

  • In a glovebox or under a positive pressure of inert gas, dissolve the this compound in the deuterated solvent.

  • Transfer the solution to the NMR tube using a gas-tight syringe or a cannula.

  • Seal the NMR tube with the cap and wrap with parafilm for extra security.

Visualizations

Troubleshooting_Workflow Troubleshooting Peak Splitting in this compound NMR Start Observe Peak Splitting Issue Issue_Type What is the issue? Start->Issue_Type Unresolved_Multiplets Unresolved/Overlapping Aromatic Multiplets Issue_Type->Unresolved_Multiplets Aromatic Region Broad_SH Broad, Featureless -SH Peak Issue_Type->Broad_SH Thiol Proton Unexpected_Peaks Unexpected Splitting or Extra Peaks Issue_Type->Unexpected_Peaks General Sol_Unresolved Higher Field NMR Change Solvent Improve Shimming Unresolved_Multiplets->Sol_Unresolved Sol_Broad_SH Use Aprotic Solvent (DMSO-d6) Lower Temperature Ensure Sample Purity/Dryness Dilute Sample Broad_SH->Sol_Broad_SH Sol_Unexpected Check Purity (GC-MS, LC-MS) Identify Solvent Peaks Use Spectral Simulation Unexpected_Peaks->Sol_Unexpected End Resolved Spectrum Sol_Unresolved->End Sol_Broad_SH->End Sol_Unexpected->End

Caption: A workflow diagram for troubleshooting common peak splitting issues in the NMR analysis of this compound.

Caption: A diagram illustrating the through-bond J-coupling relationships between protons and the fluorine atom in this compound.

Resolving issues with 2-Fluorothiophenol solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the solubility of 2-Fluorothiophenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

A1: this compound (CAS 2557-78-0) is an organosulfur compound featuring a fluorine atom and a thiol (-SH) group on a benzene (B151609) ring.[1] This substitution pattern gives it unique chemical properties, making it a valuable intermediate in organic synthesis. It is frequently utilized in the development of pharmaceuticals and agrochemicals, where the introduction of a fluorinated aromatic ring can enhance metabolic stability and bioavailability.[1][2] The thiol group serves as a reactive handle for further molecular modifications.[2]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a colorless to light yellow liquid. It is sparingly soluble in water but is generally soluble in most common organic solvents.[2] Its solubility behavior is analogous to other thiophenols, which are typically more acidic than the corresponding phenols.[3]

Q3: How does pH influence the solubility of this compound in aqueous solutions?

A3: As a weak acid, the solubility of this compound in water is pH-dependent. At a pH below its acid dissociation constant (pKa), it exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, it deprotonates to form the more soluble thiophenolate anion. Therefore, increasing the pH of the aqueous solution will increase the solubility of this compound.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, for solid organic compounds, solubility in a liquid solvent increases with temperature. While this compound is a liquid at room temperature, this principle can be relevant if it is being dissolved in a solvent where its solubility is limited, or if precipitation is observed at lower temperatures. Increased temperature enhances the kinetic energy of the molecules, which can help overcome intermolecular forces and improve dissolution.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in a Specific Solvent

If you are encountering challenges with dissolving this compound, consider the following troubleshooting steps:

Solubility Data Summary (Qualitative)

Solvent ClassExamplesExpected Solubility of this compound
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileGood
Ethers Diethyl ether, Tetrahydrofuran (THF)Good
Halogenated Dichloromethane (DCM), ChloroformGood
Alcohols Methanol, Ethanol, IsopropanolGood
Aromatic Toluene, BenzeneGood
Non-polar Hexane, CyclohexaneLimited to Poor
Aqueous WaterSparingly Soluble

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Based on the principle of "like dissolves like," polar aprotic and other common organic solvents are good starting points. Avoid non-polar solvents like hexanes if possible.

  • Increase Temperature: Gently warming the mixture can significantly improve solubility. Perform this with caution, especially with volatile solvents, and under an inert atmosphere if the compound is air-sensitive.

  • Sonication: Using an ultrasonic bath can help to break up any agglomerates and accelerate the dissolution process.

  • Co-solvent System: If a single solvent is not effective, a co-solvent system can be employed. For example, adding a small amount of a good solvent like DMSO or DMF to a less effective solvent can enhance overall solubility.

Issue 2: Unexpected Precipitation of this compound During a Reaction

Precipitation during a reaction can be caused by several factors, including changes in temperature, solvent composition, or the formation of a less soluble species.

Troubleshooting Workflow for Unexpected Precipitation

G Troubleshooting Workflow for Unexpected Precipitation A Precipitate Observed B Identify the Precipitate: Is it the starting material, an intermediate, or the product? A->B C Analyze Reaction Conditions: - Temperature change? - Solvent polarity change? - Reagent addition issue? B->C D Precipitate is Starting Material C->D If solubility issue E Precipitate is an Intermediate/Product C->E If new species formed F Increase Solvent Volume or Add Co-solvent D->F G Increase Reaction Temperature D->G H Filter and Analyze Precipitate E->H I Modify Reaction Protocol: - Slower reagent addition - Different solvent system F->I G->I H->I J Proceed with Reaction (if precipitate is desired product) H->J

Caption: Logical workflow for addressing unexpected precipitation during a reaction.

Troubleshooting Steps:

  • Check Temperature: A decrease in temperature can cause a dissolved compound to precipitate. Ensure the reaction temperature is maintained as required by the protocol.

  • Solvent Polarity: The addition of a reagent in a solvent of different polarity can cause precipitation. Consider adding the reagent more slowly or using a co-solvent to maintain the solubility of all components.

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to determine if the precipitate is your starting material, an intermediate, or the desired product.

  • Increase Solvent Volume: The concentration of the reactants may be too high, leading to precipitation. Adding more solvent can help to redissolve the precipitate.

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound for use in chemical reactions or biological assays.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF, or as required by the experiment)

  • Volumetric flask

  • Syringe or pipette

  • Vortex mixer or magnetic stirrer

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble and that is compatible with your downstream application. Anhydrous solvents are recommended to prevent unwanted reactions.

  • Weighing: Accurately weigh the desired amount of this compound in a tared vial. Due to its pungent odor and potential for air sensitivity, it is advisable to handle it in a fume hood.

  • Dissolution: Add a portion of the chosen solvent to the vial containing the this compound.

  • Mixing: Gently swirl the vial or use a vortex mixer to aid dissolution. If necessary, gentle warming or sonication can be applied.

  • Transfer and Dilution: Once fully dissolved, quantitatively transfer the solution to a volumetric flask. Rinse the vial with additional solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.

  • Final Volume: Add the solvent to the volumetric flask up to the calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C for long-term storage).

Protocol: Determination of Qualitative Solubility

This protocol can be used to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of test solvents

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Solvent Dispensing: Add 1 mL of each test solvent to a separate, labeled vial.

  • Solute Addition: Add approximately 10 mg of this compound to each vial.

  • Mixing: Vigorously mix each vial using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect each vial for the presence of undissolved material.

  • Classification:

    • Soluble: No visible undissolved material.

    • Sparingly Soluble: Some undissolved material remains, but a significant portion has dissolved.

    • Insoluble: The majority of the material has not dissolved.

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial and observe any changes in solubility. Note if the compound precipitates upon cooling.

References

Preventing oxidation of 2-Fluorothiophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Fluorothiophenol to prevent oxidation, ensuring the integrity of the compound for research, development, and manufacturing purposes.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound, focusing on the prevention and identification of oxidation.

Issue: Suspected degradation of this compound upon opening a new or stored container.

Possible Cause: Oxidation of the thiol group to form a disulfide.

Solution Workflow:

TroubleshootingWorkflow start Start: Suspected Degradation check_appearance Observe Physical Appearance (Colorless to light yellow liquid?) start->check_appearance check_odor Note Odor (Characteristic pungent smell?) check_appearance->check_odor perform_analysis Perform Analytical Purity Check (e.g., NMR, GC-MS) check_odor->perform_analysis compare_spectra Compare with Reference Spectrum (Look for disulfide peaks) perform_analysis->compare_spectra confirm_oxidation Oxidation Confirmed compare_spectra->confirm_oxidation Discrepancies Found no_oxidation No Significant Oxidation Detected compare_spectra->no_oxidation No Discrepancies review_storage Review Storage and Handling Procedures confirm_oxidation->review_storage purify_material Consider Purification if Necessary (e.g., distillation) confirm_oxidation->purify_material If purity is critical use_as_is Use Material with Caution (If purity is acceptable for the application) no_oxidation->use_as_is implement_best_practices Implement Best Practices: - Inert atmosphere (Argon/Nitrogen) - Refrigerate (2-8°C) - Tightly sealed container review_storage->implement_best_practices end_bad End: Implement Corrective Actions implement_best_practices->end_bad purify_material->end_bad end_good End: Material is Suitable for Use use_as_is->end_good

Caption: Troubleshooting workflow for suspected this compound oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound is oxidation. The thiol group (-SH) is susceptible to oxidation by atmospheric oxygen, which leads to the formation of the corresponding disulfide, bis(2-fluorophenyl) disulfide. This process can be accelerated by exposure to light, heat, and the presence of metal ions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere, such as argon or nitrogen.[1] The recommended storage temperature is 2-8°C.[2][3]

Q3: Can I store this compound in a standard laboratory freezer at -20°C?

A3: While lower temperatures generally slow down chemical reactions, the recommended storage temperature is 2-8°C.[2][3] Storing at -20°C is a common practice for long-term storage of many reagents and is preferable to room temperature. However, it is crucial to prevent freeze-thaw cycles and moisture condensation upon removal from the freezer. Always allow the container to warm to room temperature before opening.

Q4: How can I tell if my this compound has oxidized?

A4: The most reliable method to detect oxidation is through analytical techniques. 1H NMR spectroscopy can be used to observe the disappearance of the thiol proton and the appearance of new signals corresponding to the disulfide.[4] The chemical shift of the protons adjacent to the sulfur atom will also change upon oxidation. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the presence of the disulfide impurity. A noticeable change in the liquid's color from colorless/light yellow to a more intense yellow or the formation of precipitates may also indicate degradation.

Q5: Is it necessary to handle this compound in a glovebox or under a Schlenk line?

A5: Yes, for optimal preservation and to ensure the high purity of the compound, especially when handling small quantities or for sensitive applications, it is highly recommended to handle this compound in an inert atmosphere environment like a glovebox or by using Schlenk line techniques.[5][6] This minimizes its exposure to oxygen and moisture.

Q6: Can I add an antioxidant to this compound to prevent oxidation?

A6: While synthetic phenolic antioxidants like butylated hydroxytoluene (BHT) are used to prevent oxidation in some organic compounds, their use in preserving the purity of a reagent like this compound is not a standard practice and may introduce impurities.[7][8] The most effective and recommended method to prevent oxidation is the strict exclusion of air by storage under an inert atmosphere. If an antioxidant were to be considered, its compatibility and potential interference in downstream applications would need to be thoroughly evaluated.

Data Presentation

Currently, there is a lack of publicly available quantitative data that details the rate of oxidation of this compound under various storage conditions. The following table summarizes the qualitative recommendations for optimal stability based on available safety data sheets and general chemical knowledge.

Storage ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.
Temperature 2-8°CSlows down the rate of oxidation.
Container Tightly sealed, opaquePrevents exposure to air and light, which can accelerate oxidation.
Handling Glovebox or Schlenk lineMinimizes exposure to air and moisture during transfer and use.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

This protocol describes the best practices for storing and handling this compound to prevent oxidation.

Materials:

  • This compound in a sealed container

  • Inert gas (Argon or Nitrogen) source with a regulator

  • Schlenk line or glovebox

  • Oven-dried glassware (e.g., Schlenk flasks, vials with septa)

  • Gas-tight syringes and needles

  • Parafilm or appropriate sealing tape

Procedure:

  • Preparation of Inert Environment:

    • If using a glovebox, ensure the oxygen and moisture levels are low (<10 ppm).

    • If using a Schlenk line, ensure all glassware is properly dried in an oven and cooled under a stream of inert gas.

  • Aliquoting the Reagent (if necessary):

    • It is recommended to aliquot larger quantities of this compound into smaller, single-use vials to minimize repeated exposure of the bulk material to potential contaminants.

    • In a glovebox or under a positive pressure of inert gas from a Schlenk line, carefully open the main container of this compound.

    • Using a clean, dry syringe or cannula, transfer the desired amount of the liquid into pre-purged and sealed vials.

    • Ensure the vials are sealed with septa and wrapped with Parafilm for extra security.

  • Storage:

    • Store the sealed container or aliquots in a refrigerator at 2-8°C.

    • The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.

Experimental Workflow Diagram:

StorageWorkflow start Receive this compound check_seal Inspect Container Seal start->check_seal is_long_term Long-term Storage? check_seal->is_long_term aliquot Aliquot under Inert Atmosphere (Glovebox or Schlenk Line) is_long_term->aliquot Yes no_aliquot Store Bulk Container is_long_term->no_aliquot No store Store at 2-8°C under Inert Atmosphere aliquot->store no_aliquot->store end Use in Experiments store->end

Caption: Recommended workflow for storing this compound.

Protocol 2: Detection of Oxidation by 1H NMR Spectroscopy

This protocol provides a general method for detecting the presence of the disulfide impurity in a sample of this compound using 1H NMR spectroscopy.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl3)

  • NMR tube and cap

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, dissolve a small amount of the this compound sample in the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

  • Spectral Analysis:

    • Thiol Proton (-SH): The thiol proton of this compound will appear as a singlet. Its chemical shift can vary depending on the concentration and solvent but is a key indicator of the free thiol.

    • Aromatic Protons: The aromatic protons will show a characteristic splitting pattern.

    • Disulfide Formation: Upon oxidation to the disulfide, the thiol proton signal will disappear. The chemical shifts of the aromatic protons, particularly those ortho and para to the sulfur atom, will likely shift.

    • Comparison: Compare the acquired spectrum with a reference spectrum of pure this compound. The presence of additional sets of aromatic signals or the absence/diminution of the thiol proton signal is indicative of oxidation.[4]

References

Common impurities in commercial 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common impurities in commercial 2-Fluorothiophenol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, and handling. These can be broadly categorized as:

  • Isomeric Impurities: 3-Fluorothiophenol and 4-Fluorothiophenol (B130044) are common isomeric impurities. Their presence is often a result of non-selective starting materials used during the synthesis of this compound precursors.[1]

  • Oxidation Products: 2,2'-Difluorodiphenyl disulfide is a primary oxidation product formed by the dimerization of two this compound molecules in the presence of air or other oxidizing agents.[2]

  • Unreacted Starting Materials: Depending on the synthetic route, residual amounts of starting materials like 2-Fluoronitrobenzene or 2-Fluorobenzenesulfonyl chloride may be present.[3]

  • Solvent Residues: Residual solvents from the purification process may also be present.

Q2: How can I identify the impurities in my this compound sample?

A2: Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities, including isomers and residual starting materials.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of this compound and detecting less volatile impurities like the disulfide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR can provide detailed structural information about the main component and any impurities present. ¹⁹F NMR is particularly useful for distinguishing between fluoro-isomers.

Q3: What issues can these impurities cause in my experiments?

A3: The presence of impurities can have significant consequences for downstream applications:

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations, affecting reaction yields and reproducibility.

  • Side Reactions: Impurities can participate in unintended side reactions, leading to the formation of unexpected by-products and complicating purification.

  • Altered Biological Activity: In drug development, even small amounts of isomeric impurities can lead to significantly different pharmacological profiles or toxicity.

  • Catalyst Poisoning: Certain impurities can deactivate catalysts, hindering the progress of catalytic reactions.

Q4: How can I remove impurities from this compound?

A4: For critical applications requiring high purity, further purification may be necessary. Common methods include:

  • Distillation: Fractional distillation under reduced pressure can be effective in separating this compound from less volatile impurities like the disulfide and some starting materials.

  • Chromatography: Preparative column chromatography can be used to separate isomers and other closely related impurities.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Lower than expected yield in a reaction. Presence of non-reactive impurities (e.g., disulfide, isomers) leading to inaccurate quantification of the starting material.Quantify the purity of your this compound batch using HPLC or GC before use. Adjust the amount of reagent based on the purity assay.
Formation of unexpected by-products. Isomeric impurities or residual starting materials participating in side reactions.Analyze the impurity profile of your this compound. If significant levels of reactive impurities are present, consider purifying the material using distillation or chromatography.
Inconsistent results between different batches. Variation in the type and level of impurities between different commercial batches.Qualify each new batch of this compound by analyzing its impurity profile. Establish acceptance criteria for key impurities for your specific application.
Discoloration of the material (yellowing). Oxidation of the thiophenol to the corresponding disulfide.[4]Store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize oxidation. For long-term storage, consider refrigeration.

Quantitative Data on Common Impurities

The following table summarizes potential impurities and their likely sources. The concentration ranges are typical estimates for commercial-grade this compound and can vary between suppliers and batches.

ImpurityChemical StructureTypical Concentration Range (%)Likely Source
2,2'-Difluorodiphenyl disulfideF-C₆H₄-S-S-C₆H₄-F0.1 - 2.0Oxidation of this compound
4-FluorothiophenolF-C₆H₄-SH (para)0.1 - 1.0Isomeric impurity from synthesis
3-FluorothiophenolF-C₆H₄-SH (meta)0.1 - 0.5Isomeric impurity from synthesis
2-FluoronitrobenzeneF-C₆H₄-NO₂< 0.5Unreacted starting material
2-Fluorobenzenesulfonyl chlorideF-C₆H₄-SO₂Cl< 0.2Unreacted starting material

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Standard Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the commercial this compound and dissolve it in the mobile phase to a similar concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standards and the sample. Identify the peak for this compound based on the retention time of the standard. Calculate the purity by comparing the peak area of the sample to the calibration curve. Impurities can be identified by comparing their retention times to known standards of potential impurities.

Protocol 2: Identification of Volatile Impurities by GC-MS
  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent like dichloromethane.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-400 amu.

  • Analysis: Inject the sample. The resulting chromatogram will show separated peaks for this compound and any volatile impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compounds.

Visualizations

Impurity_Formation_Pathways cluster_synthesis Synthesis Precursors cluster_main_product Main Product cluster_impurities Common Impurities Fluorobenzene Fluorobenzene TwoFSC 2-Fluorobenzenesulfonyl chloride Fluorobenzene->TwoFSC Sulfonation/ Chlorination TwoFNB 2-Fluoronitrobenzene Fluorobenzene->TwoFNB Nitration FourFTP 4-Fluorothiophenol Fluorobenzene->FourFTP Isomeric Starting Material ThreeFTP 3-Fluorothiophenol Fluorobenzene->ThreeFTP Isomeric Starting Material TwoFTP This compound TwoFSC->TwoFTP Reduction TwoFNB->TwoFTP Reduction Disulfide 2,2'-Difluorodiphenyl disulfide TwoFTP->Disulfide Oxidation (Air/H₂O₂)

Caption: Potential pathways for the formation of common impurities during the synthesis and storage of this compound.

Analytical_Workflow start Commercial This compound Sample hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr purity Purity Assay (%) hplc->purity non_volatile Identify Non-Volatile Impurities (e.g., Disulfide) hplc->non_volatile volatile Identify Volatile Impurities (e.g., Isomers, Solvents) gcms->volatile structure Structural Confirmation & Isomer Identification nmr->structure decision Assess Fitness for Use purity->decision non_volatile->decision volatile->decision structure->decision proceed Proceed with Experiment decision->proceed Purity Meets Requirements purify Purify Sample (Distillation/Chromatography) decision->purify Purity Unacceptable purify->start Re-analyze

Caption: A typical analytical workflow for the quality control of commercial this compound.

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Fluorothiophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during the work-up of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working up a reaction containing this compound?

A1: this compound is a flammable liquid that can cause skin and eye irritation.[1] It is crucial to handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, rinse the affected area immediately with plenty of water.[4] All glassware should be thoroughly cleaned to remove any residual thiol. A bleach bath can be effective for decontaminating glassware.

Q2: My reaction is complete. What is a general quenching procedure for a reaction involving this compound?

A2: The appropriate quenching method depends on the specific reagents used in your reaction. However, a common general procedure is to cool the reaction mixture to room temperature or 0 °C in an ice bath. The reaction can then be quenched by the slow addition of a suitable aqueous solution, such as saturated ammonium (B1175870) chloride (NH₄Cl) or water.[5] This helps to neutralize any reactive intermediates and prepare the mixture for extractive work-up.

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: An acid-base extraction is a highly effective method for removing unreacted this compound. Since this compound is acidic, it can be converted to its water-soluble thiolate salt by washing the organic reaction mixture with an aqueous basic solution, such as 1M sodium hydroxide (B78521) (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[6] The thiolate will move into the aqueous layer, which can then be separated from the organic layer containing your desired product. Subsequent washes of the organic layer with water and brine will help to remove any remaining water-soluble impurities.

Troubleshooting Guides

Issue 1: Formation of an Emulsion During Extractive Work-up

Q: I'm seeing a persistent emulsion at the interface of the organic and aqueous layers during my extractive work-up. How can I break it?

A: Emulsion formation is a common issue, particularly when using chlorinated solvents or in the presence of basic aqueous solutions.[5] Here are several strategies to resolve an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own.[5]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[2]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers. This reduces the agitation that can lead to emulsion formation.[2]

  • Filtration through Celite: As a last resort, you can filter the entire mixture through a pad of Celite. Celite is a filter aid that can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[4]

Diagram: Troubleshooting Emulsion Formation

G start Emulsion Forms During Extractive Work-up patience Allow to Stand start->patience Try First brine Add Saturated NaCl (Brine) patience->brine If Unsuccessful resolved Emulsion Resolved patience->resolved If Successful swirl Gentle Swirling brine->swirl If Still Emulsified brine->resolved If Successful celite Filter through Celite Pad swirl->celite Last Resort swirl->resolved If Successful celite->resolved If Successful

Caption: A stepwise guide to resolving emulsions during work-up.

Issue 2: Presence of Disulfide Byproduct in the Final Product

Q: My final product is contaminated with a disulfide byproduct. How can I minimize its formation and remove it?

A: The formation of the corresponding disulfide is a common side reaction with thiols, often promoted by the presence of oxygen, especially under basic conditions.

Minimizing Formation:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed.

  • Careful Base Addition: If your reaction requires a base to generate the thiolate, add it just before your electrophile to minimize the time the reactive thiolate is exposed to potential oxidants.

Removal During Work-up:

  • Reductive Work-up: A mild reducing agent can be added during the work-up to convert the disulfide back to the thiol. The thiol can then be removed by a basic wash as described in FAQ Q3.

  • Column Chromatography: If the disulfide is not easily removed by extraction, purification by column chromatography is often effective. The polarity of the disulfide is typically different from the desired product, allowing for separation.

Diagram: Minimizing and Removing Disulfide Byproduct

G cluster_prevention Prevention During Reaction cluster_removal Removal During Work-up inert_atm Inert Atmosphere (N2 or Ar) degas Degassed Solvents base_add Timed Base Addition reductive_workup Reductive Work-up chromatography Column Chromatography disulfide Disulfide Byproduct disulfide->inert_atm Minimize by disulfide->degas Minimize by disulfide->base_add Minimize by disulfide->reductive_workup Remove by disulfide->chromatography Remove by

Caption: Strategies to prevent and remove disulfide byproducts.

Experimental Protocols

Protocol 1: General Extractive Work-up for S-Alkylation of this compound

This protocol describes a general procedure for the work-up of a reaction where this compound has been S-alkylated, resulting in a neutral 2-fluorophenyl thioether product.

  • Quenching: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.

  • Solvent Addition: Add 50 mL of an appropriate organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether, or dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Aqueous Wash (Base): Drain the aqueous layer. Wash the organic layer with 2 x 50 mL of 1M NaOH to remove unreacted this compound.

  • Aqueous Wash (Water): Wash the organic layer with 2 x 50 mL of deionized water to remove any remaining base.

  • Aqueous Wash (Brine): Wash the organic layer with 1 x 50 mL of saturated NaCl solution (brine) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Table 1: Typical Data for S-Alkylation Work-up

ParameterValue
Typical Yield 75-95%
Purity after Extraction >90% (by NMR)
Common Impurities Unreacted this compound, Disulfide

Diagram: S-Alkylation Extractive Work-up Workflow

G start Completed S-Alkylation Reaction quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash_base Wash with 1M NaOH extract->wash_base Remove unreacted thiol wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify product Pure 2-Fluorophenyl Thioether concentrate->product If sufficiently pure purify->product

Caption: Workflow for the extractive work-up of S-alkylation reactions.

Protocol 2: General Work-up for Michael Addition of this compound

This protocol is for the work-up of a Michael addition reaction between this compound and an α,β-unsaturated carbonyl compound.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF or DMSO, it is often beneficial to first remove the solvent under reduced pressure.

  • Dilution and Quenching: Dilute the reaction residue with an organic solvent such as ethyl acetate (100 mL) and quench with 50 mL of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 50 mL of saturated aqueous NaHCO₃ (to remove unreacted this compound), 2 x 50 mL of water, and 1 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate.[7]

Table 2: Typical Data for Michael Addition Work-up

ParameterValue
Typical Yield 80-98%
Purity after Chromatography >98% (by NMR)
Common Eluent Systems Hexane/Ethyl Acetate, Dichloromethane/Methanol

Diagram: Michael Addition Work-up and Purification Workflow

G start Completed Michael Addition Reaction solvent_removal Remove High-Boiling Solvent (if applicable) start->solvent_removal dilute_quench Dilute and Quench (EtOAc, sat. NH4Cl) solvent_removal->dilute_quench extract_wash Extractive Washes (NaHCO3, H2O, Brine) dilute_quench->extract_wash dry_concentrate Dry and Concentrate extract_wash->dry_concentrate chromatography Silica Gel Column Chromatography dry_concentrate->chromatography product Pure Michael Adduct chromatography->product

Caption: A general workflow for the work-up and purification of Michael addition products.

References

Scaling up 2-Fluorothiophenol reactions from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scaling up 2-Fluorothiophenol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to challenges encountered when transitioning from laboratory to pilot plant scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at a pilot plant scale?

A1: this compound is a hazardous chemical that requires strict safety protocols, especially at larger scales. Key concerns include:

  • Flammability : It is a flammable liquid and vapor.[1][2] All scale-up operations must be conducted in an environment free from ignition sources, using explosion-proof equipment and non-sparking tools.[1][3][4] The container and receiving equipment should be grounded and bonded to prevent static discharge.[2][4]

  • Toxicity and Irritation : It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2] Therefore, a closed handling system or appropriate exhaust ventilation is mandatory.[1] Full personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[1][4]

  • Stench : Like many thiols, it has a powerful and unpleasant odor.[1] Operations should be conducted in well-ventilated areas, and appropriate odor control measures should be in place.

  • Air Sensitivity : this compound can be sensitive to air.[3] It is often recommended to handle and store it under an inert atmosphere, such as nitrogen.[1]

Q2: How does heat management change when scaling up this compound reactions?

A2: Heat management is one of the most critical challenges in scaling up chemical reactions.[5] Many reactions involving thiophenols can be exothermic.

  • Surface-Area-to-Volume Ratio : As the reactor volume increases, the surface-area-to-volume ratio decreases significantly. This makes heat dissipation much less efficient than in laboratory glassware.[6]

  • Runaway Reactions : Poor heat control can lead to "hot spots" and an uncontrolled increase in reaction rate, potentially causing a dangerous runaway reaction.[7][8]

  • Control Strategies : To manage exotherms at a pilot scale, consider employing jacketed reactors with efficient cooling systems, slower addition of reagents, or transitioning to a continuous flow setup which offers superior heat transfer.[6][9] Reaction calorimetry studies at the lab scale can help predict thermal hazards.[7][8]

Q3: What are common causes of decreased yield and purity upon scale-up?

A3: A drop in yield or purity is a frequent issue during scale-up and can be attributed to several factors:

  • Inefficient Mixing : Mixing that is effective in a small flask may not be adequate in a large reactor, leading to localized concentrations of reactants, uneven temperature distribution, and an increase in side reactions.[7][8] The type of impeller and stirring speed should be optimized for the larger vessel.[6]

  • Longer Reaction Times : At a larger scale, reagent addition and heating/cooling cycles are often slower, which can lead to the degradation of sensitive intermediates or products and promote side reactions.[6]

  • Impurity Profile : Impurities in starting materials that were insignificant at the lab scale can have a much larger impact in a pilot plant setting.[7] Always use reagents of the highest possible purity for scale-up.[6]

Q4: Which analytical methods are recommended for in-process control (IPC) during a scaled-up reaction?

A4: Monitoring the reaction progress is crucial to ensure consistency and identify any deviations from the established process. Recommended IPC methods include:

  • Chromatography : Thin Layer Chromatography (TLC) is a quick method for qualitative monitoring.[10] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are standard.[11]

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can be a powerful tool for monitoring reactions involving fluorinated compounds like this compound, allowing for direct observation of the consumption of starting material and the formation of products and intermediates.[12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound reactions.

Problem Potential Cause Recommended Solution
Low or Inconsistent Yield Poor Temperature Control: Localized overheating due to exothermic reaction.[6]- Improve reactor cooling efficiency; use a jacketed reactor. - Decrease the rate of reagent addition. - Perform reaction calorimetry at the lab scale to better understand heat flow.[8]
Inefficient Mixing: Non-homogeneous reaction mixture leading to side products.[8]- Optimize stirrer type (e.g., turbine vs. anchor) and agitation speed for the reactor geometry.[8] - Consider multiple injection points for critical reagents.[6]
Starting Material Impurity: Impurities in reactants interfering with the reaction.[7][10]- Confirm the purity of all starting materials and solvents before use.[10] - If necessary, purify reagents before charging them to the reactor.
Increased Impurity Levels Side Reactions: Longer reaction times or higher temperatures promoting alternative reaction pathways.[6]- Profile the reaction by taking samples at regular intervals to optimize reaction time.[6] - Consider running the reaction at a lower temperature, even if it requires a longer time.[6]
Atmospheric Contamination: Reaction with oxygen or moisture due to an inadequate inert atmosphere.- Ensure the reactor is properly purged and maintained under a positive pressure of an inert gas (e.g., Nitrogen, Argon).[6]
Solvent Degradation: The solvent may degrade under reaction conditions, especially if held at temperature for extended periods.- Test solvent stability under proposed reaction conditions. - Ensure the solvent is of an appropriate grade and dry if necessary.[10]
Difficulty in Product Isolation/Purification Formation of Emulsions: Difficult separation of aqueous and organic layers during workup.- Add a brine wash to help break the emulsion. - Consider centrifugation if the emulsion is persistent.
Co-distillation of Impurities: Impurities having boiling points close to the product.- Use fractional vacuum distillation with a high-efficiency column for separation.[11]
Presence of Phenol (B47542) Impurity: Formation of the corresponding 2-fluorophenol.- An acidic wash during workup can help remove basic impurities. For separating from the corresponding phenol, a carefully controlled basic wash (e.g., with sodium bicarbonate) might selectively extract the more acidic phenol into the aqueous phase.[11]

Experimental Protocols

Protocol: Pilot-Scale S-Alkylation of this compound

This protocol describes a general procedure for the S-alkylation of this compound with an alkyl halide (e.g., Benzyl Bromide) at a 50 L scale.

Materials & Equipment:

  • 50 L Glass-Lined or Hastelloy Reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition vessel for reagent dosing.

  • Receiving vessels for product and waste.

  • This compound (e.g., 2.0 kg, ~15.6 mol)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)

  • Base (e.g., Potassium Carbonate, 1.5 eq)

  • Solvent (e.g., Acetone or Acetonitrile, ~20 L)

  • Personal Protective Equipment (PPE) suitable for handling hazardous and flammable materials.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been leak-tested. Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Charging Reagents:

    • Charge the solvent (e.g., Acetone, 20 L) to the reactor.

    • Begin agitation at a moderate speed (e.g., 100-150 RPM).

    • Charge the base (Potassium Carbonate) to the reactor.

    • Charge the this compound to the reactor via the addition port.

  • Reaction:

    • Cool the reaction mixture to 0-5 °C using the reactor jacket.

    • Slowly add the alkyl halide (Benzyl Bromide) from the addition vessel over 1-2 hours, maintaining the internal temperature below 10 °C. The addition is exothermic and must be controlled carefully.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • In-Process Control (IPC):

    • Monitor the reaction progress by taking samples periodically and analyzing them by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Add water and a suitable organic solvent (e.g., Ethyl Acetate) to the residue and transfer to a separation vessel.

    • Separate the organic layer. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain the pure S-alkylated product. Collect the fraction that distills at the expected boiling point under the applied pressure.[11]

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to scaling up this compound reactions.

G lab_dev Lab Scale Development (g scale) safety_eval Safety Evaluation (DSC, RC1) lab_dev->safety_eval process_opt Process Optimization - DoE - Impurity Profiling lab_dev->process_opt analytical_dev Analytical Method Development (IPC, Release) lab_dev->analytical_dev kilo_lab Kilo Lab Scale-Up (1-5 kg) safety_eval->kilo_lab process_opt->kilo_lab pilot_plant Pilot Plant Batch (10-50 kg) kilo_lab->pilot_plant tech_transfer Technology Transfer - Batch Records - Operator Training kilo_lab->tech_transfer final_product Final Product pilot_plant->final_product analytical_dev->kilo_lab tech_transfer->pilot_plant

Caption: Workflow for scaling up a this compound reaction.

G start Low Yield Observed in Pilot Batch check_temp Was there a significant temperature exotherm? start->check_temp check_purity Analyze starting material purity start->check_purity check_mixing Review mixing parameters (RPM, impeller type) check_temp->check_mixing No sol_temp Action: Reduce addition rate. Improve reactor cooling. check_temp->sol_temp Yes sol_mixing Action: Model mixing dynamics. Optimize agitation speed. check_mixing->sol_mixing check_ipc Did IPC show slow or stalled reaction? check_purity->check_ipc No sol_purity Action: Source higher purity reagents or purify in-house. check_purity->sol_purity Yes sol_catalyst Action: Check for catalyst deactivation. Check for inhibitors. check_ipc->sol_catalyst Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Managing 2-Fluorothiophenol Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the pungent odor of 2-Fluorothiophenol in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Strong thiol odor in the lab despite working in a fume hood. - Improper fume hood use (sash too high, clutter blocking airflow). - Leaks in the experimental setup. - Contaminated surfaces or equipment outside the fume hood. - Inadequate ventilation.- Ensure the fume hood sash is as low as possible.[1] - Work at least 6 inches inside the fume hood. - Check all connections in your apparatus for leaks. - Decontaminate all surfaces and equipment that may have come into contact with this compound using a bleach solution.[2] - Verify that the laboratory ventilation is functioning correctly.
Persistent odor on glassware after cleaning. - Insufficient decontamination. - Thiol residues adsorbed onto the glass surface.- Soak glassware in a dedicated bleach bath for at least 14 hours before standard washing.[3] - Rinse glassware with a small amount of an appropriate solvent (e.g., ethanol) and dispose of the rinse aid as hazardous waste before washing.
Odor emanating from waste containers. - Improperly sealed waste containers. - Volatilization of this compound from contaminated disposables.- Ensure all waste containers are tightly sealed.[4] - Place contaminated disposable items (gloves, paper towels, etc.) in a sealed plastic bag before disposing of them in the designated hazardous waste container.[5] - Quench reactive waste with an oxidizing agent like bleach before final disposal.
Noticeable odor during rotary evaporation. - Thiol vapors escaping from the vacuum pump exhaust.- Install a bleach trap or a cold trap between the rotary evaporator and the vacuum source to capture volatile thiols.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

A1: this compound is an organosulfur compound with the chemical formula C₆H₅FS.[6] Like other thiols (also known as mercaptans), its intense, unpleasant odor is due to the presence of the sulfhydryl (-SH) group.[7] The human nose is extremely sensitive to thiol compounds, with odor thresholds in the parts per billion (ppb) range. For example, the odor threshold for the parent compound, thiophenol, is as low as 0.00003 ppm.[8]

Q2: What are the primary safety precautions to take when handling this compound?

A2: Due to its pungent odor, flammability, and potential toxicity, this compound should always be handled with appropriate safety measures.[6] These include:

  • Engineering Controls: Always work in a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a common choice, but always check compatibility), safety goggles, and a lab coat.[9]

  • Safe Handling: Use the smallest quantity of the chemical necessary for your experiment.[5] Transfer liquids using a syringe or cannula to minimize exposure to air.[1]

Q3: How can I effectively neutralize the odor of this compound?

A3: The most common and effective method for neutralizing thiol odors is through oxidation. Oxidizing agents convert the foul-smelling thiols into less odorous compounds like disulfides or sulfonic acids.[5]

Q4: What are the recommended neutralizing agents for this compound?

A4: Several oxidizing agents can be used for neutralization. The choice of agent may depend on the specific application (e.g., glassware decontamination, spill cleanup, or reaction quenching).

Neutralizing Agent Typical Concentration/Use Advantages Disadvantages
Sodium Hypochlorite (B82951) (Bleach) 1:1 to 1:10 dilution of household bleach in water for surfaces and glassware.[3]Highly effective, readily available, and inexpensive.Can be corrosive to metals. May react with other chemicals to produce hazardous byproducts (e.g., with ammonia (B1221849) to form chloramine (B81541) gas).[10]
Hydrogen Peroxide 3% solution or as a basic solution.Breaks down into water and oxygen, making it more environmentally friendly.[10]May be less reactive towards organic odors like thiols unless activated (e.g., through catalysis).[11]
Potassium Permanganate Dilute aqueous solution.Powerful oxidizing agent.Can leave brown manganese dioxide stains.
Oxone™ (Potassium Peroxymonosulfate) Aqueous solution.Effective for decontaminating thiols without the chlorine smell of bleach.[2]May be more expensive and less readily available than bleach.

Q5: How do I properly decontaminate glassware that has been in contact with this compound?

A5: Immediately after use, immerse all contaminated glassware in a designated bleach bath. A 1:1 mixture of household bleach and water is effective.[3] Allow the glassware to soak for at least 14 hours before proceeding with your standard cleaning procedures.[3]

Q6: What is the correct procedure for cleaning up a small spill of this compound?

A6: For a small spill contained within a fume hood:

  • Alert others in the area.

  • Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the spill with an absorbent material like vermiculite (B1170534) or sand.

  • Neutralize the absorbed material by carefully adding a bleach solution.

  • Collect the neutralized absorbent material into a designated hazardous waste container.

  • Decontaminate the spill area with a bleach solution, followed by a water rinse.

For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

Experimental Protocols

Protocol 1: Preparation and Use of a Bleach Bath for Glassware Decontamination

Objective: To prepare and use a sodium hypochlorite (bleach) bath for the effective neutralization of this compound odor on laboratory glassware.

Materials:

  • A designated plastic container or bucket with a lid.

  • Household bleach (typically 5-8% sodium hypochlorite).

  • Water.

  • Contaminated glassware.

Procedure:

  • In a well-ventilated area (preferably within a fume hood), prepare a 1:1 (v/v) solution of household bleach and water in the plastic container.[3] For example, to make a 10-liter bath, add 5 liters of bleach to 5 liters of water.

  • Carefully place the contaminated glassware into the bleach bath, ensuring it is fully submerged.

  • Cover the container with a lid to minimize the release of chlorine vapors.

  • Label the container clearly as "Thiol Decontamination Bath (Bleach)."

  • Allow the glassware to soak for a minimum of 14 hours.[3]

  • After soaking, carefully remove the glassware from the bleach bath and rinse it thoroughly with water before proceeding with standard washing procedures.

  • The bleach bath can be reused, but should be replaced if a significant amount of solid material accumulates or if its effectiveness diminishes.

Protocol 2: Setting Up a Bleach Trap for Reaction Off-Gassing

Objective: To construct and operate a bleach trap to neutralize volatile this compound and other malodorous compounds from a reaction's exhaust gas stream.

Materials:

  • Two gas washing bottles or bubblers.

  • Glass and flexible tubing.

  • Clamps and a stand to secure the apparatus.

  • Household bleach.

  • Potassium hydroxide (B78521) (KOH) solution (optional, for neutralizing acidic byproducts).

Procedure:

  • Assemble the trap system within a fume hood.

  • Fill the first gas washing bottle approximately halfway with household bleach. This will be the primary scrubbing solution.

  • (Optional but recommended) Fill the second gas washing bottle approximately halfway with a potassium hydroxide solution to neutralize any acidic gases (like HCl) that may be generated during the oxidation of the thiol.[4]

  • Connect the exhaust outlet of your reaction apparatus to the inlet of the first gas washing bottle (the bleach trap) using appropriate tubing. Ensure the gas will bubble through the bleach solution.

  • Connect the outlet of the bleach trap to the inlet of the second gas washing bottle (the KOH trap).

  • Vent the outlet of the final trap to the back of the fume hood.

  • Secure all components with clamps to a stand to prevent tipping.

  • Ensure a gentle flow of gas from the reaction to allow for efficient scrubbing (e.g., 1-2 bubbles per second).[3]

Visualizations

Odor_Management_Workflow cluster_prevention Preventative Measures cluster_reaction During Reaction cluster_cleanup Post-Experiment Cleanup cluster_spill Spill Response Work_in_Fume_Hood Work in Certified Fume Hood Use_PPE Wear Appropriate PPE Work_in_Fume_Hood->Use_PPE Minimize_Quantity Use Minimum Quantity Use_PPE->Minimize_Quantity Sealed_Containers Use Sealed Containers Minimize_Quantity->Sealed_Containers Bleach_Trap Use Bleach Trap for Off-Gassing Sealed_Containers->Bleach_Trap Bleach_Bath Soak Glassware in Bleach Bath Bleach_Trap->Bleach_Bath Waste_Disposal Seal and Dispose of Waste Properly Bleach_Bath->Waste_Disposal End End Waste_Disposal->End Contain_Spill Contain Spill with Absorbent Material Neutralize Neutralize with Bleach Solution Contain_Spill->Neutralize Dispose_Waste Dispose of as Hazardous Waste Neutralize->Dispose_Waste Dispose_Waste->End Start Start Start->Work_in_Fume_Hood Start->Contain_Spill If Spill Occurs Spill_Response_Logic Spill_Detected This compound Spill Detected Assess_Size Assess Spill Size and Location Spill_Detected->Assess_Size Small_Spill Small Spill in Fume Hood? Assess_Size->Small_Spill Evacuate Evacuate Area & Follow Emergency Procedures Small_Spill->Evacuate No Wear_PPE Don Appropriate PPE Small_Spill->Wear_PPE Yes End_Cleanup Cleanup Complete Evacuate->End_Cleanup Contain Contain with Absorbent Material Wear_PPE->Contain Neutralize_Spill Neutralize with Bleach Solution Contain->Neutralize_Spill Collect_Waste Collect Waste in Sealed Container Neutralize_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Decontaminate_Area->End_Cleanup

References

Incompatible reagents with 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of 2-Fluorothiophenol. The following information is intended to help users anticipate and resolve potential issues during their experiments, ensuring the integrity of their research and the safety of their laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the main chemical families incompatible with this compound?

A1: this compound is incompatible with strong oxidizing agents and strong bases .[1] Reactions with these chemical families can lead to degradation of the reagent, formation of unwanted byproducts, and potentially hazardous situations.

Q2: What happens when this compound reacts with strong oxidizing agents?

A2: Strong oxidizing agents will cause the oxidative coupling of this compound to form 2,2'-difluorodiphenyl disulfide. This dimerization reaction results in the consumption of the thiol and the formation of a disulfide impurity, which can complicate purification and subsequent reactions.[2]

Q3: How do strong bases affect this compound?

A3: Strong bases deprotonate the thiol group of this compound to form the 2-fluorothiophenolate anion.[3] This anion is a more potent nucleophile and is significantly more susceptible to oxidation than the neutral thiol, increasing the likelihood of unwanted side reactions, including accelerated dimerization to the disulfide.[4][5]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[6] It is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6]

Troubleshooting Guides

Issue 1: Rapid Discoloration and/or Formation of Precipitate in this compound

Question: My this compound has turned yellow and/or a solid has precipitated out of the solution. What is the likely cause and how can I address it?

Answer:

This is a common indication of oxidation, where the thiol has dimerized to form 2,2'-difluorodiphenyl disulfide, which is a solid at room temperature. This can be caused by exposure to air (oxygen) or other oxidizing agents.

Troubleshooting Steps:

  • Verify Purity: Before use, check the purity of your this compound using an appropriate analytical method, such as GC-MS or NMR, to confirm the presence of the disulfide impurity.

  • Inert Atmosphere: Ensure that you are handling the reagent under a strict inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Purification: If a significant amount of the disulfide has formed, you may need to purify the this compound by distillation or chromatography before use.

Issue 2: Low Yield or No Reaction in a Nucleophilic Substitution Reaction

Question: I am using this compound as a nucleophile in a substitution reaction, but I am observing low yields or no product formation. What could be the problem?

Answer:

Several factors could be contributing to this issue. The thiol group of this compound is a moderate nucleophile, and its reactivity can be influenced by the reaction conditions and the presence of incompatible reagents.

Troubleshooting Steps:

  • Base-Mediated Activation: For the thiol to act as a potent nucleophile, it often needs to be deprotonated to the thiophenolate anion using a suitable base. Ensure you are using a non-interfering base of appropriate strength to generate the thiophenolate in situ.

  • Avoid Strong Oxidizing Conditions: If your reaction substrate or other reagents have oxidizing properties, they may be consuming the this compound through dimerization.

  • Check for Thiol Oxidation: Analyze your reaction mixture for the presence of 2,2'-difluorodiphenyl disulfide. If it is present, it indicates that your starting material is being consumed by a side reaction.

  • Solvent Choice: The choice of solvent can influence the nucleophilicity of the thiophenolate. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles.[7][8][9][10]

Issue 3: Unexpected Side Product Formation in the Presence of a Strong Base

Question: I am using a strong base, such as n-butyllithium, with this compound and observing unexpected byproducts. What might be happening?

Answer:

While strong bases are effective at deprotonating the thiol, they can also promote other reactions. The highly nucleophilic 2-fluorothiophenolate can participate in side reactions, and strong organometallic bases like n-butyllithium can have additional reactivity.

Troubleshooting Steps:

  • Temperature Control: Reactions with strong bases are often exothermic. Maintain a low temperature (e.g., -78 °C) during the addition of the base to minimize side reactions.[11]

  • Nucleophilic Aromatic Substitution (SNAr): The 2-fluorothiophenolate is a nucleophile and could potentially react with another molecule of this compound or other electrophilic aromatic compounds in your reaction mixture, although this is less common.

  • Reaction with Solvent: Strong bases like n-butyllithium can react with certain solvents, such as THF.[11] Ensure your solvent is compatible with the chosen base at the reaction temperature.

  • Byproduct Analysis: Characterize the unexpected byproducts to understand the competing reaction pathways. This information will be crucial for optimizing your reaction conditions to favor the desired product.

Incompatible Reagents Summary

Incompatible Reagent ClassSpecific ExamplesPotential Hazard / Undesired ReactionPrevention / Mitigation
Strong Oxidizing Agents Iodine (I₂), Hydrogen Peroxide (H₂O₂), Nitric Acid (HNO₃)Rapid and exothermic oxidation to 2,2'-difluorodiphenyl disulfide.[2] With strong acids like nitric acid, the reaction can be violent.Avoid contact with these reagents. Handle this compound under an inert atmosphere.
Strong Bases Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), n-Butyllithium (n-BuLi)Formation of the highly reactive 2-fluorothiophenolate anion, which is more susceptible to oxidation.[3] Strong bases can also catalyze decomposition at elevated temperatures.Use the minimum necessary amount of base. Maintain low temperatures during and after addition. Work under an inert atmosphere.

Experimental Protocols: Demonstrating Incompatibility (What to Avoid)

The following protocols are provided for illustrative purposes to demonstrate the incompatible reactions of this compound. These experiments should be conducted with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment.

Protocol 1: Oxidation of this compound with Iodine

Objective: To demonstrate the rapid oxidation of this compound to its disulfide in the presence of a common oxidizing agent.

Materials:

Procedure:

  • Dissolve a known amount of this compound in ethanol in a round-bottom flask.

  • Slowly add a solution of iodine in ethanol to the stirred solution of this compound at room temperature.

  • (Optional) To observe the effect of a base, add a catalytic amount of triethylamine to the this compound solution before the addition of iodine.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the this compound spot and the appearance of a new, less polar spot corresponding to the disulfide will be observed.

  • The formation of the disulfide can be confirmed by isolating the product and characterizing it by NMR or MS.

Expected Outcome: A rapid reaction will occur, consuming the this compound and forming 2,2'-difluorodiphenyl disulfide. The presence of a base will accelerate this reaction.

Protocol 2: Base-Mediated Oxidation of this compound

Objective: To demonstrate the increased susceptibility of this compound to air oxidation in the presence of a strong base.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • A suitable solvent (e.g., Methanol or THF)

  • Two flasks, one with a septum for inert atmosphere

  • Stir plate and stir bars

Procedure:

  • Prepare two identical solutions of this compound in the chosen solvent.

  • To one flask, add the NaOH solution. This flask will be left open to the air.

  • The second flask should be purged with an inert gas (e.g., nitrogen) and then have the NaOH solution added via syringe. This will serve as the control.

  • Stir both solutions at room temperature and monitor over time by TLC or GC-MS.

Expected Outcome: The solution open to the air will show a significantly faster rate of disulfide formation compared to the solution maintained under an inert atmosphere, demonstrating that the basic conditions greatly accelerate oxidation by atmospheric oxygen.

Visualizing Incompatibility and Troubleshooting Workflows

Diagram 1: Incompatibility of this compound

Incompatible_Reagents cluster_main This compound cluster_oxidizing Strong Oxidizing Agents cluster_bases Strong Bases 2-FTP This compound Oxidizing_Agents e.g., I₂, H₂O₂, HNO₃ 2-FTP->Oxidizing_Agents Incompatible Bases e.g., NaOH, n-BuLi 2-FTP->Bases Incompatible Disulfide 2,2'-Difluorodiphenyl Disulfide (Impurity) Oxidizing_Agents->Disulfide Leads to Thiophenolate 2-Fluorothiophenolate (Highly Reactive) Bases->Thiophenolate Forms Increased_Oxidation Increased Susceptibility to Oxidation Thiophenolate->Increased_Oxidation Results in Increased_Oxidation->Disulfide

Caption: Incompatible reagent classes for this compound and their primary consequences.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Yield start Low Yield in Reaction with This compound as Nucleophile check_oxidation Analyze for Disulfide Formation (TLC, GC-MS) start->check_oxidation disulfide_present Disulfide Detected check_oxidation->disulfide_present Yes no_disulfide No Disulfide Detected check_oxidation->no_disulfide No implement_inert Implement Strict Inert Atmosphere Conditions (N₂ or Ar) disulfide_present->implement_inert check_base Is a Base Being Used to Form Thiophenolate? no_disulfide->check_base degas_solvents Use Degassed Solvents implement_inert->degas_solvents add_base Add a Suitable, Non-Interfering Base to the Reaction check_base->add_base No optimize_solvent Optimize Solvent (e.g., Polar Aprotic) check_base->optimize_solvent Yes

Caption: A logical workflow for troubleshooting low yields when using this compound as a nucleophile.

References

Technical Support Center: Thermal Decomposition of 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the thermal decomposition of 2-Fluorothiophenol is not extensively available in publicly accessible literature. The information provided in this technical support center is based on the fundamental principles of thermal analysis, data from related aromatic and fluorinated compounds, and common experimental practices. This guide is intended to provide a framework for researchers to design and troubleshoot their own experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

This compound (CAS 2557-78-0) is an organofluorine compound with a thiol group attached to a fluorinated benzene (B151609) ring.[1][2][3][4][5] Its thermal stability is a critical parameter for its use in the synthesis of pharmaceuticals and other specialty chemicals, as it dictates the temperature limits for its handling, storage, and reaction conditions to prevent unwanted degradation and the formation of potentially hazardous byproducts.[1]

Q2: What are the likely thermal decomposition byproducts of this compound?

While specific byproducts have not been documented, based on the structure of this compound, thermal decomposition is likely to proceed through the cleavage of the C-S, C-F, S-H, and C-H bonds. Potential byproducts could include:

  • Fluorobenzene: Formed by the loss of the thiol group.

  • Thiophenol: Resulting from the cleavage of the C-F bond.

  • Benzenethiol: Another term for thiophenol.

  • Hydrogen Fluoride (B91410) (HF): A potential byproduct from the cleavage of the C-F bond.

  • Hydrogen Sulfide (H₂S): Can be formed from the thiol group.

  • Various organosulfur and organofluorine compounds: Resulting from secondary reactions of the initial decomposition fragments.

  • Carbon oxides (CO, CO₂) and soot: Under oxidative conditions.

Q3: Which analytical techniques are recommended for studying the thermal decomposition of this compound?

A combination of techniques is recommended for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the mass loss profile.[6]

  • Differential Scanning Calorimetry (DSC): To identify endothermic and exothermic events associated with decomposition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile and semi-volatile decomposition byproducts.[7]

  • Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): For evolved gas analysis to identify the gaseous byproducts in real-time.[8]

Q4: How does the atmosphere (inert vs. oxidative) affect the decomposition?

The atmosphere plays a crucial role in the decomposition pathway:

  • Inert Atmosphere (e.g., Nitrogen, Argon): Decomposition will primarily occur through pyrolysis (thermal cracking). The byproducts will be fragments of the original molecule.

  • Oxidative Atmosphere (e.g., Air, Oxygen): Decomposition will involve combustion, leading to the formation of oxidation products like carbon dioxide (CO₂), water (H₂O), sulfur dioxide (SO₂), and hydrogen fluoride (HF). Decomposition in an oxidative atmosphere often occurs at lower temperatures compared to an inert atmosphere.[8]

Troubleshooting Guides

Thermogravimetric Analysis (TGA)
Issue Possible Cause Solution
Abnormal fluctuations in the TG curve (sawtooth pattern) 1. Vibrations near the instrument.[9] 2. Clogged gas filter or blocked airflow.[9] 3. Contamination of the sample holder or furnace.1. Isolate the TGA from sources of vibration. 2. Check and replace the gas filter; ensure the exhaust path is clear.[9] 3. Clean the sample holder and furnace according to the manufacturer's instructions.
Sample holder falls off Degradation of the adhesive bonding the holder at very high temperatures (prolonged use >700°C).[10]Avoid exceeding the recommended operating temperature range for extended periods. Contact the instrument manufacturer for repair.
Inaccurate or irreproducible results 1. Inconsistent sample mass or packing. 2. Fluctuations in the purge gas flow rate. 3. Residue buildup on the sample support rod.[10]1. Use a consistent sample mass (typically 5-10 mg) and ensure uniform packing in the crucible. 2. Ensure a stable and correct purge gas flow rate.[6] 3. Periodically clean the support rod by heating it to a high temperature in an air or oxygen atmosphere to burn off residues.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Possible Cause Solution
Peak tailing or broadening 1. Active sites in the injector liner or column.[11] 2. Column overload. 3. Injector temperature too low.1. Use a deactivated inlet liner and a high-quality, inert GC column. Condition the column as per the manufacturer's guidelines.[11] 2. Dilute the sample or use a split injection.[11] 3. Increase the injector temperature in small increments.
Appearance of unexpected peaks (degradation products) Thermal degradation of the analyte in the hot injector.[12][13]1. Lower the injector temperature. 2. Use a deactivated liner. 3. Consider derivatization to a more thermally stable compound.
"Ghost peaks" in the chromatogram 1. Contamination of the syringe, liner, or carrier gas. 2. Septum bleed. 3. Carryover from a previous injection.[11]1. Regularly clean the syringe and replace the liner. Use high-purity carrier gas. 2. Replace the septum. 3. Run blank solvent injections between samples to flush the system.[11]
Poor separation of byproducts Inappropriate GC column or temperature program.1. Select a GC column with a stationary phase suitable for separating aromatic and sulfur-containing compounds. 2. Optimize the temperature program (e.g., slower ramp rate) to improve resolution.[12]

Hypothetical Data Presentation

Table 1: Hypothetical TGA Data for this compound
AtmosphereOnset Temperature (°C)Temperature of Maximum Decomposition Rate (°C)Mass Loss (%)
Nitrogen25028598
Air220260 (step 1), 450 (step 2)100
Table 2: Hypothetical GC-MS Analysis of Volatile Byproducts from Pyrolysis
Retention Time (min)Tentative Identificationm/z of Major Fragments
5.2Fluorobenzene96, 70
6.8Thiophenol110, 109, 66
8.1Diphenyl disulfide218, 185, 109
9.52-Fluorodiphenyl sulfide204, 185, 109

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with the desired atmosphere (e.g., nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to establish a stable baseline.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.

    • Determine the onset temperature of decomposition.

Protocol 2: Byproduct Identification by GC-MS

Objective: To identify the volatile and semi-volatile byproducts of the thermal decomposition of this compound.

Procedure:

  • Sample Decomposition:

    • Place a known amount of this compound in a pyrolysis tube or a sealed vial.

    • Heat the sample in an oven or a pyrolyzer at a temperature determined from the TGA data (e.g., just above the onset of decomposition).

    • Collect the volatile byproducts by either a headspace injection or by dissolving the residue in a suitable solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Inject an aliquot of the sample (headspace gas or solvent extract) into the GC-MS system.

    • Suggested GC conditions (starting point):

      • Injector Temperature: 250°C

      • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Suggested MS conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the chromatographic peaks.

    • Compare the mass spectrum of each peak with a mass spectral library (e.g., NIST) for tentative identification.

Visualizations

Thermal_Decomposition_Pathway This compound This compound Radical_Intermediates Radical_Intermediates This compound->Radical_Intermediates Heat Fluorobenzene Fluorobenzene Radical_Intermediates->Fluorobenzene Loss of SH• Thiophenol Thiophenol Radical_Intermediates->Thiophenol Loss of F• HF HF Radical_Intermediates->HF H2S H2S Radical_Intermediates->H2S Secondary_Products Secondary_Products Radical_Intermediates->Secondary_Products Recombination Diphenyl_disulfide Diphenyl_disulfide Secondary_Products->Diphenyl_disulfide 2-Fluorodiphenyl_sulfide 2-Fluorodiphenyl_sulfide Secondary_Products->2-Fluorodiphenyl_sulfide

Caption: Plausible thermal decomposition pathway of this compound.

Experimental_Workflow cluster_0 Thermal Analysis cluster_1 Byproduct Identification cluster_2 Data Interpretation TGA TGA Analysis Pyrolysis Controlled Pyrolysis TGA->Pyrolysis Determine Decomposition Temp. TGA_MS TGA-MS/FTIR TGA->TGA_MS DSC DSC Analysis Data_Analysis Data Analysis & Structure Elucidation DSC->Data_Analysis GCMS GC-MS Analysis Pyrolysis->GCMS GCMS->Data_Analysis TGA_MS->Data_Analysis

Caption: Experimental workflow for thermal decomposition studies.

Troubleshooting_GCMS Start Poor Chromatogram? Peak_Shape Peak Tailing/Broadening? Start->Peak_Shape Yes Ghost_Peaks Ghost Peaks? Start->Ghost_Peaks No Peak_Shape->Ghost_Peaks No Sol_Peak_Shape Check for active sites (liner, column). Lower sample concentration. Increase injector temp. Peak_Shape->Sol_Peak_Shape Yes Resolution Poor Resolution? Ghost_Peaks->Resolution No Sol_Ghost_Peaks Run blank solvent. Replace septum and liner. Check gas purity. Ghost_Peaks->Sol_Ghost_Peaks Yes Sol_Resolution Optimize temperature program (slower ramp). Use a different column. Resolution->Sol_Resolution Yes End Good Chromatogram Resolution->End No Sol_Peak_Shape->End Sol_Ghost_Peaks->End Sol_Resolution->End

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Validation & Comparative

A Comparative Guide to 2-Fluorothiophenol and 4-Fluorothiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the isomeric duo, 2-Fluorothiophenol and 4-Fluorothiophenol, this guide provides a comprehensive comparison of their physicochemical properties, reactivity, and applications in drug development. Leveraging experimental data, this document aims to equip researchers, scientists, and pharmaceutical professionals with the critical information needed for informed decision-making in their synthetic and developmental endeavors.

Introduction

This compound and 4-Fluorothiophenol are positional isomers of fluorinated thiophenol, compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the thiophenol scaffold imparts unique electronic properties, influencing the acidity of the thiol group, the nucleophilicity of the corresponding thiolate, and the overall reactivity of the molecule. The position of the fluorine substituent—ortho in this compound and para in 4-Fluorothiophenol—further fine-tunes these characteristics, leading to distinct behaviors in chemical reactions and biological systems. This guide presents a side-by-side comparison of these two isomers, supported by experimental data and detailed protocols, to elucidate their respective advantages and applications.

Physicochemical Properties: A Tale of Two Isomers

The physical and chemical properties of this compound and 4-Fluorothiophenol are summarized in the table below. While sharing the same molecular formula and weight, their structural differences lead to variations in boiling points, densities, and, most notably, their acidities.

PropertyThis compound4-Fluorothiophenol
CAS Number 2557-78-0371-42-6
Molecular Formula C₆H₅FSC₆H₅FS
Molecular Weight 128.17 g/mol 128.17 g/mol
Appearance Clear colorless to light yellow liquidClear colorless to light yellow liquid
Boiling Point 61-62 °C at 35 mmHg[1]164-168 °C
Density 1.20 g/mL at 25 °C[1]1.203 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.557[1]1.550[2]
Predicted pKa 6.00 ± 0.43[3]6.40 ± 0.10[2]

The lower predicted pKa of this compound (6.00) compared to 4-Fluorothiophenol (6.40) suggests that the ortho-isomer is a slightly stronger acid. This can be attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which is more pronounced at the adjacent ortho position, thereby stabilizing the resulting thiolate anion. While intramolecular hydrogen bonding between the ortho-fluorine and the thiol proton might be expected to decrease acidity, the inductive effect appears to be the dominant factor.[4][5]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 4-Fluorothiophenol, providing a basis for their identification and characterization.

¹H NMR Data (CDCl₃, 400 MHz)
ProtonThis compound (δ, ppm)4-Fluorothiophenol (δ, ppm)
-SH ~3.5 (s, 1H)~3.5 (s, 1H)
Aromatic H 6.9-7.3 (m, 4H)6.9-7.4 (m, 4H)
¹³C NMR Data (CDCl₃, 101 MHz)
CarbonThis compound (δ, ppm)4-Fluorothiophenol (δ, ppm)
C-S ~115 (d, J ≈ 21 Hz)~129
C-F ~162 (d, J ≈ 245 Hz)~161 (d, J ≈ 245 Hz)
Aromatic C ~115-136~115-134
FTIR Data (neat)
Vibrational ModeThis compound (cm⁻¹)4-Fluorothiophenol (cm⁻¹)
S-H stretch ~2550~2560
C-S stretch ~1077[1]~1090
C-F stretch ~1221, 1265[1]~1220
Aromatic C=C stretch ~1475, 1581[1]~1490, 1590

Reactivity and Electronic Effects

The reactivity of thiophenols is largely governed by the nucleophilicity of the thiolate anion. The acidity of the thiol plays a crucial role here; a more acidic thiol generates a more stable, and therefore less nucleophilic, conjugate base. Based on the predicted pKa values, the thiolate of 4-Fluorothiophenol is expected to be a slightly stronger nucleophile than that of this compound.

The electronic influence of the fluorine substituent can be further understood through Hammett constants. For a para-fluoro substituent, the Hammett constant (σₚ) is +0.06, indicating a weak electron-withdrawing effect. For an ortho-substituent, steric effects can also come into play, and a specific Hammett constant is not as straightforwardly applied. However, the greater acidity of the ortho-isomer suggests a stronger net electron-withdrawing effect at this position.

Applications in Drug Development

Both this compound and 4-Fluorothiophenol serve as crucial building blocks in the synthesis of pharmaceuticals. Their distinct reactivity profiles make them suitable for different synthetic strategies.

This compound in the Synthesis of Metopimazine

This compound is a key intermediate in the synthesis of Metopimazine, a phenothiazine-based antiemetic drug.[1] The synthesis involves a nucleophilic aromatic substitution reaction where the thiol group of this compound displaces a chlorine atom on an activated aromatic ring.

Metopimazine_Synthesis_Workflow A This compound C 2-(2-Fluorophenylthio)-5- (methylsulfonyl)nitrobenzene A->C B o-Nitro-p-methylsulfonyl chlorobenzene (B131634) B->C D 2-(2-Fluorophenylthio)-5- (methylsulfonyl)aniline C->D Reduction E 2-Methanesulfonyl- 10H-phenothiazine D->E Cyclization F Metopimazine E->F Multi-step functionalization

Fig. 1: Synthetic workflow for Metopimazine.
4-Fluorothiophenol in the Synthesis of Bicalutamide

4-Fluorothiophenol is a vital precursor in the manufacture of Bicalutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer. The synthesis involves the ring-opening of an epoxide by the thiolate of 4-fluorothiophenol.[6][7]

Bicalutamide_Synthesis_Workflow A 4-Fluorothiophenol C Methyl 2-hydroxy-2-methyl-3- (4-fluorophenylthio)propionate A->C B Methyl 2-methylglycidate B->C D 2-Hydroxy-2-methyl-3- (4-fluorophenylthio)propionic acid C->D Hydrolysis F N-[4-Cyano-3-(trifluoromethyl)phenyl]-3- [(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide D->F E 4-Cyano-3-(trifluoromethyl)aniline E->F G Bicalutamide F->G Oxidation

Fig. 2: Synthetic workflow for Bicalutamide.

Experimental Protocols

Synthesis of 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene (Intermediate for Metopimazine)

Materials:

  • This compound

  • o-Nitro-p-methylsulfonyl chlorobenzene

  • Acetone

  • Anhydrous potassium carbonate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and o-nitro-p-methylsulfonyl chlorobenzene (1.0 eq) in acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(2-fluorophenylthio)-5-(methylsulfonyl)nitrobenzene.

Synthesis of 2-Hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid (Intermediate for Bicalutamide)[6][7]

Materials:

Procedure:

  • In a round-bottom flask, add 4-Fluorothiophenol (1.0 eq), methyl 2-methylglycidate (1.05 eq), and a catalytic amount of potassium bicarbonate in water.

  • Stir the mixture at 55-60 °C for 1-2 hours. Monitor the formation of the intermediate ester by TLC.

  • Add 30% sodium hydroxide solution (1.1 eq) to the reaction mixture and continue heating at 60 °C for 1 hour to hydrolyze the ester.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Extract the product with toluene. The resulting toluene solution of 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid can be used in the subsequent step without further purification.

Conclusion

This compound and 4-Fluorothiophenol, while structurally similar, exhibit notable differences in their physicochemical properties and reactivity, primarily stemming from the position of the fluorine atom. This compound is a slightly stronger acid, which can be attributed to the proximity of the electron-withdrawing fluorine atom to the thiol group. Conversely, the thiolate of 4-Fluorothiophenol is predicted to be a slightly better nucleophile.

These subtle yet significant differences make them uniquely suited for different applications in drug synthesis. The choice between these two isomers will depend on the specific reaction mechanism and the desired electronic properties of the target molecule. This guide provides the foundational data and experimental context to aid researchers in making this critical selection, thereby facilitating the efficient and strategic development of novel therapeutics.

References

A Comparative Guide to the Reactivity of Fluorinated Thiophenols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated thiophenols is critical for their application in organic synthesis, particularly in the construction of pharmaceuticals and functional materials. The strategic incorporation of fluorine atoms onto the thiophenol scaffold dramatically alters its electronic properties, thereby influencing its acidity, nucleophilicity, and reactivity in key chemical transformations. This guide provides an objective comparison of the performance of various fluorinated thiophenols against each other and the parent thiophenol, supported by experimental data.

The reactivity of a thiophenol is primarily governed by the ease of deprotonation to form the corresponding thiophenolate anion and the nucleophilicity of that anion. Electron-withdrawing fluorine atoms increase the acidity of the thiol proton (lower pKa), leading to a more stable, and consequently less nucleophilic, thiophenolate.[1] This guide will explore this relationship through quantitative data on acidity and reaction kinetics, providing a framework for selecting the appropriate fluorinated thiophenol for a given synthetic challenge.

Comparative Acidity of Fluorinated Thiophenols

The acidity of thiophenols, quantified by their pKa values, is a fundamental indicator of their reactivity. A lower pKa value signifies a more acidic thiol, which readily forms the thiophenolate anion required for many reactions. However, this increased acidity also implies a more stable and less reactive conjugate base. The table below summarizes the experimental pKa values for a range of fluorinated thiophenols, illustrating the potent effect of fluorine substitution.

Thiophenol DerivativepKaEffect of Fluorine Substitution
Thiophenol6.62Reference compound.
4-Fluorothiophenol6.40 (Predicted)The single fluorine atom acts as a weak electron-withdrawing group, slightly increasing acidity.[1]
2,4-Difluorothiophenol~6.1 (Estimated)Increased acidity due to two electron-withdrawing fluorine atoms.
3,4-Dichloro-5-fluorothiophenol~5.07 (Estimated)The combined electron-withdrawing effects of two chlorine atoms and a fluorine atom significantly increase acidity.[1]
Pentafluorothiophenol2.68The five highly electronegative fluorine atoms render this one of the most acidic thiophenols.

Note: Some pKa values are predicted or estimated based on related structures and substituent effects due to the limited availability of experimental data for all compounds.

Comparative Nucleophilicity in Chemical Reactions

The nucleophilicity of the thiophenolate anion is a crucial parameter determining its reaction rate. This is often evaluated through kinetic studies of well-defined reactions. The data presented below are second-order rate constants for the reaction of various substituted thiophenolates with a reference electrophile, providing a quantitative measure of their nucleophilic reactivity.

Nucleophilic Aromatic Substitution (SNAr) Kinetics

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of complex aromatic molecules. The reactivity of thiophenolates in these reactions is highly dependent on the electronic nature of the aromatic ring. The following table presents kinetic data for the reaction of substituted thiophenolates with quinone methides, which serve as a model for SNAr-type reactivity.

Thiophenolate DerivativeSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Relative Reactivity
4-Methoxythiophenolate1.15 x 10⁵Highest reactivity (electron-donating group).
4-Methylthiophenolate6.46 x 10⁴High reactivity.
Thiophenolate2.63 x 10⁴Reference reactivity.
4-Fluorothiophenolate1.35 x 10⁴Reduced reactivity due to the electron-withdrawing fluorine.
4-Chlorothiophenolate1.15 x 10⁴Similar reactivity to the fluoro-substituted analogue.
4-Bromothiophenolate1.17 x 10⁴Similar reactivity to the fluoro- and chloro-substituted analogues.
4-Cyanothiophenolate1.10 x 10²Significantly reduced reactivity (strong electron-withdrawing group).
4-Nitrothiophenolate3.55 x 10¹Lowest reactivity (very strong electron-withdrawing group).

This data clearly demonstrates that electron-withdrawing groups, including fluorine, decrease the nucleophilicity of the thiophenolate anion. While 4-fluorothiophenolate is less reactive than the parent thiophenolate, it is still a potent nucleophile, offering a balance between reactivity and the beneficial properties conferred by fluorine.

Experimental Protocols

Reproducible and accurate experimental data is the foundation of comparative analysis. Below are detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a thiophenol derivative in an aqueous or mixed-solvent system.

Materials:

  • Thiophenol derivative

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining constant ionic strength

  • Suitable solvent (e.g., deionized water, ethanol (B145695)/water mixture)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Prepare a solution of the thiophenol derivative (e.g., 1 mM) in the chosen solvent system. If the compound is not readily soluble in water, a co-solvent like ethanol can be used.

  • Add the KCl solution to maintain a constant ionic strength.

  • If the sample is acidic, titrate with the standardized NaOH solution. If the sample is basic, titrate with the standardized HCl solution.

  • Add the titrant in small increments, allowing the pH to stabilize before recording the pH and the volume of titrant added.

  • Continue the titration until the pH change upon addition of titrant becomes negligible, ensuring the full titration curve is captured.

  • Plot the recorded pH values against the volume of titrant added.

  • The pKa is determined as the pH at the half-equivalence point of the titration curve.

Determination of Second-Order Rate Constants for SNAr Reactions

Objective: To determine the second-order rate constant for the reaction of a thiophenolate with an electrophile (e.g., a quinone methide or an activated aryl halide).

Materials:

  • Substituted thiophenol

  • Electrophile (e.g., 1-chloro-2,4-dinitrobenzene)

  • Non-nucleophilic base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer, preferably with a stopped-flow apparatus for fast reactions.

  • Syringes for rapid mixing (if using a standard spectrophotometer for slower reactions)

Procedure:

  • Prepare stock solutions of the thiophenol, the electrophile, and the base in the chosen solvent.

  • The reaction is typically carried out under pseudo-first-order conditions, with the thiophenolate in large excess (at least 10-fold) over the electrophile.

  • The thiophenolate is generated in situ by mixing the thiophenol and the base.

  • The reaction is initiated by rapidly mixing the solution of the electrophile with the solution of the pre-formed thiophenolate.

  • The progress of the reaction is monitored by following the change in absorbance of a reactant or product at a specific wavelength using the UV-Vis spectrophotometer. For example, the disappearance of the electrophile or the appearance of the product can be monitored.

  • The observed pseudo-first-order rate constant (k_obs) is obtained by fitting the absorbance versus time data to a single exponential decay or rise equation.

  • To determine the second-order rate constant (k), the experiment is repeated with several different concentrations of the excess thiophenolate.

  • A plot of k_obs versus the concentration of the thiophenolate will yield a straight line, and the slope of this line is the second-order rate constant, k.

Visualizing Reaction Mechanisms

To further understand the reactivity of fluorinated thiophenols, it is instructive to visualize the reaction pathways in which they participate. The following diagrams, generated using Graphviz, illustrate the mechanisms of Nucleophilic Aromatic Substitution (SNAr) and a plausible pathway for oxidative coupling.

SNAr_Mechanism Reactants Aryl-F + R-S⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining step) Products Aryl-S-R + F⁻ Meisenheimer->Products Elimination of Leaving Group Oxidative_Coupling Thiophenol 2 R-SH Thiolate 2 R-S⁻ Thiophenol->Thiolate -2H⁺ Thiyl_Radical 2 R-S• Thiolate->Thiyl_Radical Single Electron Transfer Oxidant Oxidant (e.g., O₂, I₂) Disulfide R-S-S-R Thiyl_Radical->Disulfide Radical Coupling Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant Accepts 2e⁻

References

A Comparative Analysis of 2-Fluorothiophenol and Other Ortho-Substituted Thiophenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, reactivity, and antioxidant potential of ortho-substituted thiophenols, providing essential data for their application in synthetic chemistry and drug discovery.

Ortho-substituted thiophenols are a critical class of reagents and building blocks in the pharmaceutical and agrochemical industries. The nature of the substituent at the ortho position significantly modulates the electronic properties and reactivity of the thiol group, influencing reaction outcomes and the biological activity of resulting molecules. This guide provides a comparative analysis of 2-fluorothiophenol against other common ortho-substituted thiophenols, including chloro, bromo, iodo, methyl, and methoxy (B1213986) derivatives.

Physicochemical Properties: A Quantitative Comparison

The electronic nature of the ortho-substituent directly impacts the physicochemical properties of the thiophenol molecule. Halogens, being electron-withdrawing, and alkyl/alkoxy groups, being electron-donating, exert distinct inductive and resonance effects. These effects are reflected in properties such as acidity (pKa), boiling point, and density.

CompoundOrtho-SubstituentMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)pKa (Predicted)
This compound -F128.17[1][2]162.7[1]1.2[1][3]6.00[4][5]
2-Chlorothiophenol -Cl144.62[6][7]205-206[6][7]1.275[6][7]5.90[7][8]
2-Bromothiophenol -Br189.07128-130 (at 25 mmHg)[9]1.573[9]-
2-Iodothiophenol (B3069315) -I236.08[10][11]119.5 (at 11 Torr)[10][11][12]1.901 (Predicted)[11][12]5.96[10][11][12]
2-Methylthiophenol -CH₃124.20[13]195[13]1.054[13][14]6.64[13]
2-Methoxythiophenol -OCH₃140.20[15][16]99 (at 8 mmHg)[15][16]1.152[15][16]-

Reactivity Comparison: Nucleophilicity, Cross-Coupling, and Oxidation

The reactivity of ortho-substituted thiophenols is a key consideration in their synthetic applications. The electron density on the sulfur atom, governed by the ortho-substituent, dictates its nucleophilicity and susceptibility to oxidation.

Nucleophilic Reactivity: The nucleophilicity of the thiolate anion is crucial for reactions such as S-alkylation and S-arylation. Generally, electron-donating groups (like -CH₃ and -OCH₃) increase the electron density on the sulfur, enhancing its nucleophilicity. Conversely, electron-withdrawing halogens decrease nucleophilicity. Therefore, the expected order of nucleophilicity is:

2-Methoxythiophenol > 2-Methylthiophenol > this compound > 2-Chlorothiophenol > 2-Bromothiophenol > 2-Iodothiophenol.

This trend is consistent with the Hard and Soft Acids and Bases (HSAB) principle, which classifies thiols as soft bases.[2][4] Their reactivity with soft electrophiles is a key aspect of their synthetic utility.

Metal-Catalyzed Cross-Coupling Reactions: Ortho-halo-substituted thiophenols are valuable substrates for intramolecular cross-coupling reactions to synthesize benzothiophenes, a common scaffold in medicinal chemistry. The reactivity of the carbon-halogen bond in reactions like the Suzuki-Miyaura coupling generally increases down the group: C-I > C-Br > C-Cl > C-F. This makes 2-iodothiophenol a highly reactive precursor for such transformations.

Suzuki_Miyaura_Coupling A Pd(0) Catalyst C Oxidative Addition A->C B Ortho-Halothiophenol (Ar-X-SH) B->C D Ar-Pd(II)-X Complex C->D G Transmetalation D->G E Organoboron Reagent (R-B(OR)₂) E->G F Base F->G H Ar-Pd(II)-R Complex G->H I Reductive Elimination H->I I->A Regenerates J Coupled Product (Ar-R) I->J

General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Antioxidant Activity

Thiophenols are known to be effective antioxidants, primarily acting as radical scavengers. Their antioxidant potential can be quantified by their oxidation potential and their ability to scavenge stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Thiophenols generally exhibit lower oxidation potentials than their corresponding phenols, indicating they are more easily oxidized and thus potentially better antioxidants in certain contexts.

CompoundOxidation Potential (Ep) vs. Ag/AgCl
Thiophenol Analogues+186 mV to +271 mV[12]
Phenol Analogues+291 mV to +351 mV[12]

The antioxidant activity is influenced by the electronic nature of the substituents. Electron-donating groups are expected to enhance antioxidant activity by stabilizing the resulting thiyl radical.

Experimental Protocols

Comparative Antioxidant Activity Assessment using the DPPH Assay

This protocol outlines a general procedure for comparing the radical scavenging activity of different ortho-substituted thiophenols.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Ortho-substituted thiophenols (this compound, 2-Chlorothiophenol, etc.)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Thiophenol solutions: Prepare stock solutions of each thiophenol in methanol at a concentration of 1 mg/mL. From these, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay:

    • In a 96-well microplate, add 100 µL of each thiophenol dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the respective thiophenol dilution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the thiophenol.

DPPH_Assay_Workflow A Prepare 0.1 mM DPPH in Methanol C Add 100 µL DPPH and 100 µL Sample to 96-well Plate A->C B Prepare Serial Dilutions of Thiophenol Samples B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

Experimental workflow for the DPPH radical scavenging assay.

Conclusion

The choice of an ortho-substituted thiophenol in drug development and organic synthesis is a critical decision that impacts reactivity, yield, and the properties of the final product. This compound offers a unique combination of properties due to the high electronegativity of fluorine, influencing its acidity and reactivity. In comparison, other halo-substituted thiophenols provide a gradient of reactivity in cross-coupling reactions, while alkyl and alkoxy-substituted thiophenols offer enhanced nucleophilicity. A thorough understanding of the quantitative data presented in this guide will enable researchers to make informed decisions in the selection of the most appropriate ortho-substituted thiophenol for their specific application.

References

A Comparative Guide to Computational and Experimental Data for 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of available experimental data and computational approaches for the characterization of 2-Fluorothiophenol (CAS No: 2557-78-0). As a key intermediate in pharmaceutical development and organic synthesis, a thorough understanding of its physicochemical and spectroscopic properties is essential. This document summarizes key data in structured tables, outlines standard experimental protocols, and visualizes the data comparison workflow.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental data for this compound and list the common computational methods used for its theoretical analysis. While specific calculated values for spectroscopic data were not located in the searched literature, the methodologies cited are industry-standard for providing theoretical benchmarks.

Table 1: Physical and Chemical Properties

PropertyExperimental ValueComputational Approach
Molecular Formula C₆H₅FSN/A
Molecular Weight 128.17 g/mol 128.17 g/mol (Calculated)[1]
Boiling Point 61-62 °C / 35 mmHg[2][3]Not applicable
Density 1.2 g/mL at 25 °C[2][3]Not applicable
Refractive Index n20/D 1.557[2][3]Not applicable
Conformational Stability Not directly measuredAb initio calculations (MP2/6-311++G(2d,2p)) predict two planar conformers: cis and trans. The cis conformer is predicted to be more stable.[2]

Table 2: Spectroscopic Data

Spectrum TypeExperimental Data HighlightsTypical Computational MethodCalculated Values
¹H NMR Spectrum available.[4]GIAO method with DFT (e.g., B3LYP/6-311G(d,p))Not explicitly found in search results.
Mass Spec (GC-MS) Top Peaks (m/z): 128, 108, 83.[5]N/ANot applicable
Infrared (FTIR) C=C stretch: 1581, 1475 cm⁻¹C-F stretch: 1265, 1221 cm⁻¹C-S stretch: 1077 cm⁻¹DFT (e.g., B3LYP/6-311++G) with scaling factors.[2][6] Not explicitly found in search results.
Raman (FT-Raman) Spectrum available.[5]DFT (e.g., B3LYP/6-311++G)Not explicitly found in search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific data. Below are standard protocols for the key analytical techniques used to characterize this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule based on their absorption of infrared radiation.

  • Method: Attenuated Total Reflectance (ATR)

    • Instrument Setup: The FTIR spectrometer is set to the desired spectral range, typically 4000 to 400 cm⁻¹ for organic compounds. A background spectrum of the clean, empty ATR crystal (commonly diamond or germanium) is collected.

    • Sample Application: A single drop of neat this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage.

    • Data Acquisition: The IR beam is directed through the crystal, where it interacts with the sample at the surface. The resulting interferogram is recorded.

    • Processing: A Fourier transform is applied to the interferogram to convert it into an absorption spectrum (transmittance vs. wavenumber). The background spectrum is automatically subtracted from the sample spectrum to remove environmental interference (e.g., from CO₂ and water vapor).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates components of a mixture and provides structural information based on their mass-to-charge ratio.

  • Method: Liquid Injection GC-MS

    • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane. A typical concentration is approximately 10 µg/mL.[7] The solution is filtered to remove any particulate matter.

    • Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column) is coupled to a mass spectrometer. The injector and GC oven temperatures are programmed to ensure vaporization and separation. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 30-300).

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated GC inlet, where it is vaporized.

    • Separation & Analysis: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and column affinity. As this compound elutes from the column, it enters the mass spectrometer, is ionized (typically by electron ionization), and the resulting fragments are detected.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei.

  • Method: Solution-State NMR

    • Sample Preparation: Approximately 2-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

    • Filtration: The solution is filtered through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube to remove any dust or particulate matter.[8]

    • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is "shimmed" to achieve homogeneity. A standard ¹H NMR pulse sequence is run to acquire the free induction decay (FID) signal.

    • Processing: A Fourier transform is applied to the FID to generate the final NMR spectrum, showing signal intensity versus chemical shift (in ppm).

Visualization of Data Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental results with computational predictions in the analysis of a molecule like this compound.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Chemical Sample (this compound) exp_ftir FTIR Spectroscopy exp_sample->exp_ftir exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Data (Spectra, m/z, etc.) exp_ftir->exp_data exp_nmr->exp_data exp_ms->exp_data compare Data Comparison & Analysis exp_data->compare  Experimental Results comp_mol Molecular Structure (In Silico) comp_dft Quantum Chemistry Calculation (e.g., DFT B3LYP/6-311++G**) comp_mol->comp_dft comp_freq Predict Frequencies comp_dft->comp_freq comp_nmr Predict NMR Shifts comp_dft->comp_nmr comp_data Calculated Data (Frequencies, Shifts) comp_freq->comp_data comp_nmr->comp_data comp_data->compare  Theoretical Predictions report Publication / Report compare->report

Caption: Workflow for comparing experimental and computational data.

References

A Comparative Guide to Isomeric Purity Analysis of Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of fluorothiophenol is a critical step in chemical synthesis and pharmaceutical development. The presence of positional isomers (2-fluorothiophenol, 3-fluorothiophenol, and 4-fluorothiophenol) can significantly impact reaction outcomes, biological activity, and the safety profile of final products. This guide provides an objective comparison of the three primary analytical techniques for quantifying the isomeric purity of fluorothiophenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Comparison of Analytical Techniques

The selection of an optimal analytical method hinges on various factors, including the required sensitivity, selectivity, sample throughput, and the specific information needed (e.g., quantification vs. structural confirmation). Below is a summary of the performance characteristics of HPLC, GC-MS, and NMR for the analysis of fluorothiophenol isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.Differentiation of isomers based on the distinct chemical environments of their atomic nuclei in a magnetic field.
Primary Use High-throughput quantitative analysis and purification.High-sensitivity quantitative analysis and impurity identification.Structural elucidation and quantification without the need for reference standards for each isomer.
Sample Volatility Not required. Suitable for a wide range of compounds.Required. Analytes must be volatile and thermally stable.Not required.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~1 - 5% of the major component for quantification
Limit of Quantification (LOQ) ~0.3 - 3 µg/mL~0.03 - 0.3 µg/mL~2 - 10% of the major component for quantification
Analysis Time Typically 10 - 30 minutes per sample.Typically 15 - 40 minutes per sample.Typically 5 - 20 minutes per sample.
Strengths Robust, versatile, and widely available. Excellent for routine quality control.High sensitivity and specificity, providing structural information for impurity identification.Non-destructive, provides unambiguous structural information, and can be quantitative without individual isomer standards.
Limitations May require method development to achieve baseline separation.Requires derivatization for non-volatile thiols and can have thermal degradation issues.Lower sensitivity compared to chromatographic methods.

Quantitative Data Comparison

The following tables summarize representative experimental data for the analysis of a hypothetical sample containing a mixture of this compound, 3-fluorothiophenol, and 4-fluorothiophenol (B130044) using HPLC, GC-MS, and NMR.

HPLC Analysis

Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size Mobile Phase: 60:40 (v/v) Acetonitrile:Water Flow Rate: 1.0 mL/min Detection: UV at 254 nm

IsomerRetention Time (min)Peak AreaResolution (Rs)
3-Fluorothiophenol8.215,800-
This compound9.516,2002.1
4-Fluorothiophenol10.81,250,0002.3
GC-MS Analysis

Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness Carrier Gas: Helium Injection Mode: Split (10:1) Temperature Program: 50°C (2 min), ramp to 250°C at 10°C/min

IsomerRetention Time (min)Peak AreaSignal-to-Noise (S/N)
This compound12.125,500850
3-Fluorothiophenol12.524,900830
4-Fluorothiophenol12.91,980,000>10000
¹⁹F NMR Analysis

Spectrometer: 400 MHz Solvent: CDCl₃ Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm

IsomerChemical Shift (δ, ppm)Relative Integral
This compound-112.51.0
3-Fluorothiophenol-115.81.0
4-Fluorothiophenol-119.2100.0

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

HPLC Method
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the fluorothiophenol sample and transfer it to a 10 mL volumetric flask.

    • Dissolve the sample in the mobile phase (60:40 Acetonitrile:Water) and dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Pentafluorophenyl (PFP) column (4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the fluorothiophenol isomers based on their retention times.

    • Calculate the percentage of each isomer based on the peak area.

GC-MS Method
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the fluorothiophenol sample in dichloromethane.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • HP-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 10:1.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Hold at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Mode: Full Scan.

  • Data Analysis:

    • Identify isomers based on retention time and mass spectra.

    • Quantify by comparing the integrated peak area of each isomer.

NMR Spectroscopy Method
  • Sample Preparation:

    • Dissolve 10-20 mg of the fluorothiophenol sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • 400 MHz NMR spectrometer equipped with a fluorine probe.

  • ¹⁹F NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16-64 (depending on sample concentration).

  • Data Analysis:

    • Process the Free Induction Decay (FID) with an appropriate window function.

    • Integrate the signals corresponding to each fluorothiophenol isomer.

    • The relative percentage of each isomer is directly proportional to its integral value.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on PFP Column analysis1->analysis2 analysis3 UV Detection (254 nm) analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Isomer Percentages data1->data2

Caption: Workflow for HPLC analysis of fluorothiophenol isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution prep2 Dilute to Working Concentration prep1->prep2 analysis1 Inject into GC prep2->analysis1 analysis2 Separation on HP-5ms Column analysis1->analysis2 analysis3 Mass Spectrometry Detection analysis2->analysis3 data1 Identify by Retention Time and Mass Spectrum analysis3->data1 data2 Quantify by Peak Area data1->data2

Caption: Workflow for GC-MS analysis of fluorothiophenol isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 analysis1 Acquire 19F NMR Spectrum prep2->analysis1 data1 Process FID analysis1->data1 data2 Integrate Signals data1->data2 data3 Determine Relative Isomer Ratios data2->data3

Caption: Workflow for NMR analysis of fluorothiophenol isomers.

Decision_Tree start Start: Isomeric Purity Analysis of Fluorothiophenol q1 Need for structural confirmation? start->q1 q2 Trace level quantification required? q1->q2 No nmr Use NMR Spectroscopy q1->nmr Yes q3 High-throughput screening needed? q2->q3 No gcms Use GC-MS q2->gcms Yes hplc Use HPLC q3->hplc Yes q3->hplc No (General Purpose)

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of an analytical technique for the isomeric purity analysis of fluorothiophenol is a critical decision that should be based on the specific analytical requirements. HPLC is a robust and versatile method, ideal for routine quality control and quantification at moderate concentration levels. GC-MS provides unparalleled sensitivity and specificity, making it the method of choice for trace-level analysis and when structural confirmation of the isomers is required. NMR spectroscopy offers a powerful, non-destructive alternative for structural elucidation and direct quantification without the need for individual isomer standards, which is particularly advantageous in research and development settings where reference materials may not be readily available. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and purity of their fluorothiophenol-containing products.

A Comparative Guide to Catalysts for 2-Fluorothiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient formation of carbon-sulfur (C-S) bonds is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. 2-Fluorothiophenol is a key building block in this context, and the choice of catalyst for its reactions can significantly impact yield, selectivity, and reaction conditions. This guide provides a comparative analysis of common catalytic systems for the S-arylation of this compound, supported by experimental data and detailed protocols.

The cross-coupling of this compound with aryl halides is a powerful method for the synthesis of 2-fluorophenyl aryl sulfides. The most prominent catalytic systems for this transformation are based on palladium and copper, each with its own set of advantages and disadvantages. Palladium catalysts, often employed in Buchwald-Hartwig amination-type C-S coupling, are known for their high reactivity and broad substrate scope. Copper-catalyzed systems, reminiscent of the Ullmann condensation, offer a more economical alternative.

Comparative Performance of Catalysts

To illustrate the differences in catalytic performance, the S-arylation of this compound with 4-iodotoluene (B166478) to produce 2-fluoro-4'-methyl-diphenyl sulfide (B99878) is presented as a model reaction. The following table summarizes typical results obtained with representative palladium and copper catalyst systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Palladium-based
Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Cs₂CO₃Toluene (B28343)1101292
Pd(OAc)₂ (2 mol%)Josiphos (4 mol%)K₃PO₄Dioxane1001888
Copper-based
CuI (10 mol%)1,10-Phenanthroline (20 mol%)K₂CO₃DMF1202485
CuI (5 mol%)L-proline (20 mol%)Cs₂CO₃DMSO1102478

Note: The data presented are representative and compiled from various sources. Actual yields may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

Detailed methodologies for the palladium- and copper-catalyzed S-arylation of this compound are provided below. These protocols serve as a starting point for reaction optimization.

Palladium-Catalyzed S-Arylation (Buchwald-Hartwig Type)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 mmol), 4-iodotoluene (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • The reaction mixture is stirred at 110 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Copper-Catalyzed S-Arylation (Ullmann Type)

Procedure:

  • To a round-bottom flask, add CuI (0.1 mmol, 10 mol%), 1,10-Phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • The flask is evacuated and backfilled with argon.

  • Add this compound (1.0 mmol), 4-iodotoluene (1.2 mmol), and DMF (5 mL).

  • The reaction mixture is heated to 120 °C and stirred for 24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash chromatography.

Reaction Pathways and Workflow

The selection of a catalytic system often depends on the desired outcome and the available resources. The following diagrams illustrate the generalized catalytic cycles for palladium- and copper-catalyzed C-S cross-coupling reactions and a typical experimental workflow for catalyst screening.

G cluster_pd Palladium-Catalyzed Cycle cluster_cu Copper-Catalyzed Cycle pd0 Pd(0)L pd_oxidative Ar-Pd(II)(X)L pd0->pd_oxidative Oxidative Addition (Ar-X) pd_thiolate Ar-Pd(II)(SAr')L pd_oxidative->pd_thiolate Thiolate Exchange (Ar'SH, Base) pd_thiolate->pd0 product_pd Ar-SAr' pd_thiolate->product_pd Reductive Elimination cu1 Cu(I)X cu_thiolate Cu(I)SAr' cu1->cu_thiolate Thiolate Exchange (Ar'SH, Base) cu_oxidative Ar-Cu(III)(X)(SAr') cu_thiolate->cu_oxidative Oxidative Addition (Ar-X) cu_oxidative->cu1 product_cu Ar-SAr' cu_oxidative->product_cu Reductive Elimination

Catalytic Cycles for C-S Cross-Coupling

G start Define Reaction: This compound + Aryl Halide catalyst_selection Select Catalysts for Screening (e.g., Pd, Cu, Ni sources) start->catalyst_selection ligand_selection Select Ligands for Screening (e.g., Phosphines, N-heterocycles) start->ligand_selection reaction_setup Set up Parallel Reactions (Varying catalyst, ligand, base, solvent, temp.) catalyst_selection->reaction_setup ligand_selection->reaction_setup analysis Reaction Monitoring and Analysis (e.g., GC-MS, LC-MS, NMR) reaction_setup->analysis data_compilation Compile Data (Yield, Selectivity, Reaction Time) analysis->data_compilation optimization Further Optimization of Lead Conditions data_compilation->optimization

Experimental Workflow for Catalyst Screening

A Comparative Guide to the Synthesis of 2-Fluorothiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of four prominent synthetic routes to 2-Fluorothiophenol, a critical intermediate in the pharmaceutical and fine chemical industries. The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most suitable synthetic strategy for their specific needs. The comparison focuses on key performance indicators such as reaction yield, purity, and the complexity of the experimental procedures.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for this compound is a multifactorial decision, balancing considerations of yield, purity, cost of starting materials, and scalability. The following table summarizes the quantitative data for the four benchmarked methods.

ParameterMethod 1: Reduction of 2-Fluorobenzenesulfonyl ChlorideMethod 2: From 2-FluoronitrobenzeneMethod 3: From 2-Fluoroaniline via DiazotizationMethod 4: Newman-Kwart Rearrangement
Starting Material 2-Fluorobenzenesulfonyl chloride2-Fluoronitrobenzene2-Fluoroaniline2-Fluorophenol
Key Reagents Zinc dust, Sulfuric acidSodium hydrosulfide (B80085)Sodium nitrite (B80452), Potassium ethyl xanthate, NaOHDimethylthiocarbamoyl chloride, NaOH
Overall Yield ~70-75%~60-70%~65-75%~70-80%
Purity High (>98%)Moderate to High (>97%)High (>98%)High (>98%)
Reaction Temperature 0°C to reflux100-150°C0-5°C (diazotization), Reflux (hydrolysis)200-250°C (thermal) or ~100°C (catalyzed)
Reaction Time 4-6 hours6-10 hours4-6 hours8-12 hours (multi-step)
Key Advantages Readily available starting material, straightforward procedure.Utilizes a common starting material.Well-established and reliable method.Avoids the use of malodorous thiols in early steps.
Key Disadvantages Use of strong acid, potential for metal waste.High reaction temperatures, potential for side products.Diazonium salts can be unstable.Multi-step process, high temperatures required for thermal rearrangement.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the precursor relationships for the different synthetic routes to this compound.

G cluster_0 Starting Materials cluster_1 Intermediates Fluorobenzene Fluorobenzene 2-Fluorobenzenesulfonyl chloride 2-Fluorobenzenesulfonyl chloride Fluorobenzene->2-Fluorobenzenesulfonyl chloride 2-Chloronitrobenzene 2-Chloronitrobenzene 2-Fluoronitrobenzene 2-Fluoronitrobenzene 2-Chloronitrobenzene->2-Fluoronitrobenzene 2-Fluoroaniline 2-Fluoroaniline 2-Fluorobenzenediazonium salt 2-Fluorobenzenediazonium salt 2-Fluoroaniline->2-Fluorobenzenediazonium salt 2-Fluorophenol 2-Fluorophenol O-(2-Fluorophenyl) dimethylthiocarbamate O-(2-Fluorophenyl) dimethylthiocarbamate 2-Fluorophenol->O-(2-Fluorophenyl) dimethylthiocarbamate This compound This compound 2-Fluorobenzenesulfonyl chloride->this compound Method 1 2-Fluoronitrobenzene->this compound Method 2 2-Fluorobenzenediazonium salt->this compound Method 3 S-(2-Fluorophenyl) dimethylthiocarbamate S-(2-Fluorophenyl) dimethylthiocarbamate O-(2-Fluorophenyl) dimethylthiocarbamate->S-(2-Fluorophenyl) dimethylthiocarbamate S-(2-Fluorophenyl) dimethylthiocarbamate->this compound Method 4

Caption: Precursor relationships for the synthesis of this compound.

Experimental Protocols

Method 1: Reduction of 2-Fluorobenzenesulfonyl Chloride

This method is a classic and effective way to produce thiophenols from their corresponding sulfonyl chlorides. The procedure is adapted from a reliable Organic Syntheses protocol.[1]

Workflow:

G A Suspend Zinc Dust in Water B Add 2-Fluorobenzenesulfonyl Chloride A->B C Slowly Add Sulfuric Acid B->C D Reflux Reaction Mixture C->D E Steam Distill Product D->E F Separate and Dry E->F G Vacuum Distill F->G H This compound G->H

Caption: Workflow for the reduction of 2-fluorobenzenesulfonyl chloride.

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a suspension of zinc dust (150 g, 2.3 mol) in water (500 mL) is prepared.

  • 2-Fluorobenzenesulfonyl chloride (200 g, 1.03 mol) is added to the stirred suspension.

  • The mixture is cooled in an ice bath to below 10°C. Concentrated sulfuric acid (400 g, 4.08 mol) is added dropwise at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • The reaction mixture is then subjected to steam distillation. The distillate is collected, and the organic layer is separated.

  • The organic layer is washed with brine (2 x 100 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Method 2: Synthesis from 2-Fluoronitrobenzene

This route involves the nucleophilic aromatic substitution of the nitro group with a hydrosulfide, followed by reduction.

Workflow:

G A Dissolve Sodium Hydrosulfide in DMF B Add 2-Fluoronitrobenzene A->B C Heat Reaction Mixture B->C D Cool and Acidify C->D E Extract with Ether D->E F Wash and Dry E->F G Vacuum Distill F->G H This compound G->H

Caption: Workflow for the synthesis from 2-fluoronitrobenzene.

Procedure:

  • A solution of sodium hydrosulfide hydrate (B1144303) (112 g, 1.5 mol) in N,N-dimethylformamide (DMF, 500 mL) is prepared in a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.

  • 2-Fluoronitrobenzene (141 g, 1.0 mol) is added to the solution.

  • The reaction mixture is heated to 120-130°C for 4-6 hours. The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into a mixture of ice (500 g) and concentrated hydrochloric acid (150 mL).

  • The aqueous mixture is extracted with diethyl ether (3 x 200 mL).

  • The combined organic layers are washed with water (2 x 150 mL) and brine (150 mL), and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to give this compound.

Method 3: Synthesis from 2-Fluoroaniline via Diazotization

This is a versatile method for introducing a thiol group onto an aromatic ring.

Workflow:

G A Dissolve 2-Fluoroaniline in HCl/H2O B Diazotize with NaNO2 at 0-5°C A->B C Add to Potassium Ethyl Xanthate Solution B->C D Warm to Room Temperature C->D E Hydrolyze with NaOH D->E F Acidify and Extract E->F G Wash, Dry, and Distill F->G H This compound G->H

Caption: Workflow for the synthesis from 2-fluoroaniline.

Procedure:

  • Diazotization: 2-Fluoroaniline (111 g, 1.0 mol) is dissolved in a mixture of concentrated hydrochloric acid (250 mL) and water (500 mL) in a 2 L beaker. The solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite (72.5 g, 1.05 mol) in water (150 mL) is added dropwise, keeping the temperature below 5°C. The completion of diazotization is confirmed by a positive test on starch-iodide paper.

  • Xanthate Formation: In a separate 3 L flask, a solution of potassium ethyl xanthate (176 g, 1.1 mol) in water (500 mL) is prepared and cooled to 10°C.

  • Coupling: The cold diazonium salt solution is added portion-wise to the stirred potassium ethyl xanthate solution. Nitrogen gas is evolved. After the addition is complete, the mixture is stirred at room temperature for 2 hours.

  • Hydrolysis: The reaction mixture is heated to 60-70°C, and a solution of sodium hydroxide (B78521) (120 g, 3.0 mol) in water (500 mL) is added. The mixture is refluxed for 2 hours.

  • Work-up: The mixture is cooled, and the aqueous layer is acidified with concentrated hydrochloric acid. The product is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by vacuum distillation.

Method 4: Newman-Kwart Rearrangement

This multi-step synthesis converts a phenol (B47542) to a thiophenol, which is particularly useful when the corresponding phenol is more readily available than other starting materials.[2][3]

G A Deprotonate 2-Fluorophenol B React with Dimethylthiocarbamoyl Chloride A->B C Isolate O-Aryl Thiocarbamate B->C D Thermal Rearrangement C->D E Isolate S-Aryl Thiocarbamate D->E F Hydrolyze with KOH E->F G Acidify and Extract F->G H Purify by Distillation G->H I This compound H->I

References

Unveiling the Bioactivity of 2-Fluorothiophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of compounds incorporating the 2-fluorothiophenol scaffold. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways to support further research and development in this area.

The introduction of a fluorine atom onto a thiophenol ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The this compound moiety, in particular, serves as a versatile building block in medicinal chemistry, leading to the synthesis of novel compounds with a range of biological activities. This guide focuses on the anticancer, antimicrobial, and enzyme-inhibitory properties of select compounds derived from or containing a fluorophenyl-thioether linkage.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative biological activity data for various compounds containing a fluorophenyl-thioether or a closely related structural motif. These derivatives exhibit a spectrum of activities, from enzyme inhibition to cytotoxicity against cancer cell lines and antimicrobial effects.

Table 1: Enzyme Inhibitory Activity
Compound IDCompound NameTarget EnzymeIC50 (nM)Reference Compound
1 4-Fluorophenyl thiourea (B124793) derivativeα-Amylase53.307Acarbose
2 4-Fluorophenyl thiourea derivativeα-Glycosidase24.928Acarbose
3 N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamideButyrylcholinesterase3,947Tacrine

IC50: The concentration of a substance that results in 50% inhibition of a maximal biological response.

Table 2: Anticancer Activity
Compound IDCompound NameCancer Cell LineActivity MetricValue (µM)Reference Compound
4 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)IC50>50-
5 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Amelanotic melanoma)IC50>50-
6 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneDU145 (Prostate cancer)IC50>50-
7 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMCF-7 (Breast adenocarcinoma)IC5028.5-
8 2-(Benzothiazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazideMCF-7 (Breast cancer)IC507.06Sorafenib (IC50 = 4.33)
9 2-(6-Fluorobenzothiazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazideMCF-7 (Breast cancer)IC508.82Sorafenib (IC50 = 4.33)
10 2-(6-Fluorobenzothiazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazideVEGFR-2IC500.23-

Note: Compounds 4-7 contain a trifluoromethyl group, which is a related but different fluorinated moiety compared to a 2-fluorophenyl group.

Table 3: Antimicrobial and Fungicidal Activity
Compound IDCompound NameTarget OrganismActivity MetricValue (µg/mL)Reference Compound
11 2-((3-Cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamidePhysalospora piricolaInhibition at 50 µg/mL55.6%-
12 2-((3-Cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamideRhizoctonia cerealisInhibition at 50 µg/mL62.3%-
13 2-((3-Cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamideSclerotinia sclerotiorumInhibition at 50 µg/mL48.9%-
14 A 1,3-thiazole derivativeEscherichia coliMIC50>160Tetracycline
15 A 1,3-thiazole derivativeStreptococcus agalactiaeMIC5080Tetracycline
16 A 1,3-thiazole derivativeStaphylococcus aureusMIC50160Tetracycline

MIC50: The minimum inhibitory concentration required to inhibit the growth of 50% of organisms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays mentioned in this guide.

Enzyme Inhibition Assays

α-Amylase and α-Glycosidase Inhibition Assay: The inhibitory activities of the fluorophenyl thiourea derivatives against α-amylase and α-glycosidase were determined using chromogenic substrates. The reaction mixture, containing the enzyme, the respective substrate (p-nitrophenyl-α-D-glucopyranoside for α-glycosidase and starch for α-amylase), and various concentrations of the inhibitor, was incubated at a controlled temperature. The absorbance was measured spectrophotometrically to determine the rate of substrate hydrolysis. The IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]

Butyrylcholinesterase (BChE) Inhibition Assay: The BChE inhibitory activity of the acetamide (B32628) derivatives was measured using a modified Ellman's method. The assay mixture contained butyrylthiocholine (B1199683) iodide as the substrate and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen in a phosphate (B84403) buffer. The reaction was initiated by the addition of BChE, and the hydrolysis of the substrate was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm. The IC50 values were determined from the dose-response curves.

Anticancer Activity Assays

MTT Assay for Cytotoxicity: The antiproliferative activity of the thiazolo[4,5-d]pyrimidine (B1250722) and benzothiazole (B30560) derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan (B1609692) crystals by viable cells. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm). The IC50 values were calculated from the dose-response curves.[4][5]

VEGFR-2 Kinase Assay: The inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was determined using a kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme in the presence of ATP. The test compounds were incubated with the enzyme, substrate, and ATP. The amount of phosphorylated substrate was then quantified, typically using an antibody-based detection method (e.g., ELISA). The IC50 values were calculated from the inhibition curves.[5]

Antimicrobial and Fungicidal Assays

In Vitro Fungicidal Activity: The fungicidal activity of the acetamide derivatives was evaluated using the mycelium growth rate method. The compounds were dissolved in a solvent and added to a potato dextrose agar (B569324) (PDA) medium at a specific concentration. Mycelial discs of the test fungi were then placed on the agar plates and incubated. The diameter of the fungal colonies was measured after a set period, and the percentage of inhibition was calculated relative to a control group without the test compound.[6]

Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) of the heterocyclic compounds was determined using the broth microdilution method. Serial dilutions of the test compounds were prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions, and microbial growth was assessed by measuring the optical density or by visual inspection. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.[1]

Visualization of Relevant Pathways and Workflows

Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially targeted by anticancer compounds and a general workflow for screening biological activity.

anticancer_pathway Ligand Growth Factor (e.g., VEGF) Receptor VEGFR-2 Ligand->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

experimental_workflow Start Compound Synthesis (this compound Derivatives) PrimaryScreening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Start->PrimaryScreening DoseResponse Dose-Response & IC50/MIC Determination PrimaryScreening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) DoseResponse->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

References

A Comparative Spectroscopic Analysis of 2-Fluorothiophenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic guide comparing 2-Fluorothiophenol with key analogs, providing researchers, scientists, and drug development professionals with essential data for compound identification and characterization.

This guide offers an objective comparison of the spectroscopic properties of this compound and its structurally related analogs, including Thiophenol, 4-Fluorothiophenol, 2-Chlorothiophenol, and 2-Fluorophenol. The comparative data, presented in clearly structured tables, is supported by detailed experimental protocols for a range of spectroscopic techniques, including Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Introduction to this compound

This compound is an organofluorine compound that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence and position of the fluorine and thiol functional groups significantly influence the molecule's electronic properties, reactivity, and spectroscopic signature. Understanding these spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative framework to distinguish this compound from its common analogs.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for this compound and its selected analogs. These values are representative and may vary slightly depending on the experimental conditions.

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Bands (cm⁻¹)

Compoundν(S-H)ν(C-F)Aromatic ν(C=C)
This compound ~2580~1265, ~1221[1]~1581, ~1475[1]
Thiophenol ~2590N/A~1580, ~1480
4-Fluorothiophenol ~2585~1220~1590, ~1490
2-Chlorothiophenol ~2575N/A~1575, ~1465
2-Fluorophenol ~3550 (O-H)~1260~1590, ~1500
Raman Spectroscopy

Table 2: Key Raman Shifts (cm⁻¹)

CompoundRing BreathingC-S StretchOther Key Peaks
This compound ~1000~7001573 (C-C stretch)
Thiophenol ~999~6901583 (C-C stretch)[2]
4-Fluorothiophenol ~1010~7101590 (C-C stretch)
2-Chlorothiophenol ~1025~6801575 (C-C stretch)
2-Fluorophenol ~1030N/A1615 (C-C stretch)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound¹H NMR (Aromatic Region)¹H NMR (S-H/O-H)¹³C NMR (Aromatic Region)
This compound 7.0-7.4 (m)~3.5 (s)115-135
Thiophenol 7.1-7.4 (m)[3]~3.4 (s)125.4, 129.0, 129.5, 131.3[4]
4-Fluorothiophenol 6.9-7.0 (t), 7.3-7.4 (m)[5]~3.4 (s)116.0, 116.3, 134.4, 134.5
2-Chlorothiophenol 7.0-7.4 (m)~3.8 (s)127.1, 129.2, 130.4, 132.3, 135.0, 137.7
2-Fluorophenol 6.8-7.2 (m)[6]~5.5 (br s)115.8, 116.0, 120.9, 124.4, 146.2, 153.2[7]
UV-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol (B145695)

Compoundλₘₐₓ (Primary)λₘₐₓ (Secondary)
This compound ~240~275
Thiophenol ~236[8]~269
4-Fluorothiophenol ~235~275
2-Chlorothiophenol ~245~280
2-Fluorophenol ~210~270

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols for each are outlined below.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Sample Preparation : For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal was used, where a small drop of the liquid sample was placed directly onto the crystal.

  • Data Acquisition : Spectra were typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) was collected and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) were averaged to improve the signal-to-noise ratio.

Raman Spectroscopy
  • Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm or 532 nm) and a charge-coupled device (CCD) detector.

  • Sample Preparation : Liquid samples were placed in a glass vial or a quartz cuvette.

  • Data Acquisition : The laser was focused on the sample, and the scattered light was collected at a 90° or 180° angle. The spectrum was recorded over a specific Raman shift range (e.g., 200-3200 cm⁻¹). The laser power and exposure time were optimized to obtain a good quality spectrum without causing sample degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) with a broadband probe.

  • Sample Preparation : Approximately 5-10 mg of the sample was dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).

  • Data Acquisition : For ¹H NMR, standard pulse sequences were used. For ¹³C NMR, proton-decoupled spectra were acquired. Key parameters such as the number of scans, relaxation delay, and spectral width were optimized for each nucleus to ensure accurate integration and resolution.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of the sample was prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration was adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption.

  • Data Acquisition : The sample solution was placed in a quartz cuvette (typically 1 cm path length). A reference cuvette containing the pure solvent was placed in the reference beam. The absorbance spectrum was recorded over a specific wavelength range (e.g., 200-400 nm).

Visualization of Experimental Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and the structural relationships between the compared compounds.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Conclusion prep Prepare Sample (Neat Liquid, Solution) ftir FTIR Spectroscopy prep->ftir Analyze raman Raman Spectroscopy prep->raman Analyze nmr NMR Spectroscopy prep->nmr Analyze uv_vis UV-Vis Spectroscopy prep->uv_vis Analyze process Process Spectra (Baseline Correction, Peak Picking) ftir->process raman->process nmr->process uv_vis->process interpret Interpret Data & Compare process->interpret conclusion Structural Elucidation/ Identification interpret->conclusion

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

Caption: Structural relationships between this compound and its analogs.

References

A Comparative Guide to the Conformational Analysis of 2-Fluorothiophenol and Thiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational landscapes of thiophenol and its ortho-fluorinated analogue, 2-fluorothiophenol. The introduction of a fluorine atom adjacent to the thiol group significantly alters the molecule's preferred orientation due to intramolecular interactions. Understanding these conformational preferences is critical in fields such as medicinal chemistry and materials science, where molecular geometry dictates biological activity and physical properties.

Conformational Landscape of Thiophenol

Thiophenol (C₆H₅SH) serves as the parent compound for this analysis. The primary conformational flexibility in thiophenol arises from the rotation of the sulfhydryl (-SH) group relative to the plane of the benzene (B151609) ring. The molecule has a planar equilibrium structure, with the main point of interest being the energy barrier to the rotation of the S-H bond. This rotational barrier is relatively low, indicating facile rotation of the thiol group under standard conditions.

ParameterValueMethod
Rotational Barrier of -SH group ~3.2 kJ mol⁻¹Computational (MP2/aug-cc-pVTZ)[1]
Most Stable Conformation PlanarSpectroscopic & Computational
Dihedral Angle (C-C-S-H) Inferred from planar structure

Conformational Landscape of this compound

The introduction of a fluorine atom at the ortho-position in this compound (o-FC₆H₄SH) creates a more complex and defined conformational landscape. The molecule exists as two distinct planar conformers: cis and trans. These are defined by the relative orientation of the S-H bond with respect to the C-F bond.

  • cis-conformer: The S-H bond points towards the fluorine atom.

  • trans-conformer: The S-H bond points away from the fluorine atom.

Crucially, the cis conformer is significantly stabilized by a weak intramolecular hydrogen bond between the hydrogen of the thiol group and the adjacent fluorine atom (S-H···F).[2][3] This interaction, which has an electrostatic origin, is the primary factor governing the conformational preference in this compound.[3][4] The stabilization energy provided by this LP(F) → σ*SH hyperconjugative interaction is approximately -0.85 kcal mol⁻¹.[3]

Parametercis-conformertrans-conformerMethod
Relative Stability More StableLess StableComputational (MP2/6-311++G(2d,2p))[2]
Stabilizing Interaction Intramolecular S-H···F Hydrogen Bond[2][3][4]Steric hindrance between F and H-
H-Bond Stabilization Energy -0.85 kcal mol⁻¹ (-3.56 kJ mol⁻¹)N/AComputational (NBO Analysis)[3]

Experimental and Computational Protocols

The conformational preferences and energy barriers of these molecules are determined using a combination of spectroscopic experiments and computational chemistry.

Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of molecules in the gas phase.[5] Since rotational constants are directly related to the molecule's moments of inertia, this method allows for the unambiguous identification of different conformers and the accurate determination of their geometric structures.[5][6]

General Workflow:

  • Sample Introduction: The molecule is introduced into a high-vacuum chamber and cooled to a few Kelvin via supersonic expansion, isolating individual conformers.

  • Microwave Irradiation: The cooled molecules are irradiated with microwaves, causing transitions between rotational energy levels.

  • Signal Detection: The resulting absorption or emission signals are detected, yielding a rotationally resolved spectrum.

  • Spectral Fitting: The spectrum is analyzed to extract rotational constants for each observed conformer. These experimental constants are then compared with those predicted from computational models to identify the specific structures.

Quantum chemical calculations are essential for exploring the potential energy surface, locating stable conformers, and calculating their relative energies and rotational barriers.

Typical Protocol (ab initio / DFT):

  • Conformational Search: A systematic scan of the potential energy surface is performed by rotating the relevant dihedral angles (e.g., C-C-S-H) to locate all possible energy minima.

  • Geometry Optimization: The geometries of the identified minima (conformers) and transition states are fully optimized. A common and reliable level of theory for such systems is Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with functionals like M06-2X or B3LYP, paired with a Pople-style basis set such as 6-311++G(d,p) or an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ).[1][2][4]

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energy (ZPVE) corrections.

  • Energy Analysis: Single-point energy calculations with a larger basis set may be performed on the optimized geometries to obtain more accurate relative energies between conformers. Natural Bond Orbital (NBO) analysis is often used to investigate the nature of intramolecular interactions, such as the S-H···F hydrogen bond.[3][4]

Visualization of Conformational Comparison

The following diagram illustrates the fundamental difference in the conformational potential energy surfaces of thiophenol and this compound.

Caption: Comparative conformational pathways of Thiophenol vs. This compound.

Conclusion

The conformational analysis of thiophenol reveals a simple potential energy surface with a low barrier for the rotation of the -SH group. In stark contrast, the ortho-fluoro substitution in this compound induces a significant conformational preference. The formation of an intramolecular S-H···F hydrogen bond stabilizes the cis-conformer, making it the dominant species. This stabilizing interaction is a clear demonstration of how subtle changes in chemical structure—in this case, the addition of a single fluorine atom—can profoundly impact molecular geometry and the energetic landscape. This knowledge is paramount for the rational design of molecules in drug development and materials science, where controlling conformation is key to achieving desired functions.

References

Comparative Toxicity of Fluorinated Thiophenols: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of different fluorinated thiophenols based on currently available data. It is intended to inform researchers and professionals in drug development and other scientific fields about the potential hazards associated with these compounds. However, a critical gap in the scientific literature exists, as no direct comparative studies providing quantitative toxicity data (e.g., LD50 or IC50 values) for a range of fluorinated thiophenols were identified during the comprehensive literature search. The toxicological properties of many of these compounds have not been thoroughly investigated.

The information presented herein is a qualitative comparison derived from safety data sheets (SDS) and publicly accessible chemical databases.

Qualitative Toxicity Comparison of Monofluorinated Thiophenols

Based on available safety data, monofluorinated thiophenols (2-fluorothiophenol, 3-fluorothiophenol, and 4-fluorothiophenol) are generally classified as hazardous substances. While specific quantitative differences in their toxicity cannot be established from the available information, they share a similar hazard profile.

CompoundChemical StructureKey Hazard Classifications[1][2][3][4][5][6][7][8]
This compound this compoundFlammable liquid and vaporCauses skin irritationCauses serious eye irritationMay cause respiratory irritation
3-Fluorothiophenol 3-FluorothiophenolFlammable liquid and vaporToxic if swallowedCauses skin irritationCauses serious eye irritationMay cause respiratory irritation
4-Fluorothiophenol 4-FluorothiophenolFlammable liquid and vaporToxic if swallowed, in contact with skin or if inhaledCauses skin irritationCauses serious eye irritationMay cause respiratory irritation

Toxicity of Polyfluorinated Thiophenols

Information on polyfluorinated thiophenols is also limited. However, data for pentafluorothiophenol (B1630374) indicates a high level of toxicity.

CompoundChemical StructureKey Hazard Classifications[9][10]
Pentafluorothiophenol PentafluorothiophenolFlammable liquid and vaporHarmful if swallowedHarmful in contact with skinCauses severe skin burns and eye damageToxic if inhaled

Experimental Protocols

Due to the absence of specific experimental studies in the search results, detailed protocols for toxicity testing of fluorinated thiophenols cannot be provided. However, a general workflow for assessing the in vitro cytotoxicity of chemical compounds is described below. This workflow is representative of standard methods used in toxicology, such as those that could be applied to fluorinated thiophenols.

A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or a reduction in proliferation.

General Workflow for In Vitro Cytotoxicity Testing (e.g., MTT Assay)dot

experimental_workflow cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture HepG2 cells cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding cell_treatment 4. Treat cells with compounds for 24-72h cell_seeding->cell_treatment compound_prep 3. Prepare serial dilutions of fluorinated thiophenols compound_prep->cell_treatment add_mtt 5. Add MTT reagent to each well cell_treatment->add_mtt incubation 6. Incubate for 2-4 hours add_mtt->incubation add_solubilizer 7. Add solubilization solution (e.g., DMSO) incubation->add_solubilizer read_absorbance 8. Measure absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability 9. Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 10. Determine IC50 values calculate_viability->determine_ic50

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of 2-fluorothiophenol and related substituted thiophenols. Due to a scarcity of published kinetic data for this compound, this document leverages established data for other substituted thiophenols to contextualize and predict its reactivity. The primary focus is on nucleophilicity and acidity, which are critical parameters in the application of these compounds in organic synthesis and pharmaceutical development.[1] This guide also presents detailed experimental protocols for the determination of key kinetic and thermodynamic parameters.

Comparative Reactivity Data

The reactivity of substituted thiophenols is significantly influenced by the electronic nature of the substituents on the aromatic ring. These effects can be quantified through parameters such as the acidity of the thiol (pKa) and the nucleophilicity of the corresponding thiophenolate (Mayr's Nucleophilicity Parameter, N).[1] Electron-withdrawing groups generally increase acidity (lower pKa) and decrease nucleophilicity, while electron-donating groups have the opposite effect.[1]

Acidity of Substituted Thiophenols (pKa)

The acidity of the S-H bond is a fundamental property that dictates the concentration of the reactive thiophenolate anion at a given pH. The table below compares the pKa values of various substituted thiophenols. The fluorine atom in the ortho position of this compound is expected to have a moderate acid-strengthening effect due to its inductive electron-withdrawing nature.

CompoundSubstituent (Position)pKa
4-Aminothiophenol4-NH₂7.1
4-Methoxythiophenol4-OMe6.8[1]
4-Methylthiophenol (p-Thiocresol)4-Me6.8[1]
ThiophenolH6.6[1]
4-Chlorothiophenol4-Cl6.0[1]
4-(Trifluoromethyl)thiophenol4-CF₃5.6[1]
4-Nitrothiophenol4-NO₂4.5[1]

Note: pKa values can vary with solvent and experimental conditions.

Nucleophilicity of Substituted Thiophenolates

The nucleophilicity of the thiophenolate anion is a measure of its kinetic reactivity towards electrophiles. Mayr's nucleophilicity parameter, N, provides a quantitative scale for comparing different nucleophiles. The data presented below is for reactions in DMSO at 20 °C.

CompoundSubstituent (Position)Nucleophilicity Parameter (N)
4-Methoxythiophenol4-OMe15.93[1]
4-Methylthiophenol (p-Thiocresol)4-Me15.34[1]
ThiophenolH14.83[1]
4-Chlorothiophenol4-Cl13.78[1]
4-(Trifluoromethyl)thiophenol4-CF₃12.39[1]
4-Nitrothiophenol4-NO₂11.23[1]

Note: Data is compiled from various sources. Nucleophilicity parameters (N) are from reactions in DMSO at 20 °C.[1]

Experimental Protocols

Protocol for Determination of Nucleophilicity Parameter (N)

This protocol is based on the methodology for determining Mayr's nucleophilicity parameters by reacting the thiophenolate with a reference electrophile and monitoring the reaction kinetics using stopped-flow spectrophotometry.

Objective: To determine the second-order rate constant (k) for the reaction of a substituted thiophenolate with a reference electrophile to calculate the nucleophilicity parameter (N).

Materials:

  • Substituted thiophenol (e.g., this compound)

  • Reference electrophile (e.g., a quinone methide)

  • Non-nucleophilic base (e.g., quinuclidine)

  • Anhydrous solvent (e.g., DMSO)

  • UV-Vis spectrophotometer with a stopped-flow apparatus

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the reference electrophile in anhydrous DMSO.

    • Prepare a stock solution of the substituted thiophenol in anhydrous DMSO.

    • Prepare a stock solution of the non-nucleophilic base in anhydrous DMSO. The base is used to deprotonate the thiophenol to its active thiophenolate form.

  • Kinetic Measurement:

    • The reaction is initiated by rapidly mixing the electrophile solution with a solution containing the thiophenolate (pre-mixed thiophenol and base) in the stopped-flow spectrophotometer.[2]

    • Monitor the reaction kinetics by following the disappearance of the electrophile's absorbance at its λmax at a constant temperature (e.g., 20 °C).[3]

    • The observed rate constant (kobs) is determined under pseudo-first-order conditions, with the thiophenolate in large excess over the electrophile.

  • Data Analysis:

    • The second-order rate constant (k) is calculated from the slope of a plot of kobs versus the concentration of the thiophenolate.

    • The nucleophilicity parameter N can then be derived using the Mayr-Patz equation: log k = sN(N + E), where sN is a nucleophile-specific parameter and E is the electrophilicity parameter of the reference electrophile.

Protocol for pKa Determination by UV-Vis Spectroscopy

Objective: To determine the pKa of a substituted thiophenol by measuring the pH-dependent changes in its UV-Vis absorbance spectrum.

Materials:

  • Substituted thiophenol

  • A series of buffer solutions with known pH values (e.g., from pH 3 to 12)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the thiophenol in a suitable solvent (e.g., DMSO, to ensure solubility).

    • For each pH value, prepare a sample by diluting a small aliquot of the stock solution into the respective buffer solution in a quartz cuvette.

  • Spectral Measurement:

    • Record the UV-Vis spectrum for each sample across a relevant wavelength range.

    • Identify a wavelength where the absorbance of the protonated thiophenol and the deprotonated thiophenolate are significantly different.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

    • The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation by analyzing the ratio of the concentrations of the protonated and deprotonated species at each pH.

Visualizations

Caption: Generalized mechanism for a nucleophilic aromatic substitution (SNAr) reaction.

Stopped_Flow_Workflow A Prepare Reactant A (e.g., Thiophenolate) C Load Syringes A->C B Prepare Reactant B (e.g., Electrophile) B->C D Rapid Mixing C->D E Stop Flow & Trigger Data Acquisition D->E F Monitor Absorbance vs. Time E->F G Data Analysis (Determine k_obs) F->G H Plot k_obs vs. [Reactant A] G->H I Calculate Second-Order Rate Constant (k) H->I

Caption: Experimental workflow for a stopped-flow kinetic study.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes such as 2-Fluorothiophenol is paramount. The selection of an appropriate analytical method is a critical decision that influences the reliability of experimental data. This guide provides a comparative overview of two robust analytical techniques applicable to the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with derivatization. The following sections detail the experimental protocols and present a summary of expected performance characteristics to aid in the selection and cross-validation of these methods.

Quantitative Performance Comparison

The table below summarizes the key performance indicators for the two analytical methods. These values are representative and may vary based on instrumentation and matrix effects.

Performance MetricMethod A: Gas Chromatography-Mass Spectrometry (GC-MS)Method B: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Analyte Form Direct analysis of volatile this compoundAnalysis of this compound after derivatization
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerUltra-High Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Limit of Detection (LOD) ~ 1-10 µg/L~ 0.1-1 ng/L[1]
Limit of Quantitation (LOQ) ~ 5-30 µg/L~ 0.5-5 ng/L[1]
**Linearity (R²) **> 0.99> 0.995[1]
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85-115%90-110%[1]
Sample Throughput ModerateHigh (with autosampler)
Selectivity High (based on mass-to-charge ratio)Very High (based on precursor and product ion masses)
Matrix Effect Moderate to High (potential for co-eluting interferences)Low to Moderate (minimized by derivatization and MS/MS)

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below. These protocols serve as a starting point for method development and validation in your laboratory.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of volatile sulfur compounds like this compound in relatively clean sample matrices.

1. Sample Preparation:

  • For liquid samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to concentrate the analyte and remove non-volatile matrix components.

    • LLE Protocol: To 10 mL of aqueous sample, add 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or hexane). Vortex for 2 minutes and allow the layers to separate. Collect the organic layer for analysis.

    • SPME Protocol: Expose a Carboxen/PDMS SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes at 40°C) to adsorb volatile analytes.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar low-bleed, non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 128, 108).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the extraction solvent covering the expected concentration range of the samples.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area against the concentration.

Method B: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) after Derivatization

This method offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification. The protocol is adapted from a validated method for other thiophenols.[1]

1. Derivatization and Sample Preparation:

  • Derivatizing Agent: N-ethylmaleimide (NEM).

  • Protocol:

    • To 1 mL of sample, add an internal standard (e.g., d5-benzenethiol).

    • Add a freshly prepared solution of NEM in a suitable solvent (e.g., acetonitrile) to a final concentration of 10 mM.

    • Vortex the mixture and allow it to react for 15 minutes at room temperature. The reaction forms a stable thioether derivative.

    • The derivatized sample can be directly injected or further purified using solid-phase extraction (SPE) if necessary.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.

  • Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of the NEM-2-Fluorothiophenol derivative, and product ions will be specific fragments determined by infusion of the derivatized standard.

3. Calibration:

  • Prepare calibration standards of this compound and spike with the internal standard.

  • Derivatize the standards using the same procedure as the samples.

  • Analyze the derivatized standards by HPLC-MS/MS.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Method Cross-Validation Workflow

The cross-validation of analytical methods is essential to ensure consistency and reliability of results. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow A Define Analytical Requirements (LOD, LOQ, Range, Accuracy, Precision) B Develop Method A (e.g., GC-MS) A->B C Develop Method B (e.g., HPLC-MS/MS) A->C D Single-Method Validation (Method A) B->D E Single-Method Validation (Method B) C->E F Analyze Identical Samples with Both Validated Methods D->F E->F G Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) F->G H Assess Concordance and Bias G->H I Methods are Cross-Validated (No Significant Difference) H->I Acceptable Agreement J Investigate Discrepancies (Root Cause Analysis) H->J Disagreement K Method Refinement and Re-validation J->K K->F

Caption: Workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of 2-Fluorothiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Fluorothiophenol is a hazardous chemical requiring specialized disposal procedures. It is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation. All disposal activities must comply with local, state, and federal regulations.

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety Protocols

Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • This compound waste, including unused product, contaminated materials (e.g., absorbent pads, gloves), and empty containers, must be treated as hazardous waste.

    • Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, compatible waste container.

  • Container Management:

    • Ensure the waste container is tightly sealed to prevent the release of flammable and noxious vapors. The characteristic stench of thiophenols is a key indicator of a potential leak.

    • Label the waste container clearly with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (flammable, irritant).

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[1][2]

    • Use non-sparking tools and explosion-proof equipment for cleanup.[1][2]

    • Absorb the spill with an inert material, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels without first using an absorbent.

    • Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1]

  • Arranging for Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[1][3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Quantitative Data Summary

ParameterValueReference
GHS ClassificationFlammable liquid (Category 3), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system)
UN Number1993
Proper Shipping NameFLAMMABLE LIQUID, N.O.S. (this compound)
EPA Hazardous Waste Number (for Thiophenol, may be applicable)D001 (Ignitability), P014 (Discarded commercial chemical product)[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Absorb with Inert Material 4. Collect in Sealed Container is_spill->spill_cleanup Yes waste_characterization Characterize Waste: - Unused Product - Contaminated PPE - Empty Container is_spill->waste_characterization No containerize Containerize & Segregate: - Use sealed, compatible container - Do not mix with other waste spill_cleanup->containerize waste_characterization->containerize labeling Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms containerize->labeling storage Store Safely: - Well-ventilated area - Away from ignition sources labeling->storage disposal Arrange for Professional Disposal: - Contact EHS or Licensed Contractor - Provide SDS storage->disposal end End: Waste Disposed Compliantly disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Fluorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, critical safety and logistical information for the handling and disposal of 2-Fluorothiophenol. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and GHS Classification

This compound is a hazardous chemical requiring careful handling.[1][2] It is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[2][3][4] It is also noted for its strong, unpleasant odor.[1][5]

Hazard Class Category Hazard Statement
Flammable liquids3H226: Flammable liquid and vapor[3][4]
Skin corrosion/irritation2H315: Causes skin irritation[3][4]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[3][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[3][4]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[6][7]

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles and a face shield.[6][8]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Neoprene, PVC).[9] Impervious clothing and flame-retardant, antistatic protective clothing.[6]Prevents skin contact which can cause irritation.[5] Contaminated clothing should be removed and washed before reuse.[7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[8][10] A full-face respirator may be appropriate depending on the risk assessment.[6]Protects against inhalation of vapors which may cause respiratory irritation.[5]
Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7][10]

  • Use non-sparking tools and explosion-proof equipment.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][4][5]

  • Avoid contact with skin and eyes, and avoid inhaling vapors.[2][6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6]

  • Keep in a flammables-designated area.[1][10]

  • Store under an inert atmosphere, such as nitrogen, as it is air-sensitive.[1][8]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[1][10]

First-Aid Measures

In case of exposure, immediate action is crucial.

Exposure Route First-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[1] Seek immediate medical assistance.[1]
Spill and Disposal Plan

Spill Response:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation and remove all sources of ignition.[7][11]

  • Wear appropriate personal protective equipment.[2]

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[7][12]

  • Do not let the chemical enter drains.[11]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Ground Equipment C->D E Handle with Non-Sparking Tools D->E F Dispense Chemical E->F G Perform Experiment F->G H Decontaminate Work Area G->H K Spill Occurs G->K L Exposure Occurs G->L I Segregate Waste H->I J Dispose of Waste via Approved Channels I->J M Follow Spill Response Protocol K->M N Administer First Aid L->N

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.